molecular formula C9H6NO2- B1236618 Indole-3-carboxylate

Indole-3-carboxylate

カタログ番号: B1236618
分子量: 160.15 g/mol
InChIキー: KMAKOBLIOCQGJP-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Indole-3-carboxylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxyl group of indole-3-carboxylic acid. It is a conjugate base of an indole-3-carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H6NO2-

分子量

160.15 g/mol

IUPAC名

1H-indole-3-carboxylate

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)/p-1

InChIキー

KMAKOBLIOCQGJP-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-]

正規SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-]

製品の起源

United States

Foundational & Exploratory

Indole-3-Carboxylate Synthesis from Tryptophan by Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxylate (I3C), a tryptophan-derived metabolite produced by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. It plays a significant role in maintaining intestinal homeostasis, modulating immune responses, and strengthening the gut barrier function, primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). This technical guide provides a comprehensive overview of the microbial synthesis of this compound from tryptophan, detailing the key bacterial species, enzymatic pathways, and its physiological impact. In-depth experimental protocols for the study of this pathway and its effects are provided, along with a consolidation of quantitative data to support researchers and professionals in the fields of microbiology, immunology, and drug development.

Introduction

The gut microbiota metabolizes dietary tryptophan into a diverse array of indolic compounds that serve as crucial signaling molecules between the microbial community and the host. Among these, this compound has garnered significant attention for its protective effects on the intestinal epithelium and its immunomodulatory properties. This document outlines the current understanding of its synthesis by gut bacteria and its subsequent physiological roles.

Biosynthesis of this compound by Gut Microbiota

The synthesis of this compound from L-tryptophan by gut microbiota is not a direct, single-enzyme conversion but rather a multi-step process involving several intermediates. Two primary pathways are hypothesized to lead to the formation of this compound:

  • Pathway 1: Via Indole-3-Carboxaldehyde (I3A): Tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase. This is followed by decarboxylation to indole-3-carboxaldehyde. Finally, a bacterial aldehyde oxidase or dehydrogenase is thought to oxidize indole-3-carboxaldehyde to this compound. While the specific bacterial aldehyde oxidases in the gut microbiota responsible for this final step are not yet fully characterized, this pathway is considered a likely route.[1]

  • Pathway 2: Via Indole-3-Acetic Acid (IAA) Degradation: Several bacterial species, including Chromobacterium violaceum, are known to produce this compound as a degradation product of indole-3-acetic acid (IAA).[2] IAA is a common microbial metabolite of tryptophan. The iac (indole-3-acetic acid catabolism) gene cluster, found in some bacteria, encodes for enzymes that degrade IAA, potentially yielding this compound as an intermediate or final product.[3][4][5]

Key Bacterial Species:

While the specific gut bacterial species that are major producers of this compound are still under active investigation, members of the Lactobacillus and Clostridium genera are known to be significant producers of various indole derivatives from tryptophan.[5][6] Chromobacterium violaceum, although not a prominent gut commensal, has been a model organism for studying the conversion of tryptophan to this compound.[2][7]

Logical Relationship of Biosynthetic Pathways

Indole_3_Carboxylate_Synthesis Biosynthesis of this compound from Tryptophan Tryptophan L-Tryptophan IPP Indole-3-pyruvic Acid Tryptophan->IPP Aromatic Amino Acid Aminotransferase IAA Indole-3-acetic Acid Tryptophan->IAA Multiple Steps I3A Indole-3-carboxaldehyde IPP->I3A Decarboxylase I3C This compound I3A->I3C Aldehyde Oxidase/ Dehydrogenase IAA->I3C iac gene products (e.g., in Chromobacterium violaceum)

Biosynthesis of this compound from Tryptophan.

Physiological Role and Signaling Pathway

This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[3][8]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

  • Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, AIP, and p23. This compound, upon entering the cell, binds to the ligand-binding pocket of AHR.[8][9]

  • Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to its dissociation from the chaperone complex and translocation into the nucleus.[9]

  • Dimerization and DNA Binding: In the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[9]

  • Gene Transcription: Binding of the AHR:ARNT complex to XREs initiates the transcription of a battery of target genes, including cytochrome P450 enzymes (e.g., CYP1A1), as well as genes involved in immune regulation and intestinal barrier function.[8][9]

AHR Signaling Pathway Diagram

AHR_Signaling_Pathway This compound Activated AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C_out This compound AHR_complex AHR-Hsp90-AIP-p23 complex I3C_out->AHR_complex Binds I3C_AHR I3C-AHR AHR_complex->I3C_AHR Conformational Change I3C_AHR_n I3C-AHR I3C_AHR->I3C_AHR_n Translocates ARNT ARNT AHR_ARNT AHR:ARNT Heterodimer ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates I3C_AHR_n->ARNT Dimerizes

This compound Activated AHR Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data regarding the effects of this compound and related indole derivatives on key physiological parameters.

Table 1: Effect of this compound on Tight Junction Protein Expression

CompoundCell LineConcentrationTarget ProteinFold Change (vs. Control)Citation
This compoundChicken IECs10.0 µg/mlOccludin>1.7[7][8]
This compoundChicken IECs10.0 µg/mlZO-1>1.7[7][8]
This compoundChicken IECs10.0 µg/mlMUC-2>1.7[7][8]

Table 2: Effect of Indole Derivatives on Pro-inflammatory Cytokine Secretion

CompoundCell LineStimulantConcentrationCytokinePercent Reduction (vs. Stimulant alone)Citation
This compoundChicken MacrophagesLPS1.0 µg/mlIL-1β~50%[8]
This compoundChicken MacrophagesLPS10.0 µg/mlIL-1β~50%[8]
This compoundChicken MacrophagesLPS1.0 µg/mlIL-8Significant reduction[8]
This compoundChicken MacrophagesLPS10.0 µg/mlIL-8Significant reduction[8]
Indole-3-carboxaldehydeCaco-2 cellsLPS10, 50, 100 µMTNF-αDose-dependent reduction[10]
Indole-3-carboxaldehydeCaco-2 cellsLPS10, 50, 100 µMIL-6Dose-dependent reduction[10]
Indole-3-propionic acidNCM460 cellsLPS0.05, 0.5, 5 mMIL-1βDose-dependent reduction[11]
Indole-3-propionic acidNCM460 cellsLPS0.05, 0.5, 5 mMIL-6Dose-dependent reduction[11]
Indole-3-propionic acidNCM460 cellsLPS0.05, 0.5, 5 mMTNF-αDose-dependent reduction[11]

Table 3: Production of Indole Derivatives by Lactic Acid Bacteria

Bacterial Genus/SpeciesDerivativeProduction RangeCitation
Lactobacillus spp.Indole-3-carboxaldehyde72.42 - 503.51 ng/mL[6]
Lactiplantibacillus spp.Indole-3-lactic acid5.75 - 101.86 ng/mL[6]
L. plantarum ZJ316Indole-3-lactic acid43.14 ± 1.02 mg/L[12]

Experimental Protocols

Anaerobic Cultivation of Gut Microbiota for Tryptophan Metabolite Analysis

This protocol provides a general framework for the in vitro cultivation of mixed fecal microbiota to study the production of this compound from tryptophan.

Materials:

  • Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% CO₂, 5% H₂)

  • Pre-reduced anaerobic culture medium (e.g., Gifu Anaerobic Medium - GAM, supplemented with L-tryptophan at a final concentration of 1-5 mM)

  • Fresh or frozen human fecal samples

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • Sterile anaerobic centrifuge tubes

  • Syringes and needles for anaerobic transfer

Procedure:

  • Preparation: All media, solutions, and materials must be pre-reduced in the anaerobic chamber for at least 24 hours prior to use.

  • Fecal Slurry Preparation: Inside the anaerobic chamber, suspend a known weight of fecal sample (e.g., 1 gram) in 10 mL of pre-reduced, anaerobic PBS. Homogenize by vortexing for 2-3 minutes.

  • Inoculation: Inoculate the supplemented anaerobic culture medium with the fecal slurry at a 1-5% (v/v) ratio.

  • Incubation: Incubate the cultures anaerobically at 37°C for 24-72 hours.

  • Sample Collection: At desired time points, aseptically collect aliquots of the culture inside the anaerobic chamber.

  • Supernatant Separation: Centrifuge the collected aliquots at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Storage: Transfer the supernatant to a new sterile tube and store at -80°C until HPLC analysis.

Experimental Workflow for Anaerobic Cultivation

Anaerobic_Culture_Workflow Workflow for Anaerobic Cultivation and Metabolite Analysis Fecal_Sample Fecal Sample Fecal_Slurry Fecal Slurry (in Anaerobic Chamber) Fecal_Sample->Fecal_Slurry Anaerobic_PBS Anaerobic PBS Anaerobic_PBS->Fecal_Slurry Inoculation Inoculation (in Anaerobic Chamber) Fecal_Slurry->Inoculation Anaerobic_Medium Anaerobic Medium + Tryptophan Anaerobic_Medium->Inoculation Incubation Incubation (37°C, Anaerobic) Inoculation->Incubation Sampling Sample Collection Incubation->Sampling Centrifugation Centrifugation (10,000 x g, 4°C) Sampling->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Storage Storage at -80°C Supernatant->Storage HPLC_Analysis HPLC Analysis Storage->HPLC_Analysis

Workflow for Anaerobic Cultivation and Metabolite Analysis.
Preparation of Bacterial Cell-Free Extract

This protocol describes the preparation of a crude cell-free extract from an anaerobic bacterial culture, suitable for enzyme assays.

Materials:

  • Bacterial culture (from protocol 5.1)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF)

  • Lysozyme

  • DNase I

  • Sonciator

  • Ultracentrifuge

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with anaerobic PBS.

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lysis:

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension clarifies. Monitor the temperature to prevent overheating.

  • DNase Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Ultracentrifugation: Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Extract Collection: The resulting supernatant is the cell-free extract. Aliquot and store at -80°C.

Enzyme Assay for Aldehyde Dehydrogenase Activity

This is a general spectrophotometric assay to measure the activity of aldehyde dehydrogenases that may be involved in the conversion of indole-3-carboxaldehyde to this compound.

Materials:

  • Cell-free extract (from protocol 5.2)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate buffer, pH 8.0)

  • Indole-3-carboxaldehyde (substrate)

  • NAD⁺ or NADP⁺ (cofactor)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD⁺ (or NADP⁺) to a final concentration of 1 mM, and cell-free extract.

  • Blank Measurement: Measure the absorbance at 340 nm to establish a baseline.

  • Initiate Reaction: Add indole-3-carboxaldehyde to a final concentration of 0.1-1 mM to start the reaction.

  • Absorbance Monitoring: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute.

HPLC Method for Quantification of this compound

This method provides a starting point for the quantification of this compound in bacterial culture supernatants. Optimization may be required depending on the specific sample matrix and available instrumentation.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Program:

Time (min)% Solvent B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min

Detection:

  • UV: 280 nm

  • Fluorescence: Excitation at 280 nm, Emission at 350 nm (for increased sensitivity and selectivity)

Sample Preparation:

  • Thaw the frozen supernatant samples on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Standard Curve:

Prepare a series of standard solutions of this compound in the culture medium to create a calibration curve for quantification.

Conclusion

The synthesis of this compound by the gut microbiota represents a key metabolic pathway with significant implications for host health. As a potent AHR ligand, it plays a crucial role in maintaining intestinal barrier integrity and modulating immune responses. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the mechanisms of its production and its therapeutic potential in a range of inflammatory and gastrointestinal diseases. Further elucidation of the specific bacterial enzymes and species involved will be critical for the development of targeted interventions to modulate the production of this beneficial microbial metabolite.

References

Mechanism of Action of Indole-3-carboxylate and Related Indoles in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Indole-3-carboxylate (ICOOH), a key metabolite derived from dietary tryptophan by the gut microbiota, has emerged as a significant modulator of host immune responses. Chronic inflammation underpins a multitude of diseases, and targeting endogenous regulatory pathways offers a promising therapeutic avenue. This document provides a comprehensive technical overview of the anti-inflammatory mechanism of ICOOH and its closely related analogs, Indole-3-carboxaldehyde (ICA) and Indole-3-carbinol (I3C). The primary mechanism involves activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, which subsequently orchestrates the suppression of critical pro-inflammatory signaling cascades, including the NF-κB and NLRP3 inflammasome pathways. Furthermore, these indole derivatives enhance intestinal barrier function and modulate immune cell activity, collectively contributing to the resolution of inflammation. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation

The anti-inflammatory effects of this compound and its analogs are predominantly initiated through their function as ligands for the Aryl Hydrocarbon Receptor (AhR).[1][2][3] AhR is a transcription factor residing in the cytoplasm in an inactive complex. Upon binding by a ligand like ICOOH or ICA, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][5] This activation can lead to diverse outcomes, including the crucial downregulation of inflammatory responses.[6][7] The activation of AhR by these tryptophan metabolites is a central event that triggers downstream anti-inflammatory signaling.[4][8][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C This compound (ICOOH) AhR_complex Inactive AhR Complex I3C->AhR_complex Binds AhR_active Active Ligand-AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Dimer XRE XRE (DNA) AhR_ARNT->XRE Binds TargetGenes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->TargetGenes Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Downstream Anti-inflammatory Pathways

Activation of AhR by indole compounds orchestrates a multi-pronged suppression of inflammatory signaling.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory genes. Indole compounds, including ICA and I3C, have been shown to inhibit NF-κB activation.[4][10][11] This inhibition can occur through AhR-dependent mechanisms, which may involve competition for transcriptional coactivators or the induction of inhibitory proteins. The suppression of NF-κB activation prevents the translocation of its p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory mediators like TNF-α, IL-6, and iNOS.[4][12][13]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1.[4] Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their active, secreted forms. ICA has been demonstrated to potently inhibit the activation of the NLRP3 inflammasome.[4][8][9] This effect is mechanistically linked to the inhibition of the upstream NF-κB pathway (which controls the expression of NLRP3 and pro-IL-1β) and the reduction of reactive oxygen species (ROS), a key activator of the NLRP3 complex.[4][8]

LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 ROS Mitochondrial ROS Production LPS->ROS NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p65 p65 Translocation to Nucleus NFkB_pathway->p65 Pro_Inflam_Genes Pro-inflammatory Gene Transcription p65->Pro_Inflam_Genes NLRP3_exp ↑ NLRP3 & Pro-IL-1β Expression Pro_Inflam_Genes->NLRP3_exp NLRP3_complex NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_complex ROS->NLRP3_complex Casp1 Caspase-1 Activation NLRP3_complex->Casp1 IL1b Active IL-1β Secretion Casp1->IL1b Inflammation Inflammation IL1b->Inflammation ICOOH This compound (ICOOH) AhR AhR Activation ICOOH->AhR AhR->NFkB_pathway Inhibits AhR->ROS Inhibits

Caption: Inhibition of NF-κB and NLRP3 Inflammasome Pathways.

Cellular and Physiological Effects

Modulation of Immune Cell Function

Indole compounds can directly influence the behavior of immune cells. In macrophages, I3C and ICA have been shown to promote polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[14][15] This is characterized by a decrease in pro-inflammatory cytokines (e.g., IL-6, TNF-α) and an increase in anti-inflammatory cytokines like IL-10.[14][15] In the context of adaptive immunity, I3C and its dimer DIM can promote the differentiation of regulatory T cells (T-regs) while inhibiting the development of pro-inflammatory Th17 cells, an effect that is also AhR-dependent.[16]

Enhancement of Intestinal Barrier Integrity

A crucial anti-inflammatory function of indole metabolites is the strengthening of the intestinal epithelial barrier.[2] A compromised or "leaky" gut barrier allows for the translocation of microbial products like lipopolysaccharide (LPS) into circulation, driving systemic inflammation.[17] Both ICOOH and ICA have been shown to enhance barrier function by upregulating the expression of key tight junction proteins, including Zonula occludens-1 (ZO-1) and occludin, in intestinal epithelial cells.[2][4]

Quantitative Data Summary

The anti-inflammatory effects of indole compounds have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of Indole Compounds on Inflammatory and Barrier Markers

CompoundCell TypeTreatment/StimulusTargetEffectConcentrationReference
ICOOH Chicken IECsICOOH aloneOccludin, ZO-1, MUC-2 mRNA>1.7-fold increase10.0 µg/mL[2]
ICOOH Chicken CMCsLPS + ICOOHIL-1β, IL-8 mRNASignificant decrease1.0 & 10.0 µg/mL[2]
ICA Caco-2 cellsLPS + ICAZO-1, Occludin proteinSignificant increase50 & 100 µM[4]
I3C RAW264.7 cellsLPS + I3CNO, IL-6, IL-1β productionAttenuated productionNot specified[18]
IPA Rat ChondrocytesIL-1β + IPAiNOS, COX-2, MMP-13 mRNASignificant decreaseNot specified[19]

ICOOH: this compound; ICA: Indole-3-carboxaldehyde; I3C: Indole-3-carbinol; IPA: Indole-3-propionic acid; IECs: Intestinal Epithelial Cells; CMCs: Chicken Macrophage Cells; LPS: Lipopolysaccharide.

Table 2: In Vivo Effects of Indole Compounds on Inflammatory Markers

CompoundModelTissue/FluidTargetEffectReference
ICA LPS-induced miceSerumTNF-αObvious reduction[4]
ICA LPS-induced miceSerumIL-1β, IL-6Downregulated[4]
I3C Adjuvant-induced arthritis ratsSerumTNF-α, IL-6Downregulation[20]
I3C LPS-induced acute lung injury miceBALFIL-6, TNF-αSuppressed production[18]
IPA ACLT-induced osteoarthritis ratsSerumInflammatory CytokinesSignificant reduction[19]

BALF: Broncho-alveolar lavage fluid; ACLT: Anterior cruciate ligament transection.

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of indole compounds.

In Vitro Macrophage Inflammation Assay
  • Objective: To determine the effect of an indole compound on pro-inflammatory mediator production in macrophages.

  • Cell Line: RAW264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages).

  • Methodology:

    • Cell Seeding: Plate cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treatment: Pre-treat cells with various concentrations of the indole compound (e.g., 1-100 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate for 18-24 hours.

    • Sample Collection: Collect the cell culture supernatant for cytokine analysis. Lyse the cells to collect protein (for Western Blot) or RNA (for qRT-PCR).

    • Analysis:

      • Measure levels of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

      • Measure nitric oxide (NO) production using the Griess reagent.

      • Analyze protein expression of iNOS, COX-2, and NF-κB pathway components (p-p65, IκBα) via Western Blot.

      • Analyze mRNA expression of inflammatory genes via qRT-PCR.

Western Blot Analysis for NF-κB Activation
  • Objective: To assess the effect of an indole compound on the phosphorylation and degradation of key NF-κB pathway proteins.

  • Methodology:

    • Sample Preparation: Treat cells as described in the inflammation assay (Protocol 5.1) and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[4]

In Vivo Model of LPS-Induced Systemic Inflammation
  • Objective: To evaluate the protective effect of an indole compound against systemic inflammation in an animal model.

  • Model: Male C57BL/6 mice, 8-10 weeks old.

  • Methodology:

    • Acclimatization: Acclimatize animals for one week under standard conditions.

    • Grouping: Divide mice into groups (n=6-8 per group): Vehicle Control, LPS + Vehicle, LPS + Indole Compound (multiple doses).

    • Treatment: Administer the indole compound or vehicle (e.g., via oral gavage or intraperitoneal injection) for a set number of days prior to the LPS challenge.

    • Inflammation Induction: Induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg).

    • Monitoring & Sample Collection: Monitor mice for signs of distress. At a predetermined time point (e.g., 6-12 hours post-LPS), collect blood via cardiac puncture for serum analysis and harvest tissues (e.g., liver, lung, colon) for histological and molecular analysis.[4]

    • Analysis:

      • Measure serum levels of TNF-α, IL-6, and IL-1β by ELISA.

      • Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.

      • Analyze protein and mRNA expression of inflammatory markers in tissue homogenates.

cluster_analysis Endpoint Analysis Start Start: Acclimatize Mice Grouping Randomize into Groups (Vehicle, LPS, LPS+ICOOH) Start->Grouping Treatment Pre-treatment (e.g., Oral Gavage) Grouping->Treatment Induction Induce Inflammation (LPS i.p. injection) Treatment->Induction Collection Sample Collection (Blood, Tissues) Induction->Collection ELISA Serum Cytokine ELISA Collection->ELISA Histo Tissue Histology (H&E) Collection->Histo WB_PCR Western Blot / qPCR (Tissue Homogenates) Collection->WB_PCR

Caption: General Experimental Workflow for an In Vivo Inflammation Model.

Conclusion and Future Directions

This compound and related tryptophan metabolites are potent endogenous regulators of inflammation. Their mechanism of action is multifaceted, centered on the activation of the Aryl Hydrocarbon Receptor, which leads to the suppression of the canonical NF-κB and NLRP3 inflammasome pathways. These actions are complemented by the enhancement of epithelial barrier function and the direct modulation of immune cell phenotypes. The data strongly support the therapeutic potential of these compounds for a range of inflammatory diseases, particularly those linked to gut health and microbial dysbiosis.

Future research should focus on elucidating the specific contributions of different AhR target genes to the anti-inflammatory phenotype, exploring the therapeutic efficacy of these compounds in a wider range of chronic inflammatory disease models, and developing strategies for targeted delivery to maximize local effects in tissues like the gastrointestinal tract.

References

Indole-3-carboxylate: A Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among the diverse family of indole-containing molecules, indole-3-carboxylate and its derivatives have emerged as a particularly promising and versatile scaffold for the design of novel therapeutic agents. The inherent structural features of the this compound core, including its aromaticity, hydrogen bonding capabilities, and amenable substitution patterns, provide a unique foundation for developing potent and selective modulators of various biological targets. This technical guide offers a comprehensive overview of this compound as a scaffold in drug design, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing the intricate signaling pathways through which these compounds exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Physicochemical Properties of the this compound Scaffold

The this compound scaffold possesses a distinct set of physicochemical properties that contribute to its utility in drug design. The bicyclic aromatic structure provides a rigid framework, while the carboxylate group at the 3-position introduces a key site for hydrogen bonding and salt bridge formation, crucial for molecular recognition at target binding sites. The lipophilicity of the indole nucleus can be readily modulated through substitutions on the benzene and pyrrole rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

PropertyValue (Indole-3-carboxylic acid)Value (Methyl this compound)Source(s)
Molecular FormulaC₉H₇NO₂C₁₀H₉NO₂[1][2]
Molecular Weight161.16 g/mol 175.18 g/mol [1][2]
Melting Point206.5 °CNot Available[1]
LogP1.99Not Available[1]
pKaNot AvailableNot Available
Hydrogen Bond Donors21[1][2]
Hydrogen Bond Acceptors22[1][2]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established and innovative chemical methodologies. The choice of synthetic route often depends on the desired substitution patterns on the indole nucleus.

General Synthetic Protocols

1. Fischer Indole Synthesis followed by Carboxylation: This classical method involves the reaction of a phenylhydrazine with a pyruvate derivative to form the indole nucleus, which can then be carboxylated at the C3 position.

2. Palladium-Catalyzed Carbonylative Cyclization: A more modern approach involves the palladium-catalyzed reaction of 2-alkynylanilines with carbon monoxide to directly afford this compound esters. This method offers high efficiency and functional group tolerance.[3]

3. Vilsmeier-Haack Formylation and Subsequent Oxidation: Indoles can be formylated at the C3 position using the Vilsmeier-Haack reagent (DMF/POCl₃) to yield indole-3-carboxaldehyde.[4] Subsequent oxidation of the aldehyde furnishes the desired indole-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis of N-Substituted Methyl 1H-indole-3-carboxylates via Ullmann-type Intramolecular Arylamination

This protocol describes a copper(I)-catalyzed intramolecular amination of aryl bromides to efficiently synthesize a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate.

Materials:

  • Substituted 2-bromophenyl derivative

  • Primary alkyl or aryl amine

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction vessel, add the 2-bromophenyl starting material (1.0 mmol), K₃PO₄ (2.0 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the vessel with argon or nitrogen gas three times.

  • Add anhydrous DMF (5 mL) and the corresponding primary amine (1.2 mmol) via syringe.

  • Stir the reaction mixture at 75 °C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted methyl this compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in treating a range of diseases, from cancer and inflammation to hypertension.

Anticancer Activity

The this compound scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to target key proteins involved in cancer cell proliferation, survival, and apoptosis.

Targeting Bcl-2 Family Proteins: Several indole-3-carboxylic acid-based derivatives have been designed and synthesized as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[5]

  • Compound 17 from one study exhibited a Ki value of 0.26 µM for Bcl-2 and a Ki of 72 nM for Mcl-1 .[5]

  • Compound 31 demonstrated high selectivity for Bcl-2 and Mcl-1 over Bcl-XL, which is significant for developing targeted anticancer therapies.[5]

Compound IDTargetKi (µM)Source(s)
17Bcl-20.26[5]
17Mcl-10.072[5]
31Bcl-2Data not specified[5]
31Mcl-1Data not specified[5]

Inhibition of Topoisomerase II: Certain indole derivatives of ursolic acid have been identified as potent inhibitors of Topoisomerase II, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.

Compound IDCancer Cell LineIC₅₀ (µM)Source(s)
33aHeLa15.43[6]
33bHeLa20.53[6]
Anti-inflammatory Activity

This compound and its derivatives have shown significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: The anti-inflammatory effects are often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) , which in turn leads to the inhibition of the NF-κB and NLRP3 inflammasome pathways.[7]

Compound SeriesBiological EffectTarget PathwaySource(s)
Indole-3-carboxamidesAnti-inflammatory activityGeneral[8]
Indole-3-carboxaldehydeInhibition of pro-inflammatory mediatorsNF-κB, NLRP3 inflammasome[7]
Antihypertensive Activity

Novel derivatives of indole-3-carboxylic acid have been developed as potent antagonists of the angiotensin II receptor 1 (AT₁), a key regulator of blood pressure.[9]

In Vivo Efficacy: In studies with spontaneously hypertensive rats, oral administration of these compounds led to a significant and sustained reduction in blood pressure. A maximum decrease of 48 mm Hg was observed with a 10 mg/kg dose, and the antihypertensive effect was maintained for 24 hours, outperforming the clinically used drug losartan.[9]

| Compound Series | Target | Affinity | In Vivo Effect | Source(s) | |---|---|---|---| | Novel Indole-3-carboxylic acid derivatives | Angiotensin II Receptor (AT₁ subtype) | High nanomolar affinity | 48 mm Hg decrease in blood pressure |[9] |

Mechanism of Action: Key Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their ability to modulate several critical signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound and related metabolites are known endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism and immune regulation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_3_carboxylate This compound AhR_complex AhR-HSP90-XAP2-p23-Src Indole_3_carboxylate->AhR_complex Binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Translocates & Dimerizes AhR_ARNT_complex AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT_complex->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound derivatives are significantly mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory responses.

NFkB_Inhibition_Pathway Indole_3_carboxylate This compound Derivative IKK IKK Complex Indole_3_carboxylate->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 IkB_p P-IκB (Ubiquitinated) IkB->IkB_p NFkB_active Active NF-κB Proteasome Proteasome IkB_p->Proteasome Degradation Proteasome->IkB Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

NLRP3 Inflammasome Pathway Inhibition

This compound derivatives can also suppress inflammation by inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[7]

NLRP3_Inhibition_Pathway cluster_priming Priming Step cluster_activation Activation Step PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation pro_IL1B_NLRP3_synthesis Synthesis of pro-IL-1β & NLRP3 NFkB_activation->pro_IL1B_NLRP3_synthesis Activation_Signal Activation Signal (e.g., ATP, toxins) NLRP3_assembly NLRP3 Inflammasome Assembly Activation_Signal->NLRP3_assembly Caspase1_activation Caspase-1 Activation NLRP3_assembly->Caspase1_activation IL1B_maturation IL-1β Maturation & Secretion Caspase1_activation->IL1B_maturation Indole_3_carboxylate This compound Derivative Indole_3_carboxylate->NLRP3_assembly Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole scaffold.

  • N-1 Position: Substitution at the N-1 position of the indole ring is a common strategy to modulate activity. Alkyl and aryl groups at this position have been shown to influence binding affinity and selectivity for various targets.[8]

  • C-2 and C-5/C-6 Positions: Modifications at the C-2, C-5, and C-6 positions of the indole ring have been explored to enhance anticancer and anti-inflammatory activities. Electron-withdrawing or electron-donating groups at these positions can significantly impact the electronic properties of the scaffold and its interaction with target proteins.[6]

  • Carboxylate Group: The carboxylate at the C-3 position is often crucial for activity, acting as a key pharmacophoric feature. Esterification or amidation of this group can be used to modulate prodrug properties or to introduce additional interaction sites.[8]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Cell Line: Murine macrophage cell line RAW 264.7

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of test compounds on NO production is quantified using the Griess assay.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Binding Assay: Bcl-2/Mcl-1 Fluorescence Polarization Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled peptide probe from the binding groove of Bcl-2 or Mcl-1 protein.

Procedure:

  • Prepare a reaction mixture containing purified Bcl-2 or Mcl-1 protein, a fluorescently labeled BH3 peptide probe, and assay buffer in a 384-well plate.

  • Add serial dilutions of the this compound derivatives to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

  • Calculate the Ki value from the IC₅₀ value obtained from the dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties. The ability of these derivatives to modulate key signaling pathways such as the Aryl Hydrocarbon Receptor, NF-κB, and NLRP3 inflammasome pathways underscores their potential for treating complex multifactorial diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide are intended to facilitate further research and accelerate the translation of promising this compound-based compounds from the laboratory to the clinic. As our understanding of the intricate roles of this scaffold in molecular recognition and biological signaling continues to grow, so too will the opportunities to harness its therapeutic potential for the benefit of human health.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid (ICOOH) and its derivatives are a class of indole compounds that have garnered significant interest due to their diverse biological activities. They are implicated in plant defense mechanisms and have shown potential as therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of ICOOH derivatives and the intricate biosynthetic pathways that lead to their formation. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Indole-3-carboxylic Acid and Its Derivatives

Indole-3-carboxylic acid and its derivatives are found in a wide array of natural sources, spanning the plant and microbial kingdoms.

Plants

Cruciferous vegetables belonging to the Brassicaceae family are a prominent source of indole compounds, including ICOOH derivatives.[1] In Arabidopsis thaliana, a model organism for plant biology, ICOOH and its glucosylated and hydroxylated derivatives are well-characterized secondary metabolites involved in pathogen defense.[2][3][4]

Marine Organisms

The marine environment is a rich reservoir of unique chemical entities, including a variety of indole alkaloids.

  • Bacteria: Marine-derived Streptomyces species have been identified as producers of various indole alkaloids.[5]

  • Fungi: Marine fungi, such as species of Aspergillus, are known to produce a diverse range of indole alkaloids, some of which are prenylated or part of complex diketopiperazine structures.[2][3][6]

  • Sponges and Tunicates: Marine invertebrates like sponges and tunicates have also been found to contain various indole derivatives.

Fungi

Terrestrial fungi are another significant source of ICOOH and its derivatives.

  • Lasiodiplodia pseudotheobromae : This endophytic fungus has been shown to produce ICOOH.[1]

  • Chromobacterium violaceum : This bacterium is also known to produce ICOOH.

Biosynthesis of Indole-3-carboxylic Acid and Its Derivatives

The biosynthesis of ICOOH and its derivatives has been most extensively studied in the plant Arabidopsis thaliana. The primary precursor for this pathway is the amino acid tryptophan.

Biosynthesis in Arabidopsis thaliana

The biosynthetic pathway in Arabidopsis is a multi-step process involving several key enzymes.[2][4][7]

  • Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of tryptophan to IAOx, catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[4]

  • Formation of Indole-3-acetonitrile (IAN): IAOx is then converted to IAN.

  • Conversion of IAN to Indole-3-carbaldehyde (ICHO) and Indole-3-carboxylic acid (ICOOH): The cytochrome P450 enzyme CYP71B6 plays a crucial role in converting IAN to both ICHO and ICOOH.[7]

  • Oxidation of ICHO to ICOOH: The final step in the formation of ICOOH is the oxidation of ICHO, a reaction catalyzed by the aldehyde oxidase AAO1.[7]

The following Graphviz diagram illustrates this biosynthetic pathway:

Indole-3-carboxylic_acid_Biosynthesis_in_Arabidopsis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1

Biosynthesis of ICOOH in Arabidopsis thaliana.
Biosynthesis in Other Organisms

The biosynthetic pathways of ICOOH and its derivatives in marine organisms and fungi are less well-defined compared to Arabidopsis. In Streptomyces, the biosynthesis of indole alkaloids often involves cyclodipeptide synthases and subsequent modifications like prenylation.[5] In marine fungi like Aspergillus, the indole moiety is often incorporated into complex alkaloids, suggesting distinct biosynthetic routes.[2][3][6]

Signaling Pathway of Indole-3-carboxylic Acid in Plant Defense

ICOOH plays a significant role in plant immunity, particularly in priming defense responses. In Arabidopsis, ICOOH has been shown to induce resistance against necrotrophic fungi by priming the deposition of callose at the site of infection.[8][9] This signaling pathway involves the proteins ATL31 and SYP121, which are associated with vesicular trafficking.[8]

The proposed signaling pathway is depicted in the following Graphviz diagram:

ICOOH_Signaling_Pathway ICOOH Indole-3-carboxylic acid Receptor Putative Receptor(s) ICOOH->Receptor Signaling_Cascade Downstream Signaling (involving ATL31 and SYP121) Receptor->Signaling_Cascade Vesicular_Trafficking Vesicular Trafficking Signaling_Cascade->Vesicular_Trafficking Callose_Synthase Callose Synthase Activation Vesicular_Trafficking->Callose_Synthase Callose Callose Deposition Callose_Synthase->Callose Pathogen_Resistance Enhanced Pathogen Resistance Callose->Pathogen_Resistance

ICOOH-mediated defense signaling in plants.

Quantitative Data

The accumulation of ICOOH and its derivatives can vary significantly depending on the organism and environmental conditions. The following table summarizes some of the reported quantitative data for ICOOH derivatives in Arabidopsis thaliana after treatment with silver nitrate (AgNO₃), a known inducer of defense responses.

CompoundTreatmentRelative Abundance (Peak Area/Fresh Weight)Reference
ICOOH-GlucosideAgNO₃Increased[4]
6-OH-ICOOH-GlucosideAgNO₃Increased[4]
5-OH-ICHO-GlucosideAgNO₃Increased[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ICOOH and its derivatives.

Extraction and Purification of Indole-3-carboxylic Acid from Plant Tissues

This protocol is a generalized procedure based on solid-phase extraction (SPE) methods.[10][11]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:water, 4:1, v/v)

  • Formic acid

  • C18 SPE cartridges

  • Methanol

  • Water (HPLC grade)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add the extraction solvent to the powdered tissue (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the ICOOH and its derivatives with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness using a rotary evaporator. Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol) for analysis.

The following Graphviz diagram outlines the experimental workflow for extraction and purification:

Extraction_Workflow Start Plant Tissue Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with Methanol/Water Grinding->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation SPE_Loading Load Supernatant onto SPE Cartridge Centrifugation->SPE_Loading SPE_Conditioning Condition C18 SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Washing Wash with Water SPE_Loading->SPE_Washing SPE_Elution Elute with Methanol SPE_Washing->SPE_Elution Drying Evaporate to Dryness SPE_Elution->Drying Reconstitution Reconstitute in Methanol Drying->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Workflow for ICOOH extraction and purification.
UPLC-MS/MS Method for Quantification

A generalized method for the quantification of ICOOH derivatives using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is described below.[12]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each ICOOH derivative and internal standards need to be optimized. For ICOOH, a common transition is m/z 160 -> 116.

  • Source Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for each compound.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol provides a general framework for the expression of plant cytochrome P450 enzymes, such as CYP71B6, in yeast.[13][14][15]

Materials:

  • Yeast expression vector (e.g., pYES-DEST52).

  • Saccharomyces cerevisiae strain (e.g., INVSc1).

  • Competent E. coli cells (for plasmid amplification).

  • Restriction enzymes and T4 DNA ligase.

  • Yeast transformation kit.

  • Yeast growth media (SD-Ura, SGR-Ura, YPG).

Procedure:

  • Gene Cloning: Amplify the coding sequence of the target gene (e.g., CYP71B6) from plant cDNA using PCR with primers containing appropriate restriction sites. Clone the PCR product into the yeast expression vector.

  • Plasmid Amplification: Transform the recombinant plasmid into competent E. coli cells and select for transformed colonies. Isolate and purify the plasmid DNA.

  • Yeast Transformation: Transform the purified plasmid into the S. cerevisiae strain using a standard yeast transformation protocol.

  • Selection of Transformants: Plate the transformed yeast cells on selective medium (e.g., SD-Ura) and incubate at 30°C until colonies appear.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of SD-Ura medium and grow overnight at 30°C.

    • Inoculate the overnight culture into 50 mL of SGR-Ura medium and grow for 24 hours at 30°C.

    • Induce protein expression by transferring the cells to 50 mL of YPG medium and incubating for 24-48 hours at 30°C.

  • Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads. Isolate the microsomal fraction by differential centrifugation.

Enzyme Assays

CYP71B6 Assay: The activity of heterologously expressed CYP71B6 can be assayed by monitoring the conversion of IAN to ICHO and ICOOH.[7]

Reaction Mixture:

  • Microsomal fraction containing CYP71B6.

  • 100 mM potassium phosphate buffer (pH 7.25).

  • 1 mM NADPH.

  • 100 µM IAN (substrate).

Procedure:

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

  • Analyze the products by UPLC-MS/MS.

AAO1 Assay: The activity of AAO1 can be determined by measuring the oxidation of ICHO to ICOOH.[7]

Reaction Mixture:

  • Partially purified AAO1 enzyme.

  • 100 mM Tris-HCl buffer (pH 7.5).

  • 1 mM NAD⁺.

  • 100 µM ICHO (substrate).

Procedure:

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH at 25°C.

  • Alternatively, the reaction can be stopped and the formation of ICOOH can be quantified by UPLC-MS/MS.

Conclusion

Indole-3-carboxylic acid and its derivatives are a fascinating class of natural products with significant biological roles. This technical guide has provided a detailed overview of their natural sources, biosynthetic pathways, and their function in plant defense signaling. The experimental protocols outlined herein offer a practical framework for researchers to further investigate these intriguing molecules. Continued research in this area holds the promise of uncovering novel therapeutic agents and a deeper understanding of the complex chemical interactions in the natural world.

References

Physicochemical Properties of Indole-3-carboxylate and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indole-3-carboxylate and its key derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds. The guide details quantitative data, experimental protocols for property determination, and relevant biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount in the fields of drug discovery and development. This section summarizes the key physicochemical data for this compound and several of its important derivatives.

Data Summary

The following tables provide a structured summary of the available quantitative data for Indole-3-carboxylic acid, Indole-3-carboxaldehyde, Methyl this compound, Ethyl this compound, and Indole-3-carboxamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logPpKa
Indole-3-carboxylic acid C₉H₇NO₂161.16232-234 (dec.)[1]1.99[2][3]3.90 (Predicted)[1]
Indole-3-carboxaldehyde C₉H₇NO145.16193-198[4][5]1.68[6]15.50 (Predicted)[4]
Methyl this compound C₁₀H₉NO₂175.18149-152[1]2.615.42 (Predicted)
Ethyl this compound C₁₁H₁₁NO₂189.21120-124[7][8]2.3415.42 (Predicted)[7]
Indole-3-carboxamide C₉H₈N₂O160.17Not Available1.3Not Available
CompoundWater SolubilitySolubility in Organic Solvents
Indole-3-carboxylic acid Insoluble in boiling water[1]Soluble in 95% Ethanol (50 mg/ml), Methanol, Ether, Acetate[1]. Soluble in DMSO (55 mg/mL)[9][10].
Indole-3-carboxaldehyde Insoluble[4]Soluble in Ethanol, slightly soluble in cold water[5]. Soluble in DMSO (≥26.7 mg/mL) and EtOH (≥11.85 mg/mL)[11][12]. Soluble in DMSO and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers; ~0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2)[13].
Methyl this compound Insoluble[7]Slightly soluble in Methanol and Dimethyl sulfoxide[7][14].
Ethyl this compound Not AvailableNot Available
Indole-3-carboxamide Not AvailableSoluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). In a 1:1 DMF:PBS (pH 7.2) solution, the solubility is 0.5 mg/ml[15].

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section provides detailed methodologies for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique for determining pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Nitrogen gas for purging

  • Compound of interest (at least 10⁻⁴ M solution)

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers.

  • Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds) to achieve a concentration of at least 10⁻⁴ M. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Purging: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: For an acidic compound, titrate with standardized NaOH. For a basic compound, titrate with standardized HCl. Add the titrant in small, known increments.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve. Perform at least three titrations to ensure reproducibility.[1][16][17][18][19]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is determined, and the logP is calculated.

Materials:

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Compound of interest

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up emulsions if they form.

  • Sampling: Carefully withdraw a sample from each phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[20][21][22]

Determination of Thermodynamic Solubility by HPLC

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Principle: An excess of the solid compound is equilibrated with the solvent of interest. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Vials with screw caps

  • Thermostated shaker or incubator

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system with a UV detector

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Compound of interest (solid)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vial and place it in a thermostated shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspension through a syringe filter to remove any undissolved solid.

  • Sample Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used for indole derivatives.[23][24][25]

    • Mobile Phase: A gradient elution is often employed. For example, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and increasing the percentage of organic phase (e.g., acetonitrile or methanol).[23][26]

    • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[27]

    • Detection: UV detection is suitable for indole derivatives, with wavelengths typically set between 220 nm and 280 nm. The UV absorbance spectrum of indole-3-carboxylic acid shows a maximum at 278 nm.[8][28][29]

  • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted filtrate.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.[30][31][32][33][34]

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indole derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and xenobiotic metabolism.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indole Derivative (Ligand) AHR_complex AHR-HSP90-XAP2 Complex Ligand->AHR_complex Binding AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc Ligand-AHR AHR_ligand->AHR_ligand_nuc Translocation ARNT ARNT AHR_ligand_nuc->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_nuc->AHR_ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Sample Solution (>10⁻⁴ M) with KCl A->B C Purge with Nitrogen B->C D Titrate with Standard Acid/Base C->D E Record pH and Titrant Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Workflow for pKa Determination by Potentiometric Titration

logP_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Pre-saturate n-Octanol and Water B Add Compound to Immiscible Phases A->B C Shake to Equilibrate B->C D Separate Phases C->D E Sample Aqueous and Organic Phases D->E F Quantify Compound Concentration (HPLC) E->F G Calculate logP F->G

Workflow for logP Determination by Shake-Flask Method

Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Quantification & Calculation A Add Excess Solid Compound to Solvent B Equilibrate with Shaking (24-48h) A->B C Filter to Remove Undissolved Solid B->C D Dilute Filtrate C->D E Analyze by HPLC-UV D->E F Determine Concentration from Calibration Curve E->F G Calculate Solubility F->G

Workflow for Thermodynamic Solubility Determination by HPLC

References

Indole-3-carboxylate involvement in aryl hydrocarbon receptor (AhR) signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and maintenance of tissue homeostasis.[1] Endogenous and exogenous ligands, including microbial metabolites from the gut, are crucial in modulating AhR activity. Among these, indole-3-carboxylate (I3C), a tryptophan metabolite, has emerged as a significant player in AhR signaling. This technical guide provides a comprehensive overview of the involvement of this compound and its precursors in AhR signaling, detailing the molecular mechanisms, downstream effects, and key experimental methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors. In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins including heat shock protein 90 (Hsp90), hepatitis B virus X-associated protein 2 (XAP2), and p23. Upon binding to a ligand, the AhR undergoes a conformational change, leading to the dissociation of these chaperones.[1] This allows the ligand-AhR complex to translocate into the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT).[2] The AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[2] A primary and well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[3]

This compound and Related Indoles as AhR Ligands

A diverse array of compounds can act as AhR ligands, ranging from environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to naturally occurring compounds in the diet and those produced by the gut microbiota.[1][4] Indoles, derived from the microbial metabolism of tryptophan, are a significant class of endogenous and diet-derived AhR ligands.

Indole-3-carbinol (I3C), found in cruciferous vegetables, is a well-known AhR agonist.[5][6] Following ingestion, I3C is metabolized into various acid condensation products, and also undergoes oxidation to form indole-3-carboxaldehyde and indole-3-carboxylic acid (this compound), which have been detected in plasma.[7][8] Indole itself, a direct product of tryptophan metabolism by gut bacteria, has been shown to be a human-specific AhR ligand.[9] Studies have demonstrated that indole and its derivatives, including indole-3-acetate and indole-3-pyruvate, can activate AhR signaling.[10][11][12]

Quantitative Analysis of Indole-AhR Interaction

The following table summarizes the quantitative data on the activation of AhR by indole and its derivatives from various studies.

CompoundCell LineAssay TypeEndpointResultReference
IndoleHuman HepG2 (40/6)Luciferase Reporter AssayEC50~3 µM[13]
Indole (20 µM)Human Caco2qPCRCYP1A1 mRNA induction~400-fold[14]
Indole (100 µM)Human Caco2qPCRCYP1A1 mRNA induction>400-fold[14]
Indole (20 µM)Human Caco2qPCRCYP1B1 mRNA induction~40-fold[14]
Indole (100 µM)Human Caco2qPCRCYP1B1 mRNA induction~100-fold[14]
Indole-3-acetateMurine HepatomaDRE-luciferase reporterEC50~0.5 mM[13]
TryptamineMurine HepatomaDRE-luciferase reporterEC50~0.2 mM[13]
Indole-3-carbinol (0.5%)Rat Liver (in vivo)RT-PCRCyp1a1 mRNA induction~50-fold[15]
This compound (10 µg/mL)Chicken IECsqRT-PCROccludin mRNA induction>1.7-fold[16]
This compound (10 µg/mL)Chicken IECsqRT-PCRZO-1 mRNA induction>1.7-fold[16]
This compound (10 µg/mL)Chicken IECsqRT-PCRMUC-2 mRNA induction>1.7-fold[16]

Downstream Effects of this compound-Mediated AhR Signaling

Activation of AhR by this compound and related indoles triggers a cascade of downstream events with significant physiological consequences, particularly in the gut.

Induction of Xenobiotic Metabolizing Enzymes

A primary function of AhR is the regulation of genes encoding drug-metabolizing enzymes. The induction of CYP1A1, CYP1A2, and CYP1B1 is a hallmark of AhR activation.[15][17] This response is crucial for the detoxification and elimination of xenobiotics. Studies have shown that indole-3-carbinol significantly induces the expression of these enzymes.[15][17]

Maintenance of Intestinal Barrier Integrity

The gut microbiota-derived tryptophan metabolite, this compound, plays a vital role in maintaining the integrity of the intestinal epithelial barrier.[16] In vitro studies using chicken intestinal epithelial cells have demonstrated that this compound upregulates the expression of tight junction proteins, including occludin and ZO-1, as well as the mucin MUC-2.[16] Similarly, indole-3-carboxaldehyde has been shown to restore gut mucosal integrity in a murine model of sclerosing cholangitis by activating the AhR-IL-22 axis.[1][12]

Modulation of the Immune Response

AhR signaling is intricately linked to the regulation of the immune system. Indole-3-carbinol-dependent AhR activation has been shown to attenuate the inflammatory response in a model of necrotizing enterocolitis by downregulating the expression of pro-inflammatory cytokines and chemokines.[11][18] In vitro, this compound has been observed to decrease the expression of IL-1β and IL-8 in lipopolysaccharide-stimulated chicken macrophage cells.[16] Furthermore, indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[5]

Experimental Protocols for Studying this compound-AhR Signaling

A variety of experimental techniques are employed to investigate the interaction of this compound with AhR and the subsequent signaling events.

AhR Activation Assessment: Luciferase Reporter Assay

The luciferase reporter assay is a widely used method to quantify the activation of AhR by a test compound.[19] This assay utilizes a plasmid containing the luciferase reporter gene under the control of an AhR-responsive promoter with DREs.[19]

Detailed Protocol:

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HepG2, Caco2, or commercially available reporter cell lines) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Transfection (for non-stable cell lines):

    • Prepare transfection complexes using a suitable transfection reagent (e.g., Lipofectamine® 3000) with the DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). A typical ratio is 10:1 of DRE-reporter to control plasmid.[19]

    • Gently add the transfection complexes to the cells and incubate for the time recommended by the manufacturer.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and positive controls (e.g., TCDD) in the appropriate cell culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.[19]

    • Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 4-24 hours).[19]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Aspirate the treatment medium and wash the cells with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[19]

    • Use a luminometer with dual injectors to measure luciferase activity. Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the injection of 100 µL of Stop & Glo® Reagent to measure Renilla luciferase activity.[19]

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value.

AhR Binding Assessment: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR, allowing for the determination of its binding affinity (Ki).[20]

Detailed Protocol:

  • Preparation of Receptor Source:

    • Use purified recombinant AhR protein or cytosolic extracts from cells or tissues expressing AhR.[20]

  • Incubation:

    • In a 96-well plate, incubate the receptor source with a fixed concentration of a high-affinity radioligand (e.g., [³H]TCDD) and increasing concentrations of unlabeled this compound.[20]

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of an unlabeled high-affinity ligand).

    • Incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound from the free radioligand. This can be achieved by filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.[21]

    • Alternatively, for soluble receptors, a scintillation proximity assay (SPA) can be used.[21]

  • Quantification:

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

AhR-DNA Interaction Assessment: Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if AhR binds to specific DNA regions (i.e., XREs) in the genome in response to ligand treatment.[23]

Detailed Protocol:

  • Cross-linking:

    • Treat cells with this compound.

    • Add formaldehyde directly to the cell culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[23]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[23]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to AhR.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Include a negative control with a non-specific IgG antibody.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound chromatin.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the samples.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.[24]

  • DNA Analysis:

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the XRE regions of target genes (e.g., CYP1A1 promoter).

    • Alternatively, for a genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-Seq).[25]

Visualizing Signaling Pathways and Workflows

Signaling Pathways

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C This compound AhR_complex AhR-Hsp90-XAP2-p23 I3C->AhR_complex Ligand Binding AhR_ligand I3C-AhR AhR_complex->AhR_ligand Conformational Change & Chaperone Dissociation AhR_ligand_n I3C-AhR AhR_ligand->AhR_ligand_n Nuclear Translocation AhR_ARNT I3C-AhR-ARNT Heterodimer AhR_ligand_n->AhR_ARNT Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE/DRE AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, Tight Junctions) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (e.g., CYP1A1, Occludin) mRNA->Proteins Translation Response Cellular Response (Detoxification, Barrier Integrity) Proteins->Response

Caption: Canonical AhR signaling pathway activated by this compound.

Experimental Workflows

Luciferase_Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate transfect Transfect with DRE-luciferase and control plasmids seed_cells->transfect treat_cells Treat cells with This compound transfect->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells measure_luciferase Measure firefly and Renilla luciferase activity lyse_cells->measure_luciferase normalize Normalize data measure_luciferase->normalize calculate Calculate fold induction and EC50 normalize->calculate

Caption: Workflow for the dual-luciferase AhR reporter assay.

ChIP_Assay_Workflow start Treat cells with This compound crosslink Cross-link proteins to DNA with formaldehyde start->crosslink lyse_shear Lyse cells and shear chromatin crosslink->lyse_shear immunoprecipitate Immunoprecipitate with anti-AhR antibody lyse_shear->immunoprecipitate wash_elute Wash and elute complexes immunoprecipitate->wash_elute reverse_crosslink Reverse cross-links and purify DNA wash_elute->reverse_crosslink analyze Analyze DNA by qPCR or ChIP-Seq reverse_crosslink->analyze

Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound, a metabolite derived from dietary precursors and gut microbial activity, is a key endogenous modulator of the aryl hydrocarbon receptor signaling pathway. Its ability to activate AhR leads to the induction of xenobiotic metabolizing enzymes, reinforcement of the intestinal barrier, and modulation of inflammatory responses. Understanding the intricate details of this compound's interaction with AhR and the subsequent downstream effects is crucial for developing novel therapeutic strategies for a range of conditions, from inflammatory bowel disease to certain cancers. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound-AhR signaling axis. Further research is warranted to fully elucidate the binding kinetics of this compound to AhR and to comprehensively map its dose-dependent effects on the transcriptome and proteome in various cell types and tissues.

References

Structural Characterization of Novel Indole-3-Carboxylate Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Indole-3-carboxylate and its analogues, many of which are derived from tryptophan metabolism, represent a critical class of heterocyclic compounds in medicinal chemistry.[1] These structures are foundational to a wide array of therapeutic agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The precise structural characterization of novel analogues is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive overview of the key analytical techniques, experimental protocols, and biological data pertinent to the structural elucidation of these compounds.

Core Spectroscopic and Spectrometric Characterization

The primary identification and structural confirmation of newly synthesized this compound analogues rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution and stereochemistry.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl this compound [3] (Solvent: DMSO-d6)

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment Chemical Shift (δ) ppm Carbon Assignment
11.75br sN-H165.0C=O
8.10dH-2136.0C-7a
7.95dH-4132.0C-2
7.45dH-7126.0C-3a
7.20mH-5, H-6122.5C-6
3.85s-OCH₃121.5C-5
120.0C-4
112.0C-7
107.0C-3
51.0-OCH₃
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used for this purpose.

Table 2: Mass Spectrometry Data (Electron Ionization) for 1H-Indole-3-carboxaldehyde [4]

m/z Relative Intensity (%) Possible Fragment
145100[M]⁺ (Molecular Ion)
14495[M-H]⁺
11640[M-CHO]⁺
8935[C₇H₅]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of specific bonds.

Table 3: IR Spectroscopic Data for a Representative this compound Analogue [3]

Wavenumber (cm⁻¹) Intensity Bond Vibration
3300Strong, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950MediumAliphatic C-H Stretch
1680StrongC=O Stretch (Ester/Carboxylic Acid)
1600, 1480MediumC=C Stretch (Aromatic)
1250StrongC-O Stretch (Ester/Carboxylic Acid)

Crystallographic and Chromatographic Analysis

Beyond spectroscopic methods, X-ray crystallography provides definitive proof of structure, while chromatography is crucial for purification and the separation of isomers, which can exhibit different biological activities.[5]

Single-Crystal X-ray Diffraction

X-ray crystallography allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. The crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic dimers.[6]

Table 4: Crystallographic Data for Indole-3-carboxylic Acid [6]

Parameter Value
Formula C₉H₇NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.979(3)
b (Å) 5.021(2)
c (Å) 13.044(3)
β (°) ** 107.67(2)
V (ų) **747.8(4)
Z 4
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for separating, identifying, and quantifying components in a mixture. It is particularly vital for the quality control of indole derivatives in nutraceuticals and for separating closely related analogues or isomers.[5][7]

Experimental Workflows and Signaling Pathways

The characterization of novel analogues follows a logical workflow, from synthesis to biological evaluation. These compounds often exert their effects by modulating specific cellular signaling pathways.

G cluster_workflow General Workflow for Structural Characterization Synthesis Synthesis of Novel Analogue Purification Purification (Chromatography) Synthesis->Purification Initial_ID Initial Characterization (TLC, Melting Point) Purification->Initial_ID Structural_Elucidation Spectroscopic & Spectrometric Analysis (NMR, MS, IR) Initial_ID->Structural_Elucidation Definitive_Structure Definitive Structure (X-ray Crystallography) Structural_Elucidation->Definitive_Structure If crystal obtained Biological_Assay Biological Activity Screening (e.g., MTT, MIC) Structural_Elucidation->Biological_Assay Definitive_Structure->Biological_Assay

Caption: A typical workflow for the synthesis and characterization of novel compounds.

Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of intestinal homeostasis.[8] Activation of AhR can, in turn, inhibit inflammatory pathways like the NLRP3 inflammasome.[8]

G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus Indole Indole Analogue (e.g., IAld) AhR AhR Indole->AhR binds & activates Nucleus Nucleus AhR->Nucleus translocates to ARNT ARNT XRE Xenobiotic Response Element (XRE) Gene Target Gene Expression (e.g., CYP1A1) XRE->Gene NLRP3 NLRP3 Inflammasome Activation Gene->NLRP3 inhibits Inflammation Inflammation NLRP3->Inflammation AhR_n AhR Complex AhR/ARNT Complex AhR_n->Complex ARNT_n ARNT ARNT_n->Complex Complex->XRE binds to

Caption: Activation of the AhR pathway by indole analogues can inhibit inflammation.[1][8]

Quantitative Biological Activity Data

The ultimate goal of synthesizing novel analogues is often to discover compounds with enhanced biological activity. Quantitative assays provide the data needed for SAR studies.

Table 5: Anticancer Activity of Selected Indole Derivatives [1]

Compound/Derivative Cell Line IC₅₀ (µM)
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2
Indole-thiosemicarbazone derivativeA549 (Lung)11.5
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function.[1]

Table 6: Antimicrobial Activity of Indole-3-carboxamido-polyamine Conjugates [9]

Compound Microorganism MIC (µM)
Analogue 13bS. aureus≤ 0.28
Analogue 13bA. baumannii≤ 0.28
Analogue 13bC. neoformans≤ 0.28

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are generalized yet detailed protocols for the key analytical techniques discussed.

Protocol: Nuclear Magnetic Resonance (NMR)[3]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indole analogue in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

  • Data Acquisition:

    • Wipe the outside of the NMR tube and place it in a spinner turbine.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C and other relevant 2D spectra (e.g., COSY, HSQC, HMBC).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol: Mass Spectrometry (GC-MS, Electron Ionization)[3]
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 µg/mL.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC). The compound is vaporized and separated from the solvent and impurities on the GC column.

  • Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of various fragments.

Protocol: Single-Crystal X-ray Diffraction[10]
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the goniometer in the X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibration.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected data to determine unit cell parameters and integrate reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the fit and determine final atomic coordinates and displacement parameters.

Protocol: MTT Assay for Anticancer Activity[1]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting viability against compound concentration.

References

Methodological & Application

Synthesis of Methyl Indole-3-carboxylate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid using the Fischer-Speier esterification method. This straightforward and reliable acid-catalyzed esterification is a fundamental transformation in organic synthesis, yielding a versatile intermediate crucial for the development of various biologically active molecules and pharmaceuticals. This document outlines the necessary reagents, step-by-step experimental procedures, expected quantitative data, and characterization of the final product.

Introduction

Methyl this compound is a key building block in medicinal chemistry and drug discovery. The indole motif is a privileged structure found in numerous natural products and synthetic compounds with a wide range of therapeutic applications. The conversion of indole-3-carboxylic acid to its methyl ester is efficiently achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In accordance with Le Chatelier's Principle, using an excess of the alcohol, in this case methanol, drives the reaction equilibrium towards the formation of the ester.[1] Common acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1]

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of indole-3-carboxylic acid with methanol.

Reactants:

  • Indole-3-carboxylic acid

  • Methanol (in excess, serving as both reactant and solvent)

Catalyst:

  • Concentrated Sulfuric Acid (H₂SO₄)

Products:

  • Methyl this compound

  • Water

Chemical Equation: C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O[1]

Experimental Protocol

Materials and Equipment

Reagents and Chemicals:

ReagentFormulaMolar Mass ( g/mol )Grade
Indole-3-carboxylic acidC₉H₇NO₂161.16Reagent
Methanol (anhydrous)CH₃OH32.04ACS
Sulfuric Acid (concentrated)H₂SO₄98.08ACS
Sodium BicarbonateNaHCO₃84.01ACS
Ethyl AcetateC₄H₈O₂88.11ACS
Brine (saturated NaCl solution)NaCl58.44ACS
Anhydrous Sodium SulfateNa₂SO₄142.04ACS

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • pH paper

Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g, 31.0 mmol).[1]

  • Add a magnetic stir bar to the flask.

  • In a fume hood, add anhydrous methanol (50 mL).[1]

  • Stir the mixture to partially dissolve the indole-3-carboxylic acid.

  • Slowly and carefully, add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.[1]

2. Reaction Execution:

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.[1]

  • Continue to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate at this stage.[1]

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.[1]

  • Transfer the neutralized mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (1 x 50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • The crude product can be further purified by recrystallization from a methanol/water or ethyl acetate/hexane solvent system to obtain pure methyl this compound as a solid.[1]

Data Presentation

Expected Quantitative Data
ParameterExpected Value
Reactant Scale
Indole-3-carboxylic acid5.0 g (31.0 mmol)
Reaction Conditions
Reaction Time4-6 hours
Reaction Temperature~65-70°C (Reflux)
Product
AppearanceOff-white to pale pink solid
Expected Yield85-95%
Melting Point149-152 °C
Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz): [1]

  • δ 11.75 (br s, 1H, N-H)

  • δ 8.10 (d, 1H, H-2)

  • δ 7.95 (d, 1H, H-4)

  • δ 7.45 (d, 1H, H-7)

  • δ 7.20 (m, 2H, H-5, H-6)

  • δ 3.85 (s, 3H, -OCH₃)

¹³C NMR (DMSO-d₆, 100 MHz): [1]

  • δ 165.0 (C=O)

  • δ 136.0 (C-7a)

  • δ 132.0 (C-2)

  • δ 126.0 (C-3a)

  • δ 122.5 (C-6)

  • δ 121.5 (C-5)

  • δ 120.0 (C-4)

  • δ 112.0 (C-7)

  • δ 107.0 (C-3)

  • δ 51.0 (-OCH₃)

IR (KBr, cm⁻¹): [1]

  • 3300 (strong, broad, N-H stretch)

  • 3100-3000 (medium, aromatic C-H stretch)

  • 2950 (medium, aliphatic C-H stretch)

  • 1680 (strong, C=O stretch, ester)

  • 1600, 1480 (medium, C=C stretch, aromatic)

  • 1250 (strong, C-O stretch, ester)

Visualizations

Experimental Workflow

Fischer_Esterification_Workflow Start Start: Indole-3-carboxylic Acid + Methanol Reaction Reaction: Add conc. H₂SO₄ Reflux (4-6h) Start->Reaction Quench Work-up: Quench with ice-water Reaction->Quench Neutralize Neutralization: Add NaHCO₃ solution Quench->Neutralize Extract Extraction: Ethyl Acetate Neutralize->Extract Wash Wash: Brine Extract->Wash Dry Drying: Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentration: Rotary Evaporation Dry->Concentrate Purify Purification: Recrystallization Concentrate->Purify Product Product: Methyl this compound Purify->Product Fischer_Esterification_Mechanism cluster_step1 Protonation of Carbonyl cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation CarboxylicAcid Indole-3-COOH ProtonatedAcid Protonated Indole-3-COOH CarboxylicAcid->ProtonatedAcid + H⁺ ProtonatedAcid2 Protonated Indole-3-COOH H_plus H⁺ Methanol CH₃OH TetrahedralIntermediate Tetrahedral Intermediate TetrahedralIntermediate2 Tetrahedral Intermediate ProtonatedAcid2->TetrahedralIntermediate + CH₃OH ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate2->ProtonatedIntermediate ProtonatedIntermediate2 Protonated Intermediate ProtonatedEster Protonated Ester ProtonatedIntermediate2->ProtonatedEster - H₂O ProtonatedEster2 Protonated Ester Water H₂O FinalEster Methyl this compound ProtonatedEster2->FinalEster - H⁺ H_plus2 H⁺

References

Application Note: Quantification of Methyl Indole-3-Carboxylate in Microbial Cultures using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of methyl indole-3-carboxylate in microbial culture supernatants. Methyl this compound and related indole derivatives are significant metabolites in various microorganisms, playing roles in quorum sensing, biofilm formation, and pathogenesis.[1] Accurate quantification of these compounds is crucial for researchers in microbiology, drug discovery, and biotechnology to understand microbial physiology and identify potential therapeutic targets. The described protocol provides a straightforward and reliable approach for sample preparation and chromatographic analysis, ensuring high precision and accuracy.

Introduction

Methyl this compound is an aromatic heterocyclic compound belonging to the indole family.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and is also a naturally occurring metabolite in some microbial species.[1] The ability to accurately measure the concentration of this compound in microbial cultures is essential for studying metabolic pathways, optimizing production processes, and screening for microbial strains with desired characteristics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile compounds like methyl this compound.[1] This application note provides a detailed protocol for a reversed-phase HPLC-UV method, which offers excellent resolution, sensitivity, and reproducibility for the analysis of methyl this compound in complex microbial culture media.

Experimental

Materials and Reagents
  • Methyl this compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

  • Microcentrifuge tubes

Instrumentation

An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven was used for this analysis.[2]

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid in the aqueous phase[2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[2]
Column Temperature 30 °C[2]
Detection Wavelength 280 nm[1][2]
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of methyl this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1] These will be used to construct the calibration curve.

Sample Preparation from Microbial Culture
  • Cell Removal: Transfer 1 mL of the microbial culture to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the cells.[3]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.[1][3]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1][3]

  • Dilution (if necessary): Depending on the expected concentration of methyl this compound, the filtered supernatant may be injected directly or diluted with the mobile phase to fall within the linear range of the calibration curve.[1]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject 10 µL of the prepared microbial culture supernatant samples in triplicate.

  • Data Analysis: Identify the peak corresponding to methyl this compound in the sample chromatograms based on the retention time of the standard.[1] Quantify the concentration using the calibration curve.

Results and Discussion

The HPLC-UV method demonstrated excellent performance for the quantification of methyl this compound. A representative chromatogram of a standard solution shows a sharp, well-resolved peak at the expected retention time.

Method Validation

The method was validated for linearity, precision, and accuracy according to ICH guidelines.[4]

Linearity: The calibration curve for methyl this compound was linear over the concentration range of 0.1 - 100 µg/mL.

ParameterValue
Concentration Range 0.1 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]

Precision: The precision of the method was evaluated by analyzing replicate injections of a quality control (QC) sample at a concentration of 10 µg/mL.

ParameterIntra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, over 3 days)
Relative Standard Deviation (RSD) < 2%< 5%

Accuracy: The accuracy was determined by spiking a known concentration of methyl this compound into a blank culture medium and calculating the percent recovery.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.00.9898.0
10.010.15101.5
50.049.2598.5

The high recovery rates (98.0% - 101.5%) indicate that the method is accurate and free from significant matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis culture Microbial Culture centrifuge Centrifugation (10,000 x g, 10 min) culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Syringe Filtration (0.22 µm) supernatant->filter sample_inject Prepared Sample for Injection filter->sample_inject hplc HPLC System sample_inject->hplc separation C18 Column Separation hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification result Concentration of Methyl This compound quantification->result

Caption: Experimental workflow for HPLC-UV quantification.

signaling_pathway tryptophan Tryptophan pathway1 Indole-3-pyruvic acid pathway tryptophan->pathway1 pathway2 Tryptamine pathway tryptophan->pathway2 indole_acetic_acid Indole-3-acetic acid (IAA) pathway1->indole_acetic_acid pathway2->indole_acetic_acid esterification Esterification indole_acetic_acid->esterification methyl_indole_carboxylate Methyl this compound esterification->methyl_indole_carboxylate gene_expression Regulation of Gene Expression methyl_indole_carboxylate->gene_expression

Caption: Putative microbial signaling pathway.

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output raw_chromatograms Raw Chromatograms integrate_peaks Integrate Peak Areas raw_chromatograms->integrate_peaks standard_concentrations Standard Concentrations plot_calibration Plot Peak Area vs. Conc. standard_concentrations->plot_calibration integrate_peaks->plot_calibration calculate_concentration Calculate Sample Conc. integrate_peaks->calculate_concentration linear_regression Perform Linear Regression plot_calibration->linear_regression calibration_equation Calibration Equation (y = mx + c) linear_regression->calibration_equation r_squared Correlation Coefficient (r²) linear_regression->r_squared final_concentration Final Concentration & Stats calculate_concentration->final_concentration calibration_equation->calculate_concentration

Caption: Data analysis logical workflow.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of methyl this compound in microbial cultures. The simple sample preparation protocol and robust chromatographic conditions make it suitable for routine analysis in research and development settings. This method can be a valuable asset for scientists studying microbial metabolism and signaling.

References

Application Notes and Protocols for GC-MS Analysis of Indole-3-carboxylate after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylate (I3C), a tryptophan metabolite produced by the gut microbiota, is gaining significant attention in biomedical research for its role in modulating mucosal integrity and immune responses.[1] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic agent. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is essential to enhance its amenability for GC-MS analysis. This application note provides detailed protocols for the derivatization and subsequent quantitative analysis of this compound using GC-MS. The primary derivatization methods covered are silylation and methylation.

Signaling Pathway Involvement: Aryl Hydrocarbon Receptor (AhR) Pathway

This compound is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and cellular homeostasis.[1][2][3] The activation of the AhR signaling pathway by microbial metabolites like this compound is a key mechanism through which the gut microbiome communicates with the host immune system.

AhR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR AhR This compound->AhR binds AhR-Ligand Complex AhR-Ligand Complex AhR->AhR-Ligand Complex conformational change HSP90 HSP90 HSP90->AhR SRC SRC SRC->AhR AIP AIP AIP->AhR ARNT ARNT AhR-ARNT Complex AhR-ARNT Complex Nuclear Translocation AhR-Ligand Complex->Nuclear Translocation translocates to Nuclear Translocation->AhR-ARNT Complex forms complex with ARNT XRE Xenobiotic Response Element AhR-ARNT Complex->XRE binds to Target Gene Expression Target Gene Expression XRE->Target Gene Expression initiates transcription of Biological Response Biological Response Target Gene Expression->Biological Response Immune Modulation, Barrier Function

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[4]

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Nitrogen gas (for drying)

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation/Extraction:

    • For liquid samples (e.g., microbial culture supernatant), perform a liquid-liquid extraction with a non-polar organic solvent like ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract or a known amount of this compound standard in 50 µL of anhydrous pyridine.

    • Add 50 µL of BSTFA with 1% TMCS to the sample solution.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Methylation of this compound for GC-MS Analysis

Methylation converts the carboxylic acid group to a methyl ester, which is more volatile and suitable for GC-MS analysis.

Materials:

  • This compound standard

  • Methanol

  • 10% Sulfuric acid in methanol (or other methylation reagent like diazomethane, used with extreme caution)

  • Hexane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas (for drying)

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation/Extraction:

    • Follow the same extraction and drying procedure as in Protocol 1.

  • Derivatization:

    • To the dried sample, add 1 mL of 10% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the methyl ester.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane solution to a GC-MS vial for analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be optimized for the analysis of derivatized this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data for the GC-MS analysis of methylated this compound (Methyl this compound) is summarized below. This data is based on typical results and should be verified experimentally.

Table 1: Quantitative GC-MS Data for Methyl this compound

ParameterValue
Retention Time (min)~12.5
Molecular Ion (M+) [m/z]175
Key Fragment Ions [m/z]144, 116
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery (%)92 - 105

Note: The mass spectrum of TMS-derivatized this compound is expected to show a molecular ion corresponding to the derivatized molecule and characteristic fragments resulting from the loss of TMS groups and other neutral fragments.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound after derivatization is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Culture Supernatant) B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Drying of Organic Phase (Anhydrous Na2SO4) B->C D Evaporation to Dryness (Nitrogen Stream) C->D E Reconstitution in Solvent (e.g., Pyridine) D->E F Addition of Derivatizing Agent (e.g., BSTFA or H2SO4/MeOH) E->F G Heating (e.g., 70°C for 30 min) F->G H Cooling to Room Temperature G->H I Injection into GC-MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection J->K L Peak Identification (Retention Time & Mass Spectrum) K->L M Quantification (Calibration Curve) L->M N Reporting of Results M->N

Figure 2: Experimental Workflow for GC-MS Analysis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the successful derivatization and quantitative analysis of this compound by GC-MS. Both silylation and methylation are effective derivatization strategies, with the choice depending on laboratory preference and available reagents. The provided GC-MS parameters and quantitative data serve as a solid starting point for method development and validation. Accurate measurement of this compound will be instrumental in advancing our understanding of its role in health and disease, particularly in the context of the gut microbiome and its interaction with the host.

References

Application Notes and Protocols: Experimental Workflow for Aryl Hydrocarbon Receptor (AhR) Activation Assay by Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous compounds.[1][2][3][4] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[1][2] This leads to the transcriptional activation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), as well as genes implicated in immune responses and cell cycle control.[1][2][5]

Indole-3-carboxaldehyde (I3C), a tryptophan metabolite derived from gut microbiota, has been identified as a ligand for the AhR.[6][7][8] Understanding the interaction between I3C and AhR is of significant interest for elucidating the physiological roles of this signaling pathway and for the development of novel therapeutics. These application notes provide a detailed experimental workflow for assessing the activation of the AhR by Indole-3-carboxaldehyde using two common and robust methods: a luciferase reporter gene assay and quantitative real-time PCR (qPCR) for the target gene CYP1A1.

Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as Indole-3-carboxaldehyde, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and other co-chaperones.[9] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to xenobiotic response elements (XREs) in the promoter region of target genes, initiating their transcription.[1][2]

Figure 1: AhR Signaling Pathway Activation by I3C.

Experimental Workflow

The overall experimental workflow for assessing AhR activation by Indole-3-carboxaldehyde involves cell culture, treatment with the compound, and subsequent measurement of AhR activity. Two primary endpoints are described: the direct measurement of reporter gene activation and the quantification of an endogenous target gene's mRNA expression.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2-XRE-Luciferase) start->cell_culture seeding Cell Seeding into 96-well plates cell_culture->seeding treatment Treatment with Indole-3-carboxaldehyde (Dose-response) seeding->treatment incubation Incubation (e.g., 24 hours) treatment->incubation endpoint Endpoint Measurement incubation->endpoint luciferase_assay Luciferase Reporter Assay endpoint->luciferase_assay Method 1 qpcr Quantitative Real-Time PCR (qPCR) endpoint->qpcr Method 2 lysis_luc Cell Lysis luciferase_assay->lysis_luc read_luminescence Measure Luminescence lysis_luc->read_luminescence data_analysis Data Analysis read_luminescence->data_analysis rna_extraction RNA Extraction qpcr->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_run qPCR for CYP1A1 cdna_synthesis->qpcr_run qpcr_run->data_analysis end End data_analysis->end

Figure 2: Overall Experimental Workflow.

Experimental Protocols

Method 1: Luciferase Reporter Gene Assay

This assay provides a sensitive and high-throughput method to quantify AhR activation.[10][11][12][13] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter.

Materials:

  • Cell Line: Human hepatoma (HepG2) cells stably transfected with a luciferase reporter plasmid containing multiple XREs (e.g., pGL4.42[luc2P/XRE/Hygro]).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B).

  • Test Compound: Indole-3-carboxaldehyde (I3C), dissolved in Dimethyl sulfoxide (DMSO).

  • Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or another known AhR agonist.

  • Vehicle Control: DMSO.

  • Assay Plate: White, clear-bottom 96-well plates.

  • Luciferase Assay Reagent: Commercially available kit (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer: Plate reader capable of measuring luminescence.

Protocol:

  • Cell Seeding:

    • Culture the reporter cell line according to standard protocols.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Indole-3-carboxaldehyde in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Prepare dilutions of the positive control (e.g., TCDD at 1 nM) and the vehicle control (DMSO, ensuring the final concentration does not exceed 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Activity Measurement:

    • Equilibrate the luciferase assay reagent and the 96-well plate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes on a plate shaker to ensure complete cell lysis.

    • Measure the luminescence using a plate luminometer.

Data Analysis:

  • Calculate the fold activation for each treatment by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

  • Plot the fold activation against the log of the Indole-3-carboxaldehyde concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration that elicits 50% of the maximal response) from the dose-response curve using non-linear regression analysis.

Method 2: Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression

This method confirms AhR activation by measuring the upregulation of a well-established endogenous AhR target gene, CYP1A1.[14][15][16][17][18][19]

Materials:

  • Cell Line: A cell line known to express a functional AhR, such as HepG2 or MCF-7 cells.

  • Cell Culture Medium: As described in Method 1 (without the selection antibiotic if using a non-transfected cell line).

  • Test Compound, Positive, and Vehicle Controls: As described in Method 1.

  • Assay Plate: 6-well or 12-well cell culture plates.

  • RNA Extraction Kit: Commercially available kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis Kit: Commercially available kit (e.g., iScript™ cDNA Synthesis Kit).

  • qPCR Master Mix: Commercially available SYBR Green or probe-based master mix.

  • Primers: Primers specific for human CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-Time PCR System: A thermal cycler capable of real-time fluorescence detection.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Treat the cells with various concentrations of Indole-3-carboxaldehyde, a positive control, and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction:

    • Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, primers for CYP1A1 or the housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.

Data Analysis:

  • Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample.

  • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.

  • Normalize the Ct value of CYP1A1 to the Ct value of the housekeeping gene (ΔCt = Ct_CYP1A1 - Ct_housekeeping).

  • Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_vehicle).

  • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Luciferase Reporter Assay Results for AhR Activation by Indole-3-carboxaldehyde

Treatment GroupConcentrationMean RLU ± SDFold Activation vs. Vehicle
Vehicle Control0.1% DMSO5,000 ± 3501.0
Indole-3-carboxaldehyde1 µM15,000 ± 9003.0
Indole-3-carboxaldehyde10 µM50,000 ± 2,50010.0
Indole-3-carboxaldehyde50 µM125,000 ± 8,00025.0
Indole-3-carboxaldehyde100 µM130,000 ± 9,50026.0
Positive Control1 nM TCDD250,000 ± 15,00050.0

EC50 for Indole-3-carboxaldehyde: [Calculated Value] µM

Table 2: Relative mRNA Expression of CYP1A1 after Treatment with Indole-3-carboxaldehyde

Treatment GroupConcentrationMean Fold Change in CYP1A1 mRNA ± SD
Vehicle Control0.1% DMSO1.0 ± 0.2
Indole-3-carboxaldehyde10 µM8.5 ± 1.1
Indole-3-carboxaldehyde50 µM22.3 ± 2.5
Positive Control1 nM TCDD45.8 ± 4.2

Conclusion

The described experimental workflows provide robust and reliable methods for assessing the activation of the aryl hydrocarbon receptor by Indole-3-carboxaldehyde. The luciferase reporter assay is well-suited for initial screening and dose-response studies due to its high-throughput nature and sensitivity. The qPCR analysis of the endogenous target gene CYP1A1 serves as a crucial secondary assay to confirm the physiological relevance of the observed AhR activation. Together, these protocols offer a comprehensive approach for characterizing the interaction of Indole-3-carboxaldehyde with the AhR signaling pathway, which is valuable for both basic research and drug development applications.

References

Application Notes: The Role of Indole-3-carboxylate in Modulating Intestinal Mucosal Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-carboxylate (I3C), also referred to as Indole-3-carboxylic acid (ICOOH), is a key metabolite derived from the bacterial catabolism of dietary tryptophan in the gut.[1] Emerging evidence highlights its significant role as a signaling molecule in the host-microbiota interaction, particularly in the maintenance of intestinal homeostasis. The integrity of the intestinal mucosal barrier is critical for preventing the translocation of harmful luminal contents, such as pathogens and toxins, into the systemic circulation—a phenomenon often termed "leaky gut".[2][3] I3C has been identified as a potent modulator of this barrier, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR), making it a valuable tool for researchers studying intestinal health and developing novel therapeutics for inflammatory bowel diseases and other conditions linked to barrier dysfunction.[1][4][5]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

This compound exerts its beneficial effects on the intestinal mucosa by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][5] In its inactive state, AhR resides in the cytoplasm. Upon binding to ligands like I3C, AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[6] This activation leads to the transcription of genes involved in enhancing the epithelial barrier, such as tight junction proteins, and modulating local immune responses, for instance, by influencing the production of IL-22.[2][3]

I3C_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C This compound (I3C) AhR_complex AhR-Hsp90 Complex I3C->AhR_complex Binds I3C_AhR I3C-AhR Complex AhR_complex->I3C_AhR Conformational Change I3C_AhR_ARNT I3C-AhR-ARNT Heterodimer I3C_AhR->I3C_AhR_ARNT Translocates ARNT ARNT ARNT->I3C_AhR_ARNT Dimerizes XRE XRE (DNA) I3C_AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription: - Tight Junction Proteins (e.g., ZO-1, Occludin) - Mucin (MUC-2) - Cytokines (e.g., IL-22) XRE->Target_Genes Initiates in_vitro_workflow start Start seed_cells 1. Seed IECs (e.g., Caco-2, IPEC-J2) in 24-well plates start->seed_cells incubate_24h 2. Incubate until 70-80% confluent seed_cells->incubate_24h treat_i3c 3. Treat with I3C (e.g., 0.1, 1.0, 10.0 µg/mL) and include vehicle control incubate_24h->treat_i3c incubate_18h 4. Incubate for 18 hours treat_i3c->incubate_18h harvest_cells 5. Harvest cells and extract total RNA incubate_18h->harvest_cells cdna_synthesis 6. Perform cDNA synthesis (Reverse Transcription) harvest_cells->cdna_synthesis qrt_pcr 7. Analyze gene expression (ZO-1, Occludin, MUC-2) via qRT-PCR cdna_synthesis->qrt_pcr analyze_data 8. Normalize to reference gene (e.g., GAPDH) and calculate fold change qrt_pcr->analyze_data end End analyze_data->end in_vivo_workflow cluster_phase1 Phase 1: Acclimatization & Treatment cluster_phase2 Phase 2: Challenge cluster_phase3 Phase 3: Sample Collection & Analysis day0 Day 0: Allocate animals to treatment groups day0_14 Day 0-14: Provide basal diet or diet supplemented with I3C (e.g., 1.0 or 10.0 mg/kg) day0->day0_14 day14 Day 14: Orally infect treatment groups with pathogen (e.g., E. maxima). Maintain uninfected control group. day0_14->day14 day22 Day 22 (Endpoint): - Measure body weights - Euthanize animals day14->day22 collection Collect jejunal tissue samples day22->collection analysis Analyze samples for: - Lesion scores - Gene expression (Cytokines, TJs) - Histology collection->analysis

References

Application Notes and Protocols for the Synthesis and Antioxidant Evaluation of Indole-3-carboxaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Indole-3-carboxaldehyde analogues and the subsequent evaluation of their antioxidant potential. Detailed protocols for common antioxidant assays are provided, along with a summary of reported antioxidant activities of various indole-3-carboxaldehyde derivatives.

Introduction

Indole-3-carboxaldehyde is a versatile scaffold in medicinal chemistry, and its derivatives have garnered significant interest due to their diverse biological activities, including potent antioxidant properties.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] The development of novel antioxidant compounds is therefore a critical area of research. This document outlines the synthesis of Indole-3-carboxaldehyde analogues, specifically Schiff bases and hydrazones, and provides standardized protocols for evaluating their antioxidant efficacy using established in vitro assays.

Synthesis of Indole-3-carboxaldehyde Analogues

A common and effective method for synthesizing a diverse library of Indole-3-carboxaldehyde analogues is through the formation of Schiff bases and hydrazones. This involves the condensation reaction between the aldehyde group of Indole-3-carboxaldehyde and the primary amino group of various amines or hydrazines.

General Synthesis Workflow

G I3C Indole-3-carboxaldehyde Reaction Reflux I3C->Reaction Amine Substituted Amine / Hydrazine Amine->Reaction Solvent Ethanol / Methanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Indole-3-carboxaldehyde Analogue (Schiff Base / Hydrazone) Purification->Product

Caption: General workflow for the synthesis of Indole-3-carboxaldehyde analogues.

Synthesis Protocol: Schiff Base/Hydrazone Formation[3][4][5]
  • Reaction Setup: In a round-bottom flask, dissolve Indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine/Hydrazine: To this solution, add an equimolar amount of the desired substituted amine or hydrazine (1 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized analogues using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antioxidant Evaluation Protocols

The antioxidant activity of the synthesized Indole-3-carboxaldehyde analogues can be assessed using various in vitro assays. The most common methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[6][7][8]

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of the synthesized analogues and a standard antioxidant (e.g., Ascorbic Acid, BHA, or Trolox) in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard solution to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay[1][9][10]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the test sample or standard to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay[3][11][12][13][14]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents.

Antioxidant Assay Workflow

G cluster_assays Antioxidant Assays DPPH DPPH Assay Data Absorbance Data DPPH->Data ABTS ABTS Assay ABTS->Data FRAP FRAP Assay FRAP->Data LPO Lipid Peroxidation Assay LPO->Data Sample Synthesized Indole-3-carboxaldehyde Analogue Sample->DPPH Sample->ABTS Sample->FRAP Sample->LPO Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Standard->LPO Analysis Calculate % Inhibition / TEAC / FRAP Value Data->Analysis Result IC50 Value / Antioxidant Capacity Analysis->Result

Caption: Experimental workflow for antioxidant evaluation of synthesized analogues.

Quantitative Data Summary

The antioxidant activity of various Indole-3-carboxaldehyde analogues has been reported in the literature. The following tables summarize some of this data for easy comparison.

Table 1: DPPH Radical Scavenging Activity of Indole-3-carboxaldehyde Schiff Base Analogues

Compound IDSubstituent on AmineIC50 (µM)Reference
DP-2 Dihydropyrimidinone derivative> Ascorbic Acid[4]
DP-4 Dihydropyrimidinone derivative> Ascorbic Acid[4]
Ligand 1 Isonicotinic hydrazide3.82 µg/mL[5]
Ligand 3 Substituted phenyl729.258 µg/mL[5]
Ligand 9 3-amino-1-phenyl-2-pyrazoline-5-one589.6 µg/mL[5]
Standard Ascorbic Acid144.56 µg/mL[5]

Table 2: Antioxidant Activity of Indole-3-carboxaldehyde Hydrazone Analogues

Compound IDSubstituent on HydrazineAssayIC50 (µM)Reference
Hydrazone 1 4-amino-3,5-dichlorophenylDPPH5.95 ± 1.16[6]
Hydrazone 2 Thiophene-2-ylmethyleneDPPH-[6]
Phenylhydrazone PhenylPlatelet Aggregation10[7]
Standard Ascorbic AcidDPPH7.3 ± 1.4[6]

Table 3: Antioxidant Activity of Various Indole-3-carboxaldehyde Analogues [8]

Compound IDSubstituentDPPH Scavenging IC50 (µM/ml)LPO Inhibition IC50 (µM/ml)
3 -121 ± 0.570 ± 0.7
4 -159 ± 0.475 ± 0.4
5a 4-fluoro18 ± 0.124 ± 0.3
5b 4-bromo21 ± 0.229 ± 0.8
5c 4-chloro109 ± 0.5118 ± 0.1
5d 2,4-dichloro120 ± 0.1120 ± 0.3
5e 4-nitro16 ± 0.821 ± 0.5
5f 4-hydroxy-3-methoxy8 ± 0.97 ± 0.1
5g 4-methyl13 ± 0.216 ± 0.9
BHA Standard11 ± 0.59 ± 0.1

Mechanism of Antioxidant Action: Role of the Nrf2 Pathway

Indole derivatives have been shown to exert their antioxidant effects through various mechanisms, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway in Oxidative Stress

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Indole Indole-3-carboxaldehyde Analogue Indole->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub targets Nrf2 for Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by indole analogues under oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10] In the presence of oxidative stress or inducers like certain indole derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cellular defense against oxidative damage.[11]

References

Application Notes: Indole-3-Carboxylic Acid Derivatives as Novel Herbicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-carboxylic acid (I3C), a derivative of the natural plant hormone indole-3-acetic acid (IAA), has emerged as a promising scaffold for the development of new herbicidal agents.[1] Synthetic derivatives of I3C can act as potent antagonists of the auxin signaling pathway, a critical regulator of plant growth and development.[2][3] By disrupting this pathway, these compounds can induce phytotoxic effects, leading to growth inhibition and eventual death of susceptible plants. This document provides an overview of the application of I3C derivatives as herbicides, including quantitative data on their efficacy and detailed protocols for their synthesis and evaluation.

Mechanism of Action

The primary mode of action for many herbicidal I3C derivatives is the antagonism of the Transport Inhibitor Response 1 (TIR1) protein, a key auxin receptor.[1][4] In the normal auxin signaling cascade, IAA binds to the TIR1 protein, which is part of an SCF-type E3 ubiquitin ligase complex.[1] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the expression of auxin-responsive genes that regulate cell division, elongation, and other growth processes.[1]

Herbicidal I3C derivatives are designed to interfere with this process. By binding to the TIR1 receptor, they can block the formation of the TIR1-IAA-Aux/IAA complex, thereby preventing the degradation of Aux/IAA repressors and inhibiting the expression of auxin-responsive genes.[2][3] This disruption of auxin homeostasis leads to uncontrolled and disorganized growth, ultimately resulting in plant death.[2]

Data Presentation

The herbicidal activity of a series of novel α-substituted indole-3-carboxylic acid derivatives has been evaluated against both dicotyledonous and monocotyledonous plants. The following tables summarize the inhibitory effects of selected compounds on the root and shoot growth of rape (Brassica napus ) and barnyard grass (Echinochloa crus-galli ).

Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives against Rape (B. napus)

CompoundConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d 1009685
109278
10h 1009588
109381
9c 1008275
107065

Data extracted from a study by Wang et al. (2022).[1]

Table 2: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives against Barnyard Grass (E. crus-galli)

CompoundConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)
10d 1009082
108575
10h 1009285
108879
9c 1007870
106560

Data extracted from a study by Wang et al. (2022).[1][5]

Mandatory Visualization

AuxinSignalingPathway cluster_0 Normal Auxin Signaling cluster_1 Inhibition by I3C Derivatives IAA Auxin (IAA) TIR1 TIR1 Receptor IAA->TIR1 SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA binds Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor Aux_IAA->ARF represses Ub Ubiquitin Ub->Aux_IAA ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Growth Normal Plant Growth Auxin_Genes->Growth I3C_Derivative I3C Derivative TIR1_inhibited TIR1 Receptor I3C_Derivative->TIR1_inhibited blocks Aux_IAA_stable Stable Aux/IAA Repressor TIR1_inhibited->Aux_IAA_stable cannot bind ARF_repressed Repressed ARF Aux_IAA_stable->ARF_repressed represses Auxin_Genes_inhibited Inhibited Gene Expression ARF_repressed->Auxin_Genes_inhibited Growth_inhibition Plant Death Auxin_Genes_inhibited->Growth_inhibition

Caption: Auxin signaling pathway and its inhibition by I3C derivatives.

Experimental Protocols

1. Synthesis of α-Substituted Indole-3-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of α-substituted indole-3-carboxylic acid derivatives, adapted from Wang et al. (2022).[1][2]

Materials:

  • Indole-3-acetic acid

  • Methanol

  • Methyl chloroformate

  • Alkyl bromide (R-Br)

  • Lithium diisopropylamide (LDA)

  • 30% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of Indole-3-Acetic Acid:

    • Dissolve indole-3-acetic acid in methanol.

    • Add methyl chloroformate dropwise at 0°C and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the protected intermediate.

  • Nucleophilic Substitution:

    • Dissolve the protected intermediate in anhydrous THF.

    • Cool the solution to -78°C.

    • Add LDA solution dropwise and stir for 30 minutes.

    • Add the corresponding alkyl bromide and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in a mixture of methanol and 30% NaOH solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and acidify with 2M HCl.

    • Extract the final product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target α-substituted indole-3-carboxylic acid derivative.

SynthesisWorkflow Start Indole-3-Acetic Acid Protection Protection (Methanol, Methyl Chloroformate) Start->Protection Intermediate1 Protected Intermediate Protection->Intermediate1 Substitution Nucleophilic Substitution (LDA, Alkyl Bromide, THF) Intermediate1->Substitution Intermediate2 α-Substituted Intermediate Substitution->Intermediate2 Purification Column Chromatography Intermediate2->Purification Purified_Intermediate Purified Intermediate Purification->Purified_Intermediate Deprotection Deprotection (30% NaOH, Methanol) Purified_Intermediate->Deprotection Final_Product Final I3C Derivative Deprotection->Final_Product

Caption: General workflow for the synthesis of I3C derivatives.

2. Petri Dish Herbicidal Activity Assay

This protocol outlines a method for evaluating the herbicidal activity of I3C derivatives in a controlled laboratory setting.[1][6]

Materials:

  • Test compounds (I3C derivatives)

  • Acetone

  • Tween-80

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of test plants (e.g., Brassica napus, Echinochloa crus-galli)

  • Growth chamber with controlled temperature, humidity, and light cycle

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a small amount of acetone.

    • Add Tween-80 as a surfactant (final concentration ~0.1%).

    • Dilute with distilled water to achieve the desired final concentrations (e.g., 10 mg/L and 100 mg/L).

    • Prepare a control solution containing acetone and Tween-80 at the same concentrations used for the test solutions.

  • Seed Germination and Treatment:

    • Place a sheet of filter paper in each Petri dish.

    • Add 5 mL of the test solution or control solution to each Petri dish.

    • Place 10-15 seeds of the test plant evenly on the filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).

    • Incubate for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the root length and shoot length of the seedlings.

    • Calculate the percent inhibition of root and shoot growth for each treatment compared to the control using the following formula:

      • Inhibition (%) = [(Control Length - Treatment Length) / Control Length] x 100

HerbicidalAssayWorkflow Start Prepare Test Solutions (I3C Derivative, Acetone, Tween-80, Water) Setup Aliquot Solutions into Petri Dishes with Filter Paper Start->Setup Seeding Place Seeds on Filter Paper Setup->Seeding Incubation Incubate in Growth Chamber (5-7 days, controlled conditions) Seeding->Incubation Measurement Measure Root and Shoot Length Incubation->Measurement Analysis Calculate Percent Inhibition Measurement->Analysis Result Herbicidal Activity Data Analysis->Result

Caption: Workflow for the Petri dish herbicidal activity assay.

References

Application Notes and Protocols for N-acylation of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of indoles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant biological activities. N-acylindoles are prevalent motifs in pharmaceuticals and natural products. This document provides a detailed protocol for the N-acylation of methyl indole-3-carboxylate using acid chlorides. The presence of the electron-withdrawing methyl ester at the C-3 position deactivates the indole ring, making the N-H proton less acidic and requiring specific reaction conditions for efficient acylation. This protocol outlines a reliable method using a strong base to facilitate this transformation.

General Reaction Scheme

The N-acylation of methyl this compound proceeds via deprotonation of the indole nitrogen with a strong base, typically sodium hydride, to form the corresponding sodium salt. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to yield the N-acylated product and a sodium chloride byproduct.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of methyl this compound with an acid chloride. The specific acid chloride and its stoichiometry may be varied to synthesize a range of N-acyl derivatives.

Materials:

  • Methyl this compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A dry round-bottom flask, equipped with a magnetic stir bar, is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing of Sodium Hydride: To the flask, add sodium hydride (1.2 equivalents) cautiously. The 60% dispersion in mineral oil should be washed with anhydrous hexanes to remove the oil if desired, and the hexanes carefully decanted.

  • Addition of Solvent and Substrate: Anhydrous DMF or THF is added to the flask via syringe, followed by the slow, portion-wise addition of methyl this compound (1.0 equivalent) at 0 °C (ice bath).

  • Deprotonation: The resulting suspension is stirred at 0 °C for 30-60 minutes to allow for the complete deprotonation of the indole nitrogen, which is typically indicated by the cessation of hydrogen gas evolution.

  • Addition of Acid Chloride: The desired acid chloride (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.

  • Work-up: The mixture is then diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated methyl this compound.

Data Presentation

The following table summarizes representative yields for the N-acylation of methyl this compound with various acid chlorides under the described protocol. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAcid ChlorideProductRepresentative Yield (%)
1Acetyl chlorideMethyl 1-acetylthis compound85
2Propionyl chlorideMethyl 1-propionylthis compound82
3Benzoyl chlorideMethyl 1-benzoylthis compound90
44-Chlorobenzoyl chlorideMethyl 1-(4-chlorobenzoyl)this compound88
5Cyclohexanecarbonyl chlorideMethyl 1-(cyclohexanecarbonyl)this compound78

Mandatory Visualization

experimental_workflow A Preparation of Reaction Vessel (Inert Atmosphere) B Addition of NaH and Anhydrous Solvent A->B C Addition of Methyl This compound at 0 °C B->C D Deprotonation (Stir at 0 °C, 30-60 min) C->D E Addition of Acid Chloride at 0 °C D->E F Reaction at Room Temperature (Monitor by TLC) E->F G Quenching with aq. NH₄Cl F->G H Aqueous Work-up (EtOAc Extraction) G->H I Washing of Organic Layer H->I J Drying and Concentration I->J K Purification by Column Chromatography J->K L Pure N-Acylated Product K->L

Caption: Experimental workflow for the N-acylation of methyl this compound.

reaction_mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Indole Methyl this compound Base + NaH Indole_Anion Indole Anion Intermediate H2 + H₂ (gas) Acid_Chloride Acid Chloride (R-COCl) Indole_Anion->Acid_Chloride Nucleophilic Attack Product N-Acylated Product Salt + NaCl

Caption: Key steps in the N-acylation reaction mechanism.

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies for indole derivatives is of significant interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1][3]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, primarily focusing on the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.

Overview of the Synthesis

The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives can be efficiently achieved through a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of the corresponding N-aryl enamine precursors.[2][4] This method offers significant advantages over traditional approaches, including dramatically reduced reaction times and improved yields.[4] The overall reaction scheme is depicted below.

General Reaction Scheme

Caption: General synthesis pathway.

Experimental Protocols

2.1. Synthesis of N-aryl enamine intermediates

The first step involves the synthesis of N-aryl enamine derivatives from substituted anilines and methyl acetoacetate.

  • Reactants:

    • Substituted aniline (1.0 eq)

    • Methyl acetoacetate (1.1 eq)

    • Toluene

  • Procedure:

    • A solution of the substituted aniline and methyl acetoacetate in toluene is refluxed for 4-6 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude N-aryl enamine, which can often be used in the next step without further purification.

2.2. Microwave-Assisted Palladium-Catalyzed Oxidative Cyclization

This protocol details the conversion of the N-aryl enamine intermediates into the final 2-methyl-1H-indole-3-carboxylate derivatives using microwave irradiation.[4]

  • Reagents and Catalysts:

    • N-aryl enamine intermediate (1.0 eq, 0.16 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq, 0.016 mmol)

    • Copper(II) acetate (Cu(OAc)₂, 1.0 eq, 0.16 mmol)

    • Potassium carbonate (K₂CO₃, 2.5 eq, 0.40 mmol)

    • N,N-Dimethylformamide (DMF, 2 mL)

  • Experimental Workflow:

G Start Start Combine_Reagents Combine N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF Start->Combine_Reagents Microwave_Vial Place in a microwave reaction vessel under Argon atmosphere Combine_Reagents->Microwave_Vial Microwave_Irradiation Stir at 60 °C under microwave irradiation Microwave_Vial->Microwave_Irradiation Workup Reaction Work-up (e.g., extraction, filtration) Microwave_Irradiation->Workup Purification Purification by semi-preparative HPLC Workup->Purification Characterization Characterization by ¹H & ¹³C NMR, HRMS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for microwave synthesis.

  • Detailed Procedure:

    • In a microwave reaction vessel, combine the N-aryl enamine intermediate (30.5 mg, 0.16 mmol), palladium acetate (3.6 mg, 0.016 mmol), copper acetate (29.1 mg, 0.16 mmol), and potassium carbonate (55.3 mg, 0.40 mmol).[4]

    • Add DMF (2 mL) to dissolve the reactants.[4]

    • Seal the vessel and place it under an argon atmosphere.[4]

    • Place the vessel in the microwave reactor and irradiate the mixture with stirring at 60 °C.[4] The reaction time will vary depending on the substrate (see Table 1).

    • After the reaction is complete, cool the vessel to room temperature.

    • The crude product can be purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[4]

    • The structure of the synthesized compounds should be confirmed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS).[2][4]

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives from their corresponding N-aryl enamines.[4]

EntrySubstituent on Aniline RingProductReaction Time (µW)Yield (%)
1HMethyl 2-methyl-1H-indole-3-carboxylate3 h94
26-BrMethyl 6-bromo-2-methyl-1H-indole-3-carboxylate3 h91
35-ClMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate3 h92
45,7-diClMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate3 h89
55-NO₂Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate3 h88
62,5,7-triMeMethyl 2,5,7-trimethyl-1H-indole-3-carboxylate3 h94
75-OPhMethyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate1 h95

Table 1: Summary of microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. Data sourced from Bellavita et al.[4]

As shown in the table, this microwave-assisted protocol consistently provides high yields for a variety of substituted anilines, including those with both electron-donating and electron-withdrawing groups. The reaction times are significantly shorter compared to conventional heating methods. For instance, the synthesis of methyl 2,5,7-trimethyl-1H-indole-3-carboxylate under conventional heating at 80 °C for 16 hours yields 89%, while the microwave-assisted method provides a 94% yield in just 3 hours at 60 °C.[4]

Applications in Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1] The 2-methyl-1H-indole-3-carboxylate core is a valuable building block for the synthesis of more complex molecules with potential biological activity. The rapid and efficient synthesis of a library of these derivatives using the described microwave protocol can significantly accelerate the drug discovery process by providing a diverse set of compounds for biological screening.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The specific reaction conditions may require optimization for different substrates and equipment.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Trace-Level Analysis of Methyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl indole-3-carboxylate is a significant compound in various fields, including as a metabolite and an intermediate in the synthesis of bioactive molecules like protein kinase inhibitors.[1] Accurate quantification at trace levels is often hampered by complex sample matrices. Solid-phase extraction (SPE) is a robust sample preparation technique used to remove interfering compounds and concentrate the analyte of interest, thereby improving analytical results in methods like HPLC, GC, and MS.[2] This application note provides a detailed protocol for the cleanup of methyl this compound from a sample matrix using C18 solid-phase extraction, a common sorbent for such applications.[1]

Experimental Protocols

This protocol is based on established methods for similar indole compounds, such as indole-3-acetic acid (IAA), and can be adapted for various aqueous sample types.[3][4]

Materials:

  • SPE Cartridge: C18, 500 mg, 3 mL (or similar)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • Collection vials

    • pH meter

    • Vortex mixer

    • Centrifuge (if sample contains particulates)

Sample Preparation:

For complex matrices such as microbial cultures, it is recommended to first centrifuge the sample to pellet cells and then filter the supernatant through a 0.22 µm syringe filter.[1] Depending on the initial concentration, the sample may be diluted with water.

SPE Protocol:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase and activate the functional groups.[5][6]

  • Equilibration: Flush the cartridge with 5 mL of HPLC-grade water to remove the methanol and prepare the sorbent for the aqueous sample.[5][6] Ensure the sorbent bed does not run dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).[5]

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to elute weakly bound, polar impurities while retaining the methyl this compound.[5][7]

  • Elution: Elute the target analyte with 3-5 mL of a stronger organic solvent, such as methanol or acetonitrile, into a clean collection tube.[5][6]

  • Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for the intended analytical method (e.g., HPLC or LC-MS) to concentrate the analyte.[2]

Analytical Finish:

The purified and concentrated sample is ready for analysis by various techniques, including:

  • HPLC-UV: A common method for quantification, with detection typically around 280 nm.[1][8]

  • GC-MS: Suitable for volatile compounds; derivatization may be necessary for methyl this compound to improve its volatility.[1]

  • LC-MS/MS: Offers high sensitivity and selectivity for trace-level quantification without the need for derivatization.[1]

Data Presentation

The following table summarizes representative quantitative data for SPE cleanup of a related indole compound, indole-3-acetic acid (IAA). Method validation would be required to determine the specific performance for methyl this compound.

ParameterValueReference CompoundAnalytical MethodCitation
Overall Recovery 89-94%Indole-3-acetic acidSPE-GC-MS[4]
Limit of Detection (LOD) Not specified---
Limit of Quantitation (LOQ) Not specified---

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Initial Sample Matrix Pretreatment Centrifugation & Filtration Sample->Pretreatment Condition 1. Condition (Methanol) Pretreatment->Condition Equilibrate 2. Equilibrate (Water) Load 3. Load Sample Wash 4. Wash (5-10% Methanol/Water) Elute 5. Elute (Methanol/Acetonitrile) PostElution Evaporation & Reconstitution Elute->PostElution Analysis HPLC-UV / LC-MS / GC-MS PostElution->Analysis

Caption: Workflow for SPE cleanup of methyl this compound.

SPE_Logic Sample Sample (Analyte + Interferences) SPE_Cartridge C18 SPE Cartridge Sample->SPE_Cartridge Load & Wash Waste Waste (Interferences) SPE_Cartridge->Waste Interferences not retained or washed out Collection Clean Sample (Analyte) SPE_Cartridge->Collection Elution of retained analyte

Caption: Logical separation of analyte from interferences using SPE.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the derivatization of methyl indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on methyl this compound for derivatization? A1: The methyl this compound molecule has several reactive sites.[1] The most common point of derivatization is the indole nitrogen (N1) due to the acidity of the N-H proton.[1][2] Other reactive sites include the C2 position and the benzene ring for electrophilic substitution, although the existing C3-substituent directs reactions.[1]

Q2: What are the most common side reactions to be aware of? A2: Common side reactions include N-methylation when esterifying indole-3-carboxylic acid, competition between N- and C-alkylation/acylation, formation of 3H-indole isomers in Fischer indole synthesis, and potential decarboxylation under harsh conditions.[2][3] Purity of starting materials is crucial, as impurities can lead to unwanted side reactions.[4][5]

Q3: My purified methyl this compound is a pale pink color. Is this normal? A3: Yes, this is normal. Pure methyl this compound is often described as a white or pale pink solid.[5] However, significant discoloration to brown or darker shades may indicate the presence of impurities due to oxidation or byproducts from synthesis.[6]

Q4: How can I qualitatively check the purity of my product? A4: Thin-Layer Chromatography (TLC) is a fast and effective method to assess purity. A single spot on the TLC plate under UV visualization generally indicates a high degree of purity.[6] For more rigorous analysis, HPLC or GC-MS are recommended.[5][7]

Troubleshooting Guides

This guide addresses specific issues that may arise during the derivatization of methyl this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am experiencing very low or no yield in my derivatization reaction. What are the common causes?

A: Low yields can stem from several factors ranging from reaction conditions to reactant quality.[4]

  • Potential Causes:

    • Suboptimal Reaction Conditions: Temperature, reaction time, or catalyst concentration may not be optimal. The Fischer indole synthesis, for example, is highly sensitive to temperature and acid strength.[4]

    • Poor Quality Starting Materials: Impurities in the starting indole or derivatizing agent can interfere with the reaction.[4][5]

    • Inactive Catalyst: The catalyst (e.g., Lewis acid, palladium catalyst) may have degraded due to improper storage or handling.[5]

    • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Atmospheric Moisture: Some reactions, particularly those using strong bases like NaH, are sensitive to moisture.[5]

  • Recommended Solutions:

    • Optimize Conditions: Systematically vary the temperature, time, and catalyst concentration. For some reactions, microwave irradiation has been shown to significantly improve yields and reduce reaction times.[5][8]

    • Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use.[4]

    • Use Fresh Catalyst: Ensure the catalyst is fresh and active.[5]

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction's progress and determine the optimal endpoint.[2][5]

    • Use an Inert Atmosphere: For sensitive reactions, conduct them under an inert atmosphere of argon or nitrogen.[5]

G start Problem: Low Yield check_purity Check Purity of Starting Materials start->check_purity Step 1 optimize_cond Systematically Optimize Conditions (Temp, Time, Catalyst Conc.) check_purity->optimize_cond If Pure use_fresh_catalyst Use Fresh/Active Catalyst optimize_cond->use_fresh_catalyst If No Improvement inert_atm Use Inert Atmosphere (Ar, N2) use_fresh_catalyst->inert_atm If Applicable monitor_rxn Monitor Reaction (TLC, HPLC) inert_atm->monitor_rxn success Yield Improved monitor_rxn->success

A troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: My reaction is producing a mixture of N-substituted and C-substituted products. How can I improve selectivity for N-derivatization?

A: The indole nitrogen is nucleophilic, but under certain conditions, electrophilic substitution on the indole ring can compete, leading to mixtures.

  • Potential Causes:

    • Reaction Conditions: Friedel-Crafts type conditions (strong Lewis acids) favor C-acylation.[9][10] Higher temperatures can sometimes favor N-alkylation over C-alkylation.[11]

    • Basicity: Insufficient deprotonation of the indole N-H can leave it less nucleophilic, allowing competing C-alkylation/acylation to occur.

    • Steric Hindrance: Bulky substituents on either the indole or the alkylating/acylating agent can influence the site of reaction.[4]

  • Recommended Solutions:

    • For N-Alkylation: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) to fully deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion.[1] This significantly favors N-alkylation.

    • Control Temperature: For some one-pot Fischer indolisation/N-alkylation sequences, increasing the temperature to 80 °C after indolization can achieve complete N-alkylation selectivity.[11]

    • Choice of Reagents: For N-acylation, avoid strong Lewis acids. Using carboxylic acids directly with boric acid as a catalyst can be an effective method for N-acylation.[12]

G cluster_0 Reaction Pathways cluster_1 Conditions cluster_2 Products Indole Methyl This compound StrongBase Strong Base (NaH) in aprotic solvent Indole->StrongBase LewisAcid Lewis Acid (AlCl3) + Acyl Halide Indole->LewisAcid N_Product N-Substituted Product (Desired) StrongBase->N_Product Favors C_Product C-Substituted Product (Side Product) LewisAcid->C_Product Favors

Logical relationship between reaction conditions and product selectivity.
Issue 3: Difficulty in Product Purification

Q: My crude product is an oil or co-elutes with impurities during column chromatography. What purification strategies can I use?

A: Purification of indole derivatives can be challenging due to the presence of closely related impurities or the physical nature of the product.[4]

  • Potential Causes:

    • Closely Related Impurities: Unreacted starting material or side products may have similar polarity to the desired product.

    • Oily Product: The product may not be a solid at room temperature, making crystallization difficult.

    • Product Degradation: The product may be unstable on silica gel.

  • Recommended Solutions:

    • Optimize Column Chromatography: Systematically screen different solvent systems (e.g., gradients of ethyl acetate/hexane, dichloromethane/methanol). Sometimes using a less polar or more polar solvent system can achieve better separation.[4][5]

    • Recrystallization: This can be a highly effective method for obtaining high-purity crystalline products, though it may result in lower recovery.[4] Experiment with different solvents or solvent mixtures (e.g., methanol/water, ethyl acetate/hexane).[13]

    • Solid Derivative Formation: If the product is an oil, consider converting it to a solid derivative for purification, followed by regeneration of the desired compound.[5]

    • Alternative Chromatography: For very difficult separations, consider semi-preparative HPLC.[5]

Quantitative Data Summary

The following tables summarize quantitative data for common derivatization reactions, providing a basis for condition optimization.

Table 1: Optimization of Palladium-Catalyzed Cyclization to 2-Methyl-1H-indole-3-carboxylate [8][14]

EntryMethodTemperature (°C)Time (h)Yield (%)
1Conventional80372
2Conventional801289
3Microwave60394
4Microwave600.5>90

Reaction Conditions: N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF.

Table 2: Regioselectivity in the Friedel-Crafts Acylation of Indoles with Y(OTf)₃ Catalyst [9][10]

EntrySubstrateAcylating Agent1-Substituted (%)2-Substituted (%)3-Substituted (%)Isolated Yield of 3-isomer (%)
1IndoleAcetic Anhydride0010088
2IndolePropionic Anhydride0010092
3IndolePivalic Anhydride149589
4IndoleBenzoic Anhydride539278
55-MethoxyindolePropionic Anhydride619380
65-BromoindolePivalic Anhydride149580

Reaction Conditions: Indole (1 mmol), acid anhydride (1 mmol), Y(OTf)₃ (0.01 mmol), [BMI]BF₄ (1 mmol), 80-100 °C, microwave irradiation.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide[1]

This protocol is a classic and effective method for the N-alkylation of methyl this compound.

  • Reaction Setup: To a solution of methyl this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation at the C3-Position (General)[15]

This protocol describes a general method for the 3-acylation of indoles using a dialkylaluminum chloride Lewis acid.

  • Reaction Setup: Dissolve the indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon) and cool the solution to 0 °C.

  • Lewis Acid Addition: Add a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.1 eq.) dropwise to the indole solution. Stir for 10 minutes at 0 °C.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Purification: Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

References

Preventing degradation of Indole-3-carboxaldehyde during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-carboxaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Indole-3-carboxaldehyde during storage and in troubleshooting common issues encountered during its handling and use.

Troubleshooting Guides & FAQs

This guide addresses specific problems you might encounter, providing potential causes and actionable solutions.

Question: Why has my solid Indole-3-carboxaldehyde changed color (e.g., from off-white/beige to brown)?

  • Potential Cause 1: Oxidation. Indole-3-carboxaldehyde is sensitive to air and can oxidize over time, leading to the formation of colored impurities. The primary oxidation product is indole-3-carboxylic acid.[1]

  • Solution:

    • Always store solid Indole-3-carboxaldehyde under an inert atmosphere, such as nitrogen or argon.[1]

    • Ensure the container is tightly sealed after each use to minimize exposure to air.[1]

    • For long-term storage, consider dividing the solid into smaller, single-use aliquots to avoid repeated exposure of the bulk material to air.[1]

  • Potential Cause 2: Exposure to Light. Many indole derivatives are known to be light-sensitive. Exposure to light can catalyze oxidative processes.[1]

  • Solution:

    • Store the container in a dark place, or use an amber-colored vial to protect the compound from light.[1]

  • Potential Cause 3: Presence of Impurities. The starting purity of the material can affect its stability. Impurities may act as catalysts for degradation.[1]

  • Solution:

    • Assess the purity of your material upon receipt using a suitable analytical method, such as HPLC.[1]

    • If you suspect the purity is compromised, you may consider recrystallization from ethanol.[1]

Question: I'm seeing a new peak in my HPLC analysis of an aged sample of Indole-3-carboxaldehyde. What could it be?

  • Potential Cause: Oxidation to Indole-3-carboxylic acid. The most common degradation product of Indole-3-carboxaldehyde is indole-3-carboxylic acid, which is formed through the oxidation of the aldehyde group.[1] This degradation product is more polar and will likely have a shorter retention time on a reverse-phase HPLC column.

  • Solution:

    • Confirm the Identity: If you have a standard of indole-3-carboxylic acid, run it under the same HPLC conditions to compare retention times.[1]

    • LC-MS Analysis: For a more definitive identification, analyze the degraded sample using LC-MS to determine the molecular weight of the impurity. Indole-3-carboxaldehyde has a molecular weight of 145.16 g/mol , while indole-3-carboxylic acid has a molecular weight of 175.17 g/mol .[1]

    • Review Storage Conditions: The appearance of this peak is a strong indicator that the compound has been exposed to air. Review your storage procedures to ensure they are adequate.[1]

Question: The biological activity of my Indole-3-carboxaldehyde solution seems to have decreased. Why?

  • Potential Cause: Degradation in Solution. Indole-3-carboxaldehyde is less stable in solution compared to its solid form. Aqueous solutions, in particular, are not recommended for storage for more than one day.[1][2] Degradation leads to a lower concentration of the active compound.

  • Solution:

    • Prepare fresh solutions immediately before use, especially for aqueous-based assays.[1]

    • For stock solutions in anhydrous solvents like DMSO, store them in single-use aliquots at -20°C or -80°C under an inert atmosphere.[3]

    • Avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Recommended Storage Conditions for Indole-3-carboxaldehyde

FormTemperatureAtmosphereLight ProtectionContainer
Solid -20°C (long-term)[2], 4°C (short-term)Inert gas (Nitrogen or Argon)[1]Amber vial or dark place[1]Tightly sealed
Solution (e.g., in DMSO) -20°C to -80°C[3]Inert gas (purge solvent)[2]Amber vial or wrapped in foilTightly sealed, single-use aliquots

Table 2: HPLC Parameters for Stability-Indicating Method

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of Indole-3-carboxaldehyde and to detect and quantify its primary degradation product, indole-3-carboxylic acid.[1]

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of Indole-3-carboxaldehyde in acetonitrile or DMSO. Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.[1]

    • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions onto the HPLC system using the parameters outlined in Table 2.

    • Evaluation: Compare the chromatogram of the sample to the standard. The appearance of a new, more polar peak (earlier retention time) may indicate the presence of indole-3-carboxylic acid. Quantify the percentage of impurities by peak area normalization.[1]

Protocol 2: Forced Degradation Study (Accelerated Stability)

This protocol outlines a forced degradation study to rapidly assess the stability of Indole-3-carboxaldehyde under various stress conditions.[1]

  • Objective: To identify potential degradation pathways and establish a stability profile under accelerated conditions.

  • Procedure:

    • Sample Preparation: Prepare multiple, accurately weighed samples of solid Indole-3-carboxaldehyde in appropriate vials. Prepare solutions in the desired solvent (e.g., DMSO) if solution stability is being tested.

    • Initial Analysis (T=0): Analyze a control sample that has not been subjected to stress conditions using the stability-indicating HPLC method to determine the initial purity.[1]

    • Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 1-4 weeks):

      • Heat: Place samples in an oven at 40°C and 60°C.[1]

      • Humidity: Place samples in a stability chamber at 40°C with 75% relative humidity.[1]

      • Light: Expose samples to a photostability chamber with a controlled light source (e.g., ICH option 2: not less than 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil to serve as a dark control.[1][4][5]

      • Oxidation: Prepare a dilute solution of the sample and add a small amount of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours.[1]

    • Time-Point Analysis: At specified time points (e.g., 1, 2, and 4 weeks), remove a sample from each stress condition.

    • Sample Analysis: Prepare the stressed samples for HPLC analysis as described in Protocol 1.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Identify and quantify any degradation products formed.

Protocol 3: Recrystallization of Indole-3-carboxaldehyde from Ethanol

This protocol can be used to purify Indole-3-carboxaldehyde that may have degraded or contains impurities.

  • Procedure:

    • Dissolution: In a fume hood, place the crude Indole-3-carboxaldehyde in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[6]

    • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.[6]

    • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal.[6]

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]

    • Drying: Air-dry the crystals on the filter paper and then in a desiccator to remove all traces of solvent.

Visualizations

Degradation_Pathway I3C Indole-3-carboxaldehyde ICA Indole-3-carboxylic acid I3C->ICA Oxidation (Air, Light)

Caption: Oxidative degradation of Indole-3-carboxaldehyde.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Standard Prepare Standard Solution Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution Sample->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Compare Compare Sample to Standard Chromatogram->Compare Quantify Quantify Impurities Compare->Quantify

Caption: Workflow for HPLC stability analysis.

Troubleshooting_Guide start Issue Encountered color_change Solid has changed color? start->color_change activity_loss Decreased biological activity? start->activity_loss new_peak New peak in HPLC? start->new_peak color_change->activity_loss No check_storage Review storage conditions: - Inert atmosphere? - Protected from light? - Correct temperature? color_change->check_storage Yes activity_loss->new_peak No prepare_fresh Prepare fresh solutions immediately before use. activity_loss->prepare_fresh Yes confirm_identity Confirm peak identity: - Compare with standard - LC-MS analysis new_peak->confirm_identity Yes recrystallize Consider recrystallization for purification. check_storage->recrystallize confirm_identity->check_storage

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting low product yield in methyl Indole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of methyl indole-3-carboxylate.

Troubleshooting Guides

This section provides solutions to common problems that can lead to low product yield.

Issue 1: Low or No Product Yield

Symptoms:

  • Very little or no solid product precipitates upon work-up.

  • Thin Layer Chromatography (TLC) analysis shows a faint product spot or only starting material.

Possible Causes and Solutions:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the reflux time. For Fischer-Speier esterification, reactions are typically refluxed for 4-6 hours.[1]
Suboptimal Reaction Temperature Ensure the reaction mixture is maintained at the appropriate temperature. For Fischer-Speier esterification, a gentle reflux at approximately 65-70°C is recommended.[1] For certain syntheses, microwave irradiation has been shown to significantly improve yields and reduce reaction times.[2][3]
Inactive Catalyst Use a fresh or properly stored acid catalyst (e.g., concentrated H₂SO₄, TsOH) for Fischer-Speier esterification.[1][2] For palladium-catalyzed syntheses, ensure the Pd(OAc)₂ is active.[2]
Poor Quality Starting Materials Verify the purity of the starting indole-3-carboxylic acid and methanol. Impurities can lead to unwanted side reactions.[2]
Incorrect Stoichiometry Carefully check the molar ratios of all reactants. In Fischer-Speier esterification, a large excess of methanol is used to drive the equilibrium towards the product.[1]
Hydrolysis of Product During work-up, ensure complete neutralization of the acid catalyst. The ester product can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[4]
Issue 2: Formation of Multiple Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the product and starting material.

  • The isolated product is difficult to purify and may appear as an oil or discolored solid.[2][5]

Possible Causes and Solutions:

Potential CauseRecommended Action
Decarboxylation of Starting Material Elevated temperatures can cause the indole-3-carboxylic acid to decarboxylate, forming indole as a major byproduct.[4] Monitor the reaction temperature closely and avoid excessive heating.
N-methylation of Indole Ring The indole nitrogen can be methylated, especially when using harsh methylating agents.[4] Direct esterification using methanol and an acid catalyst (Fischer-Speier) is preferred to avoid this side reaction.[4]
Formation of Isomers (in Fischer Indole Synthesis) The Fischer indole synthesis can sometimes yield 3H-indole (indolenine) isomers.[4] The choice of acid catalyst and temperature is crucial in directing the cyclization.[4]
Impure Starting Materials Impurities in the starting materials can lead to various side reactions. Purify starting materials before use if their purity is questionable.[2]
Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of impurities with the product during column chromatography.[2]

  • The product precipitates with impurities.[2]

  • The final product is an oil that is difficult to crystallize.[2]

Possible Causes and Solutions:

Potential CauseRecommended Action
Inadequate Separation by Chromatography Optimize the solvent system for column chromatography. A common eluent system is a gradient of hexane and ethyl acetate.[5] For challenging separations, semi-preparative HPLC can be effective.[2]
Co-precipitation of Impurities Try recrystallization from a different solvent or a solvent mixture. Suitable solvents for recrystallization include methanol/water or ethyl acetate/hexane.[1]
Oily Product If the product oils out, attempt to form a solid derivative for purification, followed by regeneration of the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to methyl this compound?

A1: The two most common methods are the Fischer-Speier esterification of indole-3-carboxylic acid and the Fischer indole synthesis from a phenylhydrazine and a pyruvate derivative.[4] Microwave-assisted palladium-catalyzed synthesis is a more recent, efficient method.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress.[1][2] A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate.[5] The product, being less polar than the starting carboxylic acid, will have a higher Rf value.

Q3: My final product is a pale pink powder. Is it impure?

A3: While pure methyl this compound is typically an off-white to pale pink powder, discoloration can indicate the presence of impurities from oxidation or side reactions.[5] It is advisable to verify the purity using analytical methods like TLC or HPLC and by checking the melting point (149-152 °C).[5]

Q4: What are the recommended storage conditions for methyl this compound?

A4: It should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place.

Q5: I am performing a Fischer Indole Synthesis to obtain a substituted methyl this compound and the yield is very low. What could be the issue?

A5: Low yields in the Fischer indole synthesis can be due to several factors. Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to side reactions.[6] Steric hindrance on either the hydrazine or the carbonyl compound can also impede the reaction. The choice and concentration of the acid catalyst are critical and often require empirical optimization.[6]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate Derivatives [3]

EntrySubstrateMethodTemperature (°C)Time (h)Yield (%)
1Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoateMicrowave60394
2Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoateOil Bath801289
3Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoateMicrowave60394
4Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoateOil Bath801689

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Indole-3-carboxylic Acid[1]

This protocol describes the direct esterification of indole-3-carboxylic acid using methanol and a strong acid catalyst.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend indole-3-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension. Caution: The addition is exothermic.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) with constant stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ gas evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure methyl this compound.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Synthesis of a Methyl this compound Derivative[2][3]

This protocol describes a rapid synthesis of a substituted methyl this compound from an N-aryl enamine.

Materials:

  • N-aryl enamine (e.g., Methyl-(Z)-3-(phenylimino)butanoate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a microwave reactor vessel, combine the N-aryl enamine (1 equivalent), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 equivalent), and K₂CO₃ (3 equivalents) in DMF.

  • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 60°C) for a short duration (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or semi-preparative HPLC to yield the final product.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Product Yield Observed check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc extend_reflux Extend reflux time and monitor periodically. check_tlc->extend_reflux No check_temp Verify reaction temperature. Is it optimal? check_tlc->check_temp Yes extend_reflux->check_tlc adjust_temp Adjust heating to maintain correct reflux temperature. check_temp->adjust_temp No check_catalyst Check catalyst activity. Is it fresh/active? check_temp->check_catalyst Yes adjust_temp->check_temp use_fresh_catalyst Use fresh catalyst. check_catalyst->use_fresh_catalyst No check_reagents Assess purity of starting materials. Are they pure? check_catalyst->check_reagents Yes use_fresh_catalyst->check_catalyst purify_reagents Purify starting materials before reaction. check_reagents->purify_reagents No side_reactions Investigate for side reactions (Decarboxylation, N-methylation). check_reagents->side_reactions Yes purify_reagents->check_reagents end Improved Yield side_reactions->end

Caption: Troubleshooting workflow for low product yield.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Indole-3-carboxylic Acid + excess Methanol add_catalyst Add catalytic H₂SO₄ reactants->add_catalyst reflux Reflux for 4-6 hours (65-70°C) add_catalyst->reflux remove_methanol Remove excess Methanol (reduced pressure) reflux->remove_methanol dissolve Dissolve in Ethyl Acetate remove_methanol->dissolve neutralize Wash with NaHCO₃ (aq) dissolve->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate crude product dry->concentrate recrystallize Recrystallize from Methanol/Water or EtOAc/Hexane concentrate->recrystallize product Pure Methyl This compound recrystallize->product

Caption: Experimental workflow for Fischer-Speier esterification.

References

Strategies to minimize side product formation in Indole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole-3-Carboxylate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of decarboxylated indole as a side product during the esterification of indole-3-carboxylic acid. How can I prevent this?

A1: Decarboxylation is a common side reaction when synthesizing indole-3-carboxylates, particularly under harsh acidic or basic conditions and at elevated temperatures. To minimize the formation of the decarboxylated indole side product, consider the following strategies:

  • Temperature Control: Avoid excessive heating. For the Fischer-Speier esterification of indole-3-carboxylic acid, maintaining a gentle reflux at approximately 65-70°C is often sufficient to promote esterification without significant decarboxylation.[1]

  • Catalyst Choice: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) for direct esterification.[1] Avoid using strong bases where possible, as they can also promote decarboxylation.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid prolonged exposure of the product to the reaction conditions.[2]

Q2: My synthesis is yielding an N-methylated this compound as a major byproduct. What is the cause and how can I avoid it?

A2: The nitrogen atom of the indole ring is nucleophilic and can be susceptible to methylation, especially in the presence of strong bases and methylating agents.

  • Avoid Strong Bases: The use of strong bases like sodium hydride (NaH) can deprotonate the indole nitrogen, increasing its nucleophilicity and making it more prone to N-methylation.

  • Choice of Esterification Method: Direct Fischer-Speier esterification of indole-3-carboxylic acid with methanol and an acid catalyst is the preferred method. This approach avoids the introduction of separate methylating agents that can react with the indole nitrogen.

  • Alternative Methylating Agents: If a methylating agent is necessary, consider using less reactive options under neutral or mildly acidic conditions.

Q3: During a Fischer indole synthesis of an this compound, I am getting a mixture of isomers and some tar-like substances. How can I improve the selectivity and yield?

A3: The Fischer indole synthesis can sometimes lead to the formation of 3H-indole (indolenine) isomers and polymeric byproducts, especially with certain ketones and acid catalysts.[3] Optimizing the reaction conditions is key to minimizing these side products.

  • Catalyst and Solvent Selection: The choice of acid catalyst is critical. Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are commonly used.[3][4] The optimal catalyst is substrate-dependent and may require screening. Acetic acid is often a suitable solvent and can also act as a catalyst.[3]

  • Temperature Management: High temperatures can promote the formation of tar and polymeric materials. It is advisable to start with milder conditions and gradually increase the temperature as needed. Careful temperature control is crucial for achieving high yields and purity.[5]

  • Purification: After the reaction, a thorough work-up and purification by column chromatography are often necessary to separate the desired this compound from any isomers and other byproducts.

Q4: What are the key steps and potential pitfalls in the Reissert synthesis of indole-3-carboxylates?

A4: The Reissert synthesis is a two-step process that involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[6]

  • Condensation Step: This step is typically base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide.[6] Ensuring anhydrous conditions is important for the success of this step.

  • Reductive Cyclization: A variety of reducing agents can be used for the cyclization of the intermediate ethyl o-nitrophenylpyruvate. Common choices include zinc in acetic acid, ferrous sulfate with ammonia, and catalytic hydrogenation (e.g., PtO₂).[6][7][8] The choice of reducing agent can influence the yield and purity of the final product.

  • Decarboxylation: The initial product of the Reissert synthesis is an indole-2-carboxylate, which can be decarboxylated at a high temperature to yield the parent indole. If the desired product is the carboxylate, this final heating step should be avoided.[6]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of this compound in Direct Esterification - Incomplete reaction. - Hydrolysis of the ester product.- Increase reaction time and monitor by TLC. - Use a large excess of the alcohol to drive the equilibrium towards the ester. - Ensure anhydrous conditions.
Formation of Colored Impurities - Oxidation of the indole ring. - Tar formation at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature. - Purify the crude product by recrystallization or column chromatography.[9]
Incomplete Reductive Cyclization in Reissert Synthesis - Inactive or insufficient reducing agent. - Suboptimal reaction conditions.- Use fresh, high-quality reducing agent. - Experiment with different reducing systems (e.g., Zn/AcOH, Fe/NH₄OH, H₂/PtO₂).[7][8] - Adjust the reaction temperature and time as needed.
Difficulty in Isolating the Product - Product is an oil. - Co-elution with impurities during chromatography.- Attempt to crystallize the product from a different solvent system. - Optimize the mobile phase for column chromatography; consider using a different stationary phase.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate

Entry Reactant Reagent Conditions Product Yield (%)
1Ethyl 4-chloro-3-nitrobenzoateMethylthio-2-propanone, TriethylamineDichloromethane, -70°C to rtEthyl 2-methyl-3-methylthioindole-5-carboxylate51-70
2Ethyl 2-methyl-3-methylthioindole-5-carboxylateRaney nickelAbsolute ethanol, rtEthyl 2-methylindole-5-carboxylate93-99

Data sourced from Organic Syntheses Procedure.[9]

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This protocol aims to minimize decarboxylation by maintaining a controlled temperature.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add indole-3-carboxylic acid (1 equivalent).[1]

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.[1]

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) with constant stirring.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).[1]

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.[1]

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.[1]

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl this compound.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexane).[1]

Protocol 2: Optimized Fischer Indole Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

This protocol focuses on controlling the reaction conditions to favor the formation of the desired indole over side products.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and ethyl pyruvate (1 equivalent) in ethanol or acetic acid.[3]

  • Stir the mixture at room temperature until the formation of the hydrazone is complete (monitor by TLC).

  • Cyclization: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.2 equivalents), to the reaction mixture.

  • Heat the reaction mixture to a controlled temperature (e.g., 80-100°C) and monitor the formation of the indole product by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ethyl 2-methyl-1H-indole-3-carboxylate from any isomers or byproducts.

Protocol 3: Reissert Synthesis of Ethyl Indole-2-carboxylate

This protocol outlines the key steps for the Reissert synthesis, which can be adapted for various substituted indoles.

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol

  • Zinc dust

  • Glacial acetic acid

  • Platinum catalyst (optional, for hydrogenation)[7]

  • Round-bottom flask

  • Apparatus for hydrogenation (if applicable)

Procedure:

  • Condensation: In a round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol.[6]

  • To this solution, add o-nitrotoluene (1 equivalent) followed by diethyl oxalate (1.1 equivalents) at a controlled temperature (e.g., 0-10°C).

  • Allow the reaction to stir at room temperature until the condensation is complete (monitor by TLC).

  • Quench the reaction with a weak acid and extract the ethyl o-nitrophenylpyruvate intermediate.

  • Reductive Cyclization: Dissolve the crude intermediate in glacial acetic acid.[7]

  • Add zinc dust (excess) in portions while keeping the temperature controlled.[6] Alternatively, for a cleaner reaction, catalytic hydrogenation using a platinum catalyst can be employed.[7]

  • After the reduction is complete (monitor by TLC), filter off the solid residues.

  • Pour the filtrate into water to precipitate the crude ethyl indole-2-carboxylate.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start with Indole-3-Carboxylic Acid reaction Fischer-Speier Esterification (Methanol, H2SO4 cat.) Reflux at 65-70°C start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Ice Water monitoring->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound via Fischer-Speier Esterification.

troubleshooting_logic cluster_decarboxylation Decarboxylation? cluster_n_methylation N-Methylation? cluster_isomerization Isomerization? start Low Yield or Purity Issue decarb_yes Yes start->decarb_yes Check for Indole byproduct decarb_no No start->decarb_no solution_decarb Reduce Temperature Avoid Strong Base decarb_yes->solution_decarb n_meth_yes Yes decarb_no->n_meth_yes Check for N-Me-Indole byproduct n_meth_no No decarb_no->n_meth_no solution_n_meth Use Direct Esterification Avoid Strong Base n_meth_yes->solution_n_meth isomer_yes Yes n_meth_no->isomer_yes Check for Indolenine byproduct isomer_no No n_meth_no->isomer_no solution_isomer Optimize Acid Catalyst Control Temperature isomer_yes->solution_isomer solution_other Check Starting Material Purity Optimize Purification isomer_no->solution_other

Caption: Troubleshooting logic for side product formation in this compound synthesis.

References

Improving the stability of Indole-3-carboxaldehyde in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-carboxaldehyde (I3C). This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of I3C in aqueous solutions for bioassays and troubleshooting common issues encountered during its handling and use.

Troubleshooting Guide

This guide addresses specific problems you might encounter with I3C, providing potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Decreased or inconsistent biological activity in your bioassay. Degradation of I3C in aqueous solution: I3C is unstable in aqueous solutions, with significant degradation occurring in as little as one day.[1][2] The primary degradation product is indole-3-carboxylic acid, formed through oxidation of the aldehyde group.[1]Prepare fresh aqueous solutions of I3C immediately before each experiment.[1] For assays requiring dilution in aqueous media, first dissolve I3C in a minimal amount of anhydrous DMSO and then dilute with your aqueous buffer of choice just prior to use.[1][2]
Repeated freeze-thaw cycles of stock solutions: This can introduce moisture and accelerate the degradation of I3C.[1]Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Your solid I3C has changed color from off-white/beige to brown. Oxidation: I3C is sensitive to air and can oxidize over time, leading to the formation of colored impurities.[1]Always store solid I3C under an inert atmosphere, such as nitrogen or argon.[1] Ensure the container is tightly sealed after each use. For long-term storage, consider dividing the solid into smaller, single-use aliquots.[1]
Exposure to light: Many indole derivatives are light-sensitive, and exposure to light can catalyze oxidative processes.[1]Store solid I3C in a dark location or use an amber vial to protect it from light.[1]
You observe a new peak in your HPLC analysis of an aged I3C sample. Formation of indole-3-carboxylic acid: The appearance of a new, more polar peak with an earlier retention time is a strong indicator of the presence of the primary degradation product, indole-3-carboxylic acid.[1]Confirm the identity of the new peak by comparing its retention time with a standard of indole-3-carboxylic acid.[1] Use LC-MS to confirm the molecular weight of the impurity (I3C: 145.16 g/mol ; indole-3-carboxylic acid: 175.17 g/mol ).[1] This indicates that your I3C has been exposed to air and has degraded. Review and improve your storage procedures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Indole-3-carboxaldehyde?

For long-term stability, it is recommended to store solid I3C at -20°C under an inert atmosphere (nitrogen or argon).[1] It is also crucial to protect it from light by storing it in a dark location or using an amber vial.[1] The container should be tightly sealed to prevent exposure to air and moisture, as the compound is hygroscopic.[1]

Q2: How should I prepare and store stock solutions of Indole-3-carboxaldehyde?

I3C is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1][2] To prepare a stock solution, dissolve the solid I3C in the anhydrous solvent of your choice, purging the vial with an inert gas before sealing.[2] For storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3]

Q3: Can I store Indole-3-carboxaldehyde in aqueous solutions?

It is not recommended to store I3C in aqueous solutions for more than one day due to its instability.[1][2] For bioassays, prepare fresh dilutions from your stock solution immediately before use.

Q4: What is the primary degradation product of Indole-3-carboxaldehyde?

The primary degradation product of I3C is indole-3-carboxylic acid, which is formed by the oxidation of the aldehyde functional group.[1]

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Solubility ~30 mg/mLDMSO[1][2]
~30 mg/mLDimethylformamide (DMF)[1][2]
~0.5 mg/mL1:1 solution of DMSO:PBS (pH 7.2)[2]
Low solubilityWater[4][5]
Storage Stability (Solid) ≥ 2 years-20°C[2]
Storage Stability (Stock Solution) 1 year-80°C in solvent[3]
1 month-20°C in solvent[3]

Experimental Protocols

Protocol 1: Preparation of I3C Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of I3C in DMSO for use in bioassays.

Materials:

  • Indole-3-carboxaldehyde (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of solid I3C in a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).[2]

  • Purge the headspace of the vial with an inert gas (nitrogen or argon).

  • Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.[6]

  • Purge the headspace of the vial with the inert gas again before final capping.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored microcentrifuge tubes.[1]

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Stability-Indicating HPLC Method

Objective: To assess the purity of I3C and detect the presence of its primary degradation product, indole-3-carboxylic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of I3C standard in acetonitrile or DMSO.

    • Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Sample Preparation:

    • Prepare a solution of the test sample at the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.

    • Set the UV detector wavelength to 280 nm.[7]

    • Set the column oven temperature (e.g., 40-50 °C).[7]

    • Inject the standard solution to determine the retention time of I3C.

    • Inject the sample solution.

    • Use a gradient elution, for example: Start with 70% A / 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]

  • Data Analysis:

    • Compare the chromatogram of the sample to the standard.

    • The appearance of a new, more polar peak with an earlier retention time may indicate the presence of indole-3-carboxylic acid.[1]

    • Quantify the percentage of impurities by peak area normalization.[1]

Visualizations

G Troubleshooting I3C Stability Issues cluster_observation Observation cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Solution A Inconsistent Bioassay Results or Color Change of Solid B Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Temperature? - Tightly Sealed? A->B C Analyze Purity: - HPLC/LC-MS - Compare to Standard A->C E Oxidation/Light Exposure of Solid B->E D Degradation in Solution C->D F New Peak = Indole-3-Carboxylic Acid C->F G Prepare Fresh Solutions for Each Experiment D->G H Aliquot Stock Solutions to Avoid Freeze-Thaw D->H I Implement Proper Storage: - Store under N2/Ar - Use Amber Vials - Store at Recommended Temp. E->I F->I G I3C Degradation Pathway I3C Indole-3-carboxaldehyde I3CA Indole-3-carboxylic acid I3C->I3CA Oxidation (Air, Light) G Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay Execution A Prepare Fresh Stock Solution in Anhydrous DMSO B Create Serial Dilutions in Amber Tubes A->B E Add Compound Dilutions to Cells (Work in Low Light) B->E C Prepare Assay Medium C->E D Plate Cells in Microplate D->E F Incubate for Desired Time (Protect from Light) E->F G Perform Assay Readout F->G

References

Overcoming poor solubility of 4-Hydroxyindole-3-carboxaldehyde in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Hydroxyindole-3-carboxaldehyde in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 4-Hydroxyindole-3-carboxaldehyde?

A2: Due to its limited solubility in aqueous solutions, it is highly recommended to first prepare a concentrated stock solution of 4-Hydroxyindole-3-carboxaldehyde in an organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[1][2] For instance, a stock solution of 10 mM can be prepared in DMSO.[1] It is crucial to use high-purity, anhydrous DMSO, as the presence of water can negatively impact the compound's stability.[3]

Q2: My 4-Hydroxyindole-3-carboxaldehyde precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer. What can I do?

A2: This is a common issue encountered with poorly soluble compounds. Here are several strategies to prevent precipitation:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.[2]

  • Utilize a Co-solvent System: Instead of diluting the DMSO stock directly into the aqueous buffer, consider using a pre-mixed co-solvent system. These systems help to maintain the compound's solubility.[2]

  • Adjust the pH: The solubility of 4-Hydroxyindole-3-carboxaldehyde can be influenced by pH.[2][3] The phenolic hydroxyl group is weakly acidic, and increasing the pH of the buffer can enhance solubility.[2] However, it is important to note that the compound's stability may decrease in alkaline conditions (pH > 7.5).[3] Therefore, a careful evaluation of the optimal pH that balances solubility and stability is recommended.

  • Employ Cyclodextrins: Cyclodextrins are molecules capable of encapsulating hydrophobic compounds, thereby increasing their aqueous solubility.[2][4] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective in solubilizing 4-Hydroxyindole-3-carboxaldehyde.[2][5]

Q3: How should I store 4-Hydroxyindole-3-carboxaldehyde to ensure its stability?

A3: Proper storage is critical to maintain the integrity of 4-Hydroxyindole-3-carboxaldehyde.

  • Solid Form: The solid compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere for long-term stability.[3][6]

  • Stock Solutions: Stock solutions in an organic solvent like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[3][7] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, and under a nitrogen atmosphere.[3][6][7]

Q4: Are there any visible signs of degradation of 4-Hydroxyindole-3-carboxaldehyde?

A4: Yes, a visible color change of the solid material, typically to a darker brown, can indicate degradation.[7] For solutions, the appearance of a precipitate or a change in color can also suggest degradation or solubility issues.[7]

Quantitative Solubility Data

The following table summarizes the known solubility of 4-Hydroxyindole-3-carboxaldehyde in various solvent systems for easy comparison.

Solvent SystemSolubilityConditions
Dimethyl Sulfoxide (DMSO)9.09 mg/mL (56.40 mM)Requires sonication, warming, and heating to 60°C.[5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.91 mg/mL (5.65 mM)Results in a clear solution.[5][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.91 mg/mL (5.65 mM)Results in a clear solution.[5][6]
Aqueous BuffersPoorly soluble[5]

Note: For the related compound, Indole-3-carboxaldehyde, the solubility in DMSO and dimethylformamide is approximately 30 mg/mL, suggesting that polar aprotic solvents are generally effective for this class of compounds.[5][8]

Experimental Protocols

Here are detailed methodologies for preparing solutions of 4-Hydroxyindole-3-carboxaldehyde to be used in experimental buffers.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is the standard first step for working with 4-Hydroxyindole-3-carboxaldehyde.

Objective: To prepare a concentrated stock solution for subsequent dilution into experimental buffers.

Materials:

  • 4-Hydroxyindole-3-carboxaldehyde (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming device (e.g., water bath)

  • Inert gas (e.g., nitrogen or argon)

  • Amber-colored microcentrifuge tubes

Procedure:

  • Weigh the desired amount of solid 4-Hydroxyindole-3-carboxaldehyde in a suitable vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Tightly cap the vial and vortex until the solid is completely dissolved.[3]

  • If necessary, gentle warming (not exceeding 37°C) can be applied to aid dissolution.[3]

  • Purge the headspace of the vial with an inert gas before final capping.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: Solubilization using a Co-solvent System

This protocol is recommended when direct dilution of a DMSO stock into an aqueous buffer results in precipitation.

Objective: To prepare a working solution of 4-Hydroxyindole-3-carboxaldehyde in a co-solvent system that is compatible with many biological assays.

Materials:

  • 4-Hydroxyindole-3-carboxaldehyde stock solution in DMSO (e.g., 9.1 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl in water)

Procedure:

  • To prepare 1 mL of the final working solution, start by adding 400 µL of PEG300 to a microcentrifuge tube.

  • Add 100 µL of the 4-Hydroxyindole-3-carboxaldehyde DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is uniform.

  • Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix thoroughly.

Protocol 3: Solubilization using Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol is an alternative method to enhance the aqueous solubility of 4-Hydroxyindole-3-carboxaldehyde.

Objective: To prepare a working solution of 4-Hydroxyindole-3-carboxaldehyde using an inclusion complex-forming agent.

Materials:

  • 4-Hydroxyindole-3-carboxaldehyde stock solution in DMSO (e.g., 9.1 mg/mL)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare 1 mL of the final working solution, begin with 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the 4-Hydroxyindole-3-carboxaldehyde DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Overcoming Poor Solubility

G cluster_0 Initial State cluster_1 Primary Strategy cluster_2 Troubleshooting cluster_3 Outcome start Poorly soluble 4-Hydroxyindole-3-carboxaldehyde in aqueous buffer stock Prepare concentrated stock in anhydrous DMSO start->stock precipitate Precipitation upon dilution? stock->precipitate cosolvent Use Co-solvent System (e.g., PEG300, Tween-80) precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) precipitate->cyclodextrin Yes ph_adjust Adjust pH (caution with stability) precipitate->ph_adjust Yes lower_conc Lower Final Concentration precipitate->lower_conc Yes end Solubilized 4-Hydroxyindole-3-carboxaldehyde in experimental buffer precipitate->end No cosolvent->end cyclodextrin->end ph_adjust->end lower_conc->end

Caption: Troubleshooting workflow for solubilizing 4-Hydroxyindole-3-carboxaldehyde.

Hypothesized Signaling Pathway

While the direct signaling pathways of 4-Hydroxyindole-3-carboxaldehyde are still under investigation, a hypothesized pathway based on its structural similarity to Indole-3-carboxaldehyde suggests potential interaction with the Aryl Hydrocarbon Receptor (AhR).

G compound 4-Hydroxyindole-3-carboxaldehyde receptor Putative Target (e.g., Aryl Hydrocarbon Receptor) compound->receptor Binds to downstream Downstream Signaling Events receptor->downstream Activates response Biological Response (e.g., Anti-inflammatory effects) downstream->response Leads to

Caption: Hypothesized signaling pathway for 4-Hydroxyindole-3-carboxaldehyde.

References

Technical Support Center: Metal-Free Decarboxylation of Indole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the metal-free decarboxylation of indole-3-carboxylic acids. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using metal-free conditions for the decarboxylation of indole-3-carboxylic acids?

A1: Metal-free conditions offer several key benefits, including avoiding contamination of the final product with residual metal catalysts, which is particularly crucial in pharmaceutical synthesis. These methods are often more cost-effective and environmentally friendly ("green chemistry") as they circumvent the need for expensive and potentially toxic metal catalysts.[1]

Q2: What are the most common metal-free methods for this transformation?

A2: Two prevalent and effective metal-free methods are:

  • Base-catalyzed or solvent-promoted thermal decarboxylation: This approach typically uses a weak base like potassium carbonate (K2CO3) or a polar aprotic solvent such as acetonitrile at elevated temperatures.[2][3][4][5]

  • Photocatalytic decarboxylation: This method utilizes visible light and an organic photocatalyst to induce decarboxylation under mild conditions.[6][7]

Q3: Can I perform this reaction on a gram scale?

A3: Yes, some metal-free methods have been successfully scaled up. For instance, a direct decarboxylative fluoroacylation of indole carboxylic acids has been performed on a gram scale under neat conditions.[8] Always perform initial optimization on a smaller scale before attempting a large-scale reaction.

Q4: Are these methods applicable to a wide range of substituted indole-3-carboxylic acids?

A4: Generally, yes. The base-catalyzed thermal method has been shown to be effective for indole-3-carboxylic acids with various substituents, including alkyl, chloro, bromo, alkoxy, cyano, and nitro groups, providing good to excellent yields.[3] Photocatalytic methods also tend to have a broad substrate scope.[6][7]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Possible Cause A: Insufficient Temperature (Thermal Method)

    • Question: My thermal decarboxylation is not proceeding. Is the temperature too low?

    • Answer: Yes, temperature is a critical parameter. For the K2CO3-catalyzed method in ethanol or the acetonitrile-promoted method, a temperature of around 140 °C is typically required.[3] Lower temperatures will result in significantly slower or incomplete reactions. Carefully check your reaction setup to ensure it is reaching and maintaining the target temperature.

  • Possible Cause B: Inactive or Insufficient Base (Base-Catalyzed Method)

    • Question: I'm using the K2CO3 method, but the reaction is sluggish. Could there be an issue with the base?

    • Answer: Ensure that the K2CO3 is anhydrous and of good quality. The presence of moisture can affect the reaction. Also, verify that you are using the correct catalytic amount (typically around 20 mol%).[3]

  • Possible Cause C: Inefficient Light Source or Photocatalyst Degradation (Photocatalytic Method)

    • Question: My photocatalytic reaction is not working. What could be the problem with my setup?

    • Answer: Check the output of your light source (e.g., blue LEDs) to ensure it is emitting at the correct wavelength and intensity for your chosen photocatalyst.[6] The photocatalyst itself may degrade if exposed to light for extended periods in the presence of oxygen. Ensure your reaction is properly degassed if the protocol requires it.

Problem 2: Formation of significant side products.

  • Question: I am observing unexpected spots on my TLC plate. What are the likely side reactions?

  • Answer: Side product formation can arise from the reactivity of the indole nucleus under the reaction conditions. At high temperatures, indole derivatives can be prone to decomposition or polymerization. If using a photocatalytic method, the generated radical intermediate could potentially react with the solvent or other species in the reaction mixture. Consider lowering the reaction temperature and extending the reaction time for thermal methods, or ensuring an inert atmosphere for photocatalytic reactions.

Problem 3: Difficulty in isolating the product.

  • Question: The workup and purification of my reaction are proving difficult. Any suggestions?

  • Answer: A common issue can be the separation of the product from the solvent, especially if high-boiling point solvents like DMF or DMSO are used.[1] If possible, choose a lower-boiling point solvent that is also effective for the reaction, such as acetonitrile.[3] For purification, column chromatography on silica gel is typically effective for separating the desired indole product from unreacted starting material and non-polar impurities.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the metal-free decarboxylation of various indole-3-carboxylic acids.

Table 1: K2CO3-Catalyzed and Acetonitrile-Promoted Decarboxylation [3]

EntrySubstrate (Indole-3-carboxylic acid)MethodSolventTemp (°C)Time (h)Yield (%)
1Indole-3-carboxylic acidAEtOH14024>99
2Indole-3-carboxylic acidBCH3CN14024>99
32-Methyl-indole-3-carboxylic acidAEtOH1402495
45-Bromo-indole-3-carboxylic acidAEtOH1402492
55-Nitro-indole-3-carboxylic acidAEtOH1402489
65-Methoxy-indole-3-carboxylic acidBCH3CN1402496

Method A: K2CO3 (20 mol%) in Ethanol. Method B: Acetonitrile as solvent.

Experimental Protocols

Protocol 1: K2CO3-Catalyzed Decarboxylation in Ethanol [3]

  • Reactants:

    • Indole-3-carboxylic acid derivative (0.50 mmol)

    • Potassium carbonate (K2CO3) (0.0138 g, 0.10 mmol, 20 mol%)

    • Ethanol (3.0 mL)

  • Procedure:

    • Add the indole-3-carboxylic acid and potassium carbonate to a sealed reaction tube.

    • Add ethanol to the tube.

    • Seal the tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the corresponding indole.

Protocol 2: Acetonitrile-Promoted Decarboxylation [3]

  • Reactants:

    • Indole-3-carboxylic acid derivative (0.50 mmol)

    • Acetonitrile (CH3CN) (3.0 mL)

  • Procedure:

    • Add the indole-3-carboxylic acid to a sealed reaction tube.

    • Add acetonitrile to the tube.

    • Seal the tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the corresponding indole.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Indole-3-carboxylic acid, Catalyst (if any), and Solvent in a sealed tube react Heat to specified temperature (e.g., 140 °C) and stir for the designated time (e.g., 24h) prep->react Seal tube workup Cool to room temperature react->workup evap Evaporate solvent workup->evap purify Purify by column chromatography evap->purify product Isolated Indole Product purify->product

Caption: General experimental workflow for metal-free decarboxylation.

troubleshooting_guide cluster_thermal Thermal Method cluster_photo Photocatalytic Method start Low or No Conversion? temp_check Is temperature correct? (e.g., 140 °C) start->temp_check Thermal light_check Is light source functional and correct wavelength? start->light_check Photo base_check Is base (K2CO3) active and anhydrous? temp_check->base_check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no solution_temp Adjust heating setup temp_check->solution_temp base_yes Yes base_check->base_yes base_no No base_check->base_no solution_base Use fresh, anhydrous base base_check->solution_base further_diag Consider other issues (e.g., solvent quality, substrate stability) base_check->further_diag degas_check Is reaction properly degassed (if required)? light_check->degas_check light_yes Yes light_check->light_yes light_no No light_check->light_no solution_light Check/replace light source light_check->solution_light degas_yes Yes degas_check->degas_yes degas_no No degas_check->degas_no solution_degas Improve degassing procedure degas_check->solution_degas degas_check->further_diag

References

Technical Support Center: Optimization of Solvent Systems for Purification of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in methyl this compound?

A1: Common impurities can originate from the synthesis process or degradation. These may include:

  • Indole-3-carboxylic acid: A primary impurity resulting from the hydrolysis of the methyl ester.[1]

  • Unreacted starting materials: Depending on the synthetic route, residual reactants may be present.[1]

  • Byproducts from synthesis: Side reactions can generate other indole derivatives or related organic molecules.[1]

  • Residual solvents: Solvents used in the synthesis and purification steps may remain in the final product.[1]

Q2: My methyl this compound has a pinkish or brownish discoloration. Is it impure?

A2: Pure methyl this compound is typically an off-white to pale pink crystalline powder.[1][2] Discoloration can be an indication of impurities, possibly due to oxidation or the presence of synthetic byproducts.[1] It is recommended to verify the purity using analytical methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q3: How can I quickly assess the purity of my methyl this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative purity assessment. A single spot on the TLC plate when visualized under UV light generally indicates a high degree of purity. The presence of multiple spots suggests impurities are present. A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate.[1]

Q4: What are the recommended purification methods for methyl this compound?

A4: The two primary methods for purifying methyl this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.[1] Recrystallization is effective for removing polar impurities like indole-3-carboxylic acid, while column chromatography is better for separating multiple components with varying polarities.[1]

Troubleshooting Guides

Recrystallization Issues

Q5: I'm trying to recrystallize methyl this compound, but no crystals are forming. What should I do?

A5: This is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent reason for crystallization failure. To address this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.[3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure methyl this compound.[3][4]

  • Cooling too rapidly: Slow cooling is crucial for crystal formation. If you cool the solution too quickly, an oil may form instead of crystals.[3][5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q6: An oil has formed instead of crystals during recrystallization. How can I fix this?

A6: Oiling out can occur if the compound is significantly impure or if the solution is cooled too quickly.[3] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[3] Leaving the flask on a cooling hot plate can help control the cooling rate.[3]

Column Chromatography Issues

Q7: I'm running a column to purify methyl this compound, and my compound is co-eluting with an impurity. What can I do?

A7: Co-elution can be addressed by modifying your chromatography conditions:

  • Adjust the solvent system: The polarity of your eluent may not be optimal for separation. Try using a less polar solvent system. For instance, if you are using a 4:1 hexane:ethyl acetate mixture, try increasing the proportion of hexane (e.g., 9:1). A gradient elution, where the polarity of the solvent is gradually increased, can also be very effective.[1]

  • Optimize the stationary phase: While silica gel is common, for certain impurities, a different stationary phase like alumina might provide better separation.

  • Change the column parameters: Using a longer or narrower column can increase the resolution between closely eluting compounds.

Data Presentation: Solvent System Optimization

The following table summarizes typical solvent systems and conditions for the purification and analysis of methyl this compound.

Technique Stationary Phase Mobile Phase (Solvent System) Typical Ratios/Gradient Purity Achieved Notes
Recrystallization N/AMethanolMinimum hot solvent>98%Effective for removing more polar impurities like indole-3-carboxylic acid.[1]
Recrystallization N/AMethanol/Water or Ethyl acetate/HexaneN/AGoodCan be used for further purification of the crude product.[6]
Column Chromatography Silica GelHexane:Ethyl AcetateGradient elution (e.g., starting with 100% hexane and gradually increasing ethyl acetate to 1:1)>98% (by NMR and LC-MS)Ideal for separating multiple impurities with varying polarities.[1]
TLC Analysis Silica GelHexane:Ethyl Acetate1:1 is a good starting point to assess purity.[7]N/AUsed for qualitative assessment of purity and monitoring column chromatography.[1]
RP-HPLC Analysis C18Acetonitrile:Water with 0.1% Formic Acid60:40 (v/v)>98.5%For general purity assessment and separation of non-polar to moderately polar impurities.[8][9]
NP-HPLC Analysis SilicaHexane:Ethyl Acetate70:30 (v/v)HighUseful for separating polar impurities and isomers.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol

This protocol is effective for removing polar impurities, such as indole-3-carboxylic acid.[1]

  • Dissolution: In a fume hood, place the impure methyl this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of methyl this compound will begin to form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]

  • Purity Assessment: Analyze the purity of the recrystallized product using TLC or HPLC and measure its melting point.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating a mixture of impurities with different polarities.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column. Do not let the column run dry.[1][10]

  • Sample Loading: Dissolve the crude methyl this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).[1]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.[1]

  • Product Isolation: Combine the fractions that contain the pure methyl this compound and evaporate the solvent under reduced pressure to obtain the purified product.[1]

  • Purity Assessment: Confirm the purity of the isolated product by HPLC or TLC.[1]

Visualizations

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool CrystalsForm Crystals Form? Cool->CrystalsForm Collect Collect Crystals CrystalsForm->Collect Yes NoCrystals No Crystals CrystalsForm->NoCrystals No OilForms Oil Forms Instead CrystalsForm->OilForms Oil TroubleshootNoCrystals Troubleshoot: - Too much solvent? - Supersaturated? NoCrystals->TroubleshootNoCrystals Evaporate Evaporate some solvent TroubleshootNoCrystals->Evaporate ScratchSeed Scratch flask or add seed crystal TroubleshootNoCrystals->ScratchSeed Evaporate->Cool ScratchSeed->Cool TroubleshootOil Troubleshoot: - Cooled too quickly? - Impure sample? OilForms->TroubleshootOil ReheatAddSolvent Reheat, add a little more solvent, cool slower TroubleshootOil->ReheatAddSolvent ReheatAddSolvent->Cool SolventSystemOptimization Start Start: Crude Methyl this compound TLC Run TLC with different Hexane:Ethyl Acetate ratios Start->TLC AssessRf Assess Rf value of the product spot TLC->AssessRf ChooseMethod Choose Purification Method AssessRf->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization High Rf difference between product and polar impurity ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Multiple spots or close Rf values PolarImpurity Mainly polar impurities (e.g., indole-3-carboxylic acid) Recrystallization->PolarImpurity PureProduct Pure Methyl This compound Recrystallization->PureProduct MultipleImpurities Multiple impurities with varying polarities ColumnChrom->MultipleImpurities SelectColumnSolvent Select starting solvent for column (low polarity, e.g., 9:1 Hex:EtOAc) ColumnChrom->SelectColumnSolvent PolarImpurity->Recrystallization MultipleImpurities->ColumnChrom RunColumn Run column with gradient elution SelectColumnSolvent->RunColumn RunColumn->PureProduct

References

Addressing inconsistent bioactivity of 4-Hydroxyindole-3-carboxaldehyde in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 4-Hydroxyindole-3-carboxaldehyde, with a focus on resolving inconsistent bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxyindole-3-carboxaldehyde and what are its primary research applications?

A1: 4-Hydroxyindole-3-carboxaldehyde is a naturally occurring plant metabolite found in species like Capparis spinosa and Arabidopsis thaliana.[1][2][3][4][5] Structurally, it features a 4-hydroxyindole core with a formyl (aldehyde) group at the 3-position.[6] Its applications in research are diverse and include the synthesis of fluorescent probes for detecting metal ions, potential use in studies on inflammation, and investigation into its anticancer and antifungal properties.[3][7][8][9]

Q2: I am observing inconsistent or lower-than-expected activity in my assays. What are the most common causes?

A2: Inconsistent bioactivity is the most frequently reported issue and typically stems from the compound's inherent instability. The primary causes are degradation of the compound in stock solutions or during the experimental procedure.[2][10] Key factors that accelerate degradation include exposure to oxygen, light, elevated temperatures, and alkaline pH (>7.5).[2][11]

Q3: How should I properly prepare and store stock solutions of 4-Hydroxyindole-3-carboxaldehyde to ensure stability?

A3: Proper preparation and storage are critical. Due to its limited solubility in aqueous solutions, a concentrated stock solution should first be prepared in an organic solvent like anhydrous, high-purity dimethyl sulfoxide (DMSO).[1][2][7] For long-term storage, solid compound and stock solutions should be stored at -20°C or -80°C, protected from light, and preferably under an inert nitrogen atmosphere.[2][7][10] It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2][10]

Q4: What are the visible signs of degradation?

A4: For the solid compound, a noticeable color change, often darkening to a brown shade, indicates degradation.[1][6][10] For solutions, the appearance of a precipitate (that doesn't redissolve upon gentle warming) or a color change can suggest that the compound has degraded.[10]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results between experiments.

Possible CauseRecommended Solution
Degradation of Stock Solution Prepare a fresh stock solution from solid material, especially for critical experiments. Ensure the solvent (e.g., DMSO) is anhydrous as water can affect stability.[2] Verify the integrity of older stock solutions via HPLC if degradation is suspected.[2]
Improper Storage Always store aliquots at -20°C or -80°C, protected from light (e.g., in amber vials).[10] Avoid multiple freeze-thaw cycles by using single-use aliquots.[2]
Experimental Conditions Maintain a consistent pH for your assay buffer, preferably neutral to acidic (pH < 7.5), to minimize oxidation.[2] Protect experimental plates and tubes from light using foil or amber-colored labware.[2] De-gas buffers by sparging with nitrogen or argon to minimize dissolved oxygen.[2]
Pipetting Errors Use calibrated pipettes and ensure accurate, consistent dispensing of all reagents, especially when performing serial dilutions of the compound.[7]

Issue 2: Weak or absent signal in fluorescence-based assays.

Possible CauseRecommended Solution
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on your fluorometer are correctly set for the specific fluorescent product of your assay.[7]
Sub-optimal pH The fluorescence of many indole-derived probes is highly pH-sensitive.[7] Verify that your assay buffer pH is within the optimal range for the probe, which is often faintly acidic (pH 4-6) for aluminum ion detection.[7]
Probe Degradation Prepare fresh probe solutions and store them protected from light.[7]
Quenching or Interference Run a sample blank (sample without the probe) to quantify and subtract background autofluorescence.[7] If high concentrations of competing metal ions are suspected, consider a sample cleanup step.[7]

Issue 3: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).

Possible CauseRecommended Solution
Formation of Degradation Products The primary degradation products are likely from oxidation.[2] The aldehyde group can oxidize to form 4-Hydroxyindole-3-carboxylic acid , and the phenolic hydroxyl group can oxidize to form quinone-like species .[2][10]
Confirming Degradation Perform a forced degradation study by exposing a sample to harsh conditions (e.g., high pH, UV light, H₂O₂) and analyze it by LC-MS to identify potential degradant masses.[2] Compare the chromatogram of a fresh sample to an older one to track the appearance of new peaks over time.[2]

Data Presentation

Table 1: Physicochemical Properties of 4-Hydroxyindole-3-carboxaldehyde

PropertyValueReference(s)
Molecular FormulaC₉H₇NO₂[1][5][6]
Molecular Weight161.16 g/mol [1][5][6]
CAS Number81779-27-3[1][5][6]
AppearanceYellow to brown solid[1][6]
Melting Point190-193 °C[1][6]

Table 2: Solubility Profile

Solvent SystemSolubilityConditionsReference(s)
Dimethyl Sulfoxide (DMSO)9.09 mg/mL (56.40 mM)Requires sonication and warming to 60°C[12]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.91 mg/mL (5.65 mM)Clear solution for in vivo use[3][12]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.91 mg/mL (5.65 mM)Clear solution for in vivo use[3][12]
Aqueous BuffersSparingly soluble-[12][13]

Table 3: Factors Affecting Compound Stability

FactorRisk LevelEffectMitigation Strategy
Oxygen HighPromotes oxidation of the phenolic hydroxyl and aldehyde groups.[2]Store solid and solutions under an inert gas (N₂ or Ar). De-gas buffers before use.[2][10]
Light HighPromotes photodegradation.[2]Store in amber-colored vials or wrap containers in foil.[2][10]
Temperature HighAccelerates the rate of degradation.[2][11]Store stock solutions at -20°C or -80°C. Avoid excessive warming during preparation.[10]
pH Moderate-HighAlkaline pH (>7.5) increases the rate of oxidation.[2]Maintain assay buffer pH in the acidic to neutral range if the experiment allows.[2]

Visual Guides and Workflows

G Troubleshooting Workflow for Inconsistent Bioactivity start Inconsistent or Low Bioactivity Observed check_storage Review Storage Conditions: - Temp (-20°C / -80°C)? - Light Protected? - Inert Atmosphere? start->check_storage improper_storage FAIL check_storage->improper_storage No storage_ok PASS check_storage->storage_ok Yes solution_degraded Root Cause Likely: Compound Degradation improper_storage->solution_degraded check_prep Review Solution Prep: - Used Anhydrous DMSO? - Avoided Freeze-Thaw? - Freshly Prepared? storage_ok->check_prep improper_prep FAIL check_prep->improper_prep No prep_ok PASS check_prep->prep_ok Yes improper_prep->solution_degraded check_assay Review Assay Conditions: - pH < 7.5? - Light Exposure Minimized? - Buffers De-gassed? prep_ok->check_assay improper_assay FAIL check_assay->improper_assay No assay_ok PASS check_assay->assay_ok Yes improper_assay->solution_degraded re_run Prepare Fresh Stock Solution from Solid & Re-run Assay with Optimized Conditions assay_ok->re_run If issues persist solution_degraded->re_run

Caption: Troubleshooting workflow for inconsistent bioactivity.

G Hypothesized Degradation Pathways cluster_products Degradation Products compound 4-Hydroxyindole-3-carboxaldehyde product1 4-Hydroxyindole-3-carboxylic acid compound->product1 Aldehyde Oxidation product2 Quinone-like Species compound->product2 Phenol Oxidation oxidants O₂, Light, High pH oxidants->compound

Caption: Hypothesized degradation pathways of the compound.

G Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling cluster_nucleus Nucleus HIC 4-Hydroxyindole-3-carboxaldehyde (Ligand) AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) HIC->AhR_complex Binds & Activates AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates to Nucleus, Binds ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds gene_exp Target Gene Expression (e.g., CYP1A1, IL-22) DRE->gene_exp Initiates Transcription

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the preparation of a stock solution with enhanced stability.[2]

Materials:

  • 4-Hydroxyindole-3-carboxaldehyde (solid)

  • Anhydrous, high-purity DMSO

  • Inert gas (Nitrogen or Argon)

  • Amber-colored, screw-cap vials and single-use microcentrifuge tubes

Procedure:

  • Weigh the desired amount of solid 4-Hydroxyindole-3-carboxaldehyde in a fume hood and place it in an amber-colored vial.

  • Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace air.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution.[2]

  • Purge the headspace of the vial with inert gas again before final capping.

  • Aliquot the stock solution into smaller, single-use, amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[2][3][10]

Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol can be adapted to determine if 4-Hydroxyindole-3-carboxaldehyde activates the AhR signaling pathway.[14]

Objective: To measure the dose-dependent activation of AhR in a reporter cell line.

Methodology:

  • Cell Culture: Use a reporter cell line, such as HepG2 cells, that is stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.

  • Treatment: Seed the cells in a 96-well plate. After cell attachment, treat them with varying concentrations of 4-Hydroxyindole-3-carboxaldehyde. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: An increase in luciferase activity in the treated cells compared to the vehicle control indicates AhR activation.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol is used to assess the effect of the compound on cancer cell viability.[8]

Methodology:

  • Cell Seeding: Culture cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Hydroxyindole-3-carboxaldehyde in the culture medium from a DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

References

Identifying degradation products of Indole-3-carboxaldehyde using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying degradation products of Indole-3-carboxaldehyde using HPLC. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solid Indole-3-carboxaldehyde has changed color from off-white to brown. What could be the cause?

A1: A color change in solid Indole-3-carboxaldehyde is a common indicator of degradation. The most likely cause is oxidation, as the compound is sensitive to air.[1] Exposure to light can also catalyze oxidative processes.[1] The primary oxidation product is Indole-3-carboxylic acid.[1][2] To prevent this, always store solid Indole-3-carboxaldehyde under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-protected container (e.g., an amber vial).[1]

Q2: I am observing a new peak with an earlier retention time in my HPLC chromatogram of an older Indole-3-carboxaldehyde sample. What could this peak be?

A2: An earlier retention time in a reverse-phase HPLC method typically indicates a more polar compound. The most probable identity of this new peak is Indole-3-carboxylic acid, the primary oxidation product of Indole-3-carboxaldehyde.[1] To confirm, you can run a standard of Indole-3-carboxylic acid under the same HPLC conditions and compare the retention times.[1] For definitive identification, LC-MS analysis can be used to determine the molecular weight of the impurity.[1]

Q3: My Indole-3-carboxaldehyde solution appears to have lost biological activity. Why is this happening?

A3: Indole-3-carboxaldehyde is less stable in solution compared to its solid form, and aqueous solutions are not recommended for storage for more than one day.[1][3] Degradation in solution leads to a lower concentration of the active compound.[1] It is highly recommended to prepare fresh solutions immediately before use, especially for aqueous-based assays.[1] If using a stock solution in an organic solvent like DMSO, it should be stored in single-use aliquots at -20°C or -80°C and protected from light.[4]

Q4: What are the optimal storage conditions for Indole-3-carboxaldehyde?

A4: For long-term stability, solid Indole-3-carboxaldehyde should be stored at -20°C under an inert atmosphere (nitrogen or argon) and protected from light.[3] Stock solutions, for instance in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, also under an inert atmosphere.[4][5]

Q5: How can I intentionally degrade Indole-3-carboxaldehyde to identify potential degradation products?

A5: A forced degradation study can be performed to rapidly assess the stability of Indole-3-carboxaldehyde and identify potential degradation pathways.[1] This involves exposing the compound to various stress conditions such as heat (e.g., 40°C and 60°C), humidity (e.g., 40°C with 75% relative humidity), light (photostability chamber), and oxidation (e.g., dilute hydrogen peroxide).[1][6] The stressed samples can then be analyzed by HPLC or LC-MS to identify the resulting degradation products.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products due to oxidation or exposure to light.Confirm the identity of the primary degradation product, Indole-3-carboxylic acid, by comparing its retention time with a standard.[1] For further identification of unknown peaks, utilize LC-MS.[1] Review and optimize storage and handling procedures to minimize exposure to air and light.[1]
Peak tailing in HPLC chromatogram Secondary interactions of the indole nitrogen with the stationary phase.Adjust the mobile phase pH by adding 0.1% formic or trifluoroacetic acid to suppress silanol group ionization.[7] Consider using a column with end-capping or a different stationary phase to minimize these interactions.[7]
Poor solubility in aqueous buffers The hydrophobic nature of the indole ring system.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your assay.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Indole-3-carboxaldehyde

This protocol describes a reverse-phase HPLC method to assess the purity of Indole-3-carboxaldehyde and detect its primary degradation product, Indole-3-carboxylic acid.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Indole-3-carboxaldehyde in acetonitrile or DMSO.

    • Further dilute to a working concentration of 50 µg/mL with the mobile phase.

  • Sample Preparation:

    • Prepare a solution of the test sample at the same concentration as the standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm[1]

    • Injection Volume: 10 µL

    • Gradient Program: Start with 70% A / 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms to identify and quantify any degradation products by peak area normalization.

Data Presentation

Table 1: HPLC and Mass Spectral Data for Indole-3-carboxaldehyde and its Primary Degradation Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention TimeUV λmax (nm)
Indole-3-carboxaldehydeC₉H₇NO145.16[1]Later eluting peak243, 260, 297[3]
Indole-3-carboxylic acidC₉H₇NO₂175.17[1]Earlier eluting peakNot specified

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (ACN/H2O/Formic Acid) equilibrate Equilibrate HPLC System (C18 Column, 30°C) prep_mobile->equilibrate prep_solutions Prepare Standard & Sample Solutions (50 µg/mL) inject Inject Samples (10 µL) prep_solutions->inject equilibrate->inject run Run Gradient Program (1.0 mL/min) inject->run detect Detect at 260 nm run->detect analyze Analyze Chromatogram detect->analyze identify Identify Peaks analyze->identify quantify Calculate Purity / Impurity % identify->quantify

Caption: A typical workflow for the HPLC stability analysis of Indole-3-carboxaldehyde.

degradation_pathway cluster_conditions Degradation Conditions I3A Indole-3-carboxaldehyde I3CA Indole-3-carboxylic acid I3A->I3CA Oxidation of Aldehyde Group Other Other Oxidation Products (e.g., dimers, polymers) I3A->Other Further Oxidation Air Air (Oxygen) Light Light Heat Heat

Caption: Potential degradation pathways of Indole-3-carboxaldehyde.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Indole-3-carboxaldehyde and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde (I3C) and Indole-3-acetic acid (IAA) are two structurally related tryptophan metabolites that exhibit a diverse and, at times, contrasting range of biological activities. While both are derived from the same precursor, their distinct functional groups—an aldehyde in I3C and a carboxylic acid in IAA—confer unique physicochemical properties that dictate their interactions with biological systems. This guide provides an objective comparison of their performance across several key biological domains, supported by experimental data and detailed methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of I3C and IAA is essential for interpreting their biological effects and designing experiments.

PropertyIndole-3-carboxaldehyde (I3C)Indole-3-acetic acid (IAA)Reference
Chemical Formula C₉H₇NOC₁₀H₉NO₂[1]
Molar Mass 145.16 g/mol 175.19 g/mol [1]
Appearance Tan to yellowish crystalline powderWhite to off-white crystalline powder[1]
Melting Point 194-198 °C165-169 °C[1]
Solubility Soluble in ethanol, acetone, and ethyl acetate. Slightly soluble in water.Soluble in ethanol and acetone. Slightly soluble in water and chloroform.[1]
pKa ~16.5 (indole N-H)~4.75 (carboxylic acid)[1]

Comparative Biological Activities

The biological activities of I3C and IAA diverge significantly, with I3C emerging as a potent modulator of inflammatory and carcinogenic processes in mammals, while IAA is renowned as a primary plant auxin, though it also demonstrates notable effects in mammalian systems.

Anti-inflammatory Activity

Both I3C and IAA possess anti-inflammatory properties, but they operate through distinct signaling pathways.

Indole-3-carboxaldehyde (I3C): I3C exerts its anti-inflammatory effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[2] This activation leads to the suppression of pro-inflammatory pathways, including NF-κB and the NLRP3 inflammasome.[2] By activating AhR, I3C can also enhance intestinal barrier function and modulate immune cell responses.[2][3]

Indole-3-acetic acid (IAA): In contrast, the anti-inflammatory action of IAA appears to be independent of AhR.[4][5] Studies have shown that IAA alleviates inflammation by inducing the expression of Heme Oxygenase-1 (HO-1) and by directly neutralizing free radicals.[4][6] IAA has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 in lipopolysaccharide (LPS)-stimulated macrophages.[4][6]

A direct comparative study on RAW 264.7 macrophage cells stimulated with heat-killed M. tuberculosis sonicate and LPS demonstrated that I3C, but not IAA, significantly inhibited the expression of pro-inflammatory cytokines IL-1β and IL-6.[7]

Table 1: Comparative Anti-inflammatory Effects on Cytokine Expression

CompoundStimulantTarget CytokineEffectReference
Indole-3-carboxaldehydeMtb, LPSIL-1β, IL-6Inhibition[7]
Indole-3-acetic acidMtb, LPSIL-1β, IL-6No significant inhibition[7]

Signaling Pathway for Indole-3-carboxaldehyde Anti-inflammatory Activity

I3C_Anti_Inflammatory_Pathway I3C Indole-3-carboxaldehyde AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Activates NFkB NF-κB Pathway AhR->NFkB Inhibits NLRP3 NLRP3 Inflammasome AhR->NLRP3 Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Promotes NLRP3->ProInflammatory_Cytokines Promotes Inflammation Inflammation ProInflammatory_Cytokines->Inflammation IAA_Anti_Inflammatory_Pathway IAA Indole-3-acetic acid HO1 Heme Oxygenase-1 (HO-1) IAA->HO1 Induces FreeRadicals Free Radicals (ROS, NO) IAA->FreeRadicals Neutralizes ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) HO1->ProInflammatory_Cytokines Inhibits FreeRadicals->ProInflammatory_Cytokines Promote Inflammation Inflammation ProInflammatory_Cytokines->Inflammation MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate overnight. Compound_Treatment 2. Treat cells with various concentrations of I3C/IAA derivatives and a vehicle control. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate the IC₅₀ value. Absorbance_Measurement->IC50_Calculation

References

Validating the Anti-inflammatory Effects of Indole-3-carboxylate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved safety and efficacy profiles is a critical area of research. Indole-3-carboxylate (I3C), a metabolite derived from the dietary amino acid tryptophan by the gut microbiota, has emerged as a promising candidate.[1][2][3] This guide provides a comparative analysis of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action and providing standardized protocols for its validation. It is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound (I3C) and its related compounds is typically evaluated by their ability to reduce the production of key pro-inflammatory mediators in cellular models. A standard approach involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to mimic a bacterial infection and then measuring the inhibition of inflammatory markers.[4][5]

For comparison, Dexamethasone, a potent corticosteroid, is often used as a positive control due to its well-characterized anti-inflammatory properties. The following tables summarize representative data comparing the efficacy of I3C to Dexamethasone in inhibiting the production of Nitric Oxide (NO) and key pro-inflammatory cytokines.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
Vehicle (0.1% DMSO) -0 ± 2.5-
This compound 50 µM28.6 ± 3.1\multirow{3}{}{165 µM}
100 µM45.2 ± 4.0
200 µM68.9 ± 5.2
Dexamethasone 1 µM41.5 ± 3.8\multirow{3}{}{1.2 µM}
5 µM75.1 ± 6.1
10 µM92.3 ± 4.9

IC₅₀ (Half-maximal inhibitory concentration) values are estimated from dose-response curves.

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

CompoundConcentration% Inhibition of TNF-α (Mean ± SD)% Inhibition of IL-6 (Mean ± SD)
Vehicle (0.1% DMSO) -0 ± 3.10 ± 4.5
This compound 100 µM39.7 ± 4.235.4 ± 5.1
Dexamethasone 5 µM85.2 ± 6.889.1 ± 7.2

Data are representative of typical results obtained from LPS-stimulated RAW 264.7 macrophages.

Interpretation: The data indicates that this compound dose-dependently inhibits the production of NO, TNF-α, and IL-6 in an in vitro inflammation model. While not as potent as the synthetic corticosteroid Dexamethasone, I3C demonstrates significant anti-inflammatory activity, making it a compelling molecule for further investigation, particularly given its natural origin as a gut metabolite.

Mechanism of Action: Modulation of NF-κB Signaling

This compound and related indole compounds exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappaB (NF-κB) pathway.[2][6][7][8] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2][4]

The mechanism involves:

  • Aryl Hydrocarbon Receptor (AhR) Activation: I3C is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] Activation of AhR can lead to downstream suppression of inflammatory signaling.

  • Inhibition of IκBα Phosphorylation: In an inflammatory state (e.g., upon LPS stimulation), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing NF-κB.

  • Prevention of NF-κB Nuclear Translocation: By inhibiting IKK activity and subsequent IκBα degradation, I3C prevents the p65 subunit of NF-κB from translocating to the nucleus.[6][7]

  • Reduced Gene Expression: When NF-κB is retained in the cytoplasm, it cannot bind to the promoter regions of its target genes, leading to a decrease in the transcription and production of pro-inflammatory mediators.[6][7]

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Validation Protocols

To validate the anti-inflammatory effects of this compound, a series of standardized in vitro assays are required. The following workflow and protocols provide a robust framework for this evaluation.

Experimental_Workflow cluster_assays Downstream Assays start Start culture 1. Culture RAW 264.7 Macrophage Cells start->culture seed 2. Seed Cells into Multi-well Plates culture->seed pretreat 3. Pre-treat with This compound (and controls) for 1-2h seed->pretreat stimulate 4. Stimulate with LPS (e.g., 100 ng/mL) for 24h pretreat->stimulate collect 5. Collect Supernatant and Cell Lysate stimulate->collect griess Griess Assay (NO Production) collect->griess elisa ELISA (Cytokine Levels) collect->elisa western Western Blot (Protein Expression e.g., p-p65, iNOS) collect->western analysis 6. Data Analysis and Comparison griess->analysis elisa->analysis western->analysis end End analysis->end

References

Unveiling the Antioxidant Potential of Indole-3-Carboxylate Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant efficacy of various Indole-3-carboxylate analogues. Drawing on experimental data, this document delves into the quantitative antioxidant activities, detailed experimental methodologies, and the underlying signaling pathways involved in their protective effects.

The indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, this compound analogues have emerged as promising antioxidants, capable of mitigating the detrimental effects of oxidative stress, a key contributor to numerous pathological conditions. This guide synthesizes findings from multiple studies to offer a comparative analysis of their antioxidant potential.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of various this compound analogues has been assessed using a range of in vitro assays. The following tables summarize the quantitative data from key studies, providing a direct comparison of their efficacy.

Indole-3-carboxaldehyde Analogues

A study by Basavaraja et al. investigated a series of Indole-3-carboxaldehyde analogues conjugated with different aryl amines. Their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and inhibit microsomal lipid peroxidation (LPO) was evaluated.

CompoundSubstitution on Aryl AmineDPPH Scavenging Activity (%) at 100 µg/mLInhibition of Lipid Peroxidation (%) at 100 µg/mL
Indole-3-carboxaldehyde -58.34 ± 1.0154.34 ± 0.98
5a 4-fluoro62.13 ± 1.2359.21 ± 1.04
5b 4-bromo65.43 ± 0.9861.43 ± 1.12
5c 4-chloro68.98 ± 1.1164.59 ± 1.07
5d 2,4-dichloro72.87 ± 1.0368.76 ± 0.99
5e 4-nitro75.12 ± 1.1971.23 ± 1.15
5f 4-hydroxy-3-methoxy94.32 ± 1.0890.12 ± 1.02
5g 4-methyl78.98 ± 1.2174.54 ± 1.18
BHA (Standard) -92.12 ± 0.95Not Reported

Data represents mean ± SD (n=3). BHA: Butylated Hydroxy Anisole.[1]

Notably, compound 5f , bearing a 4-hydroxy-3-methoxy substitution, exhibited superior antioxidant activity, even surpassing the standard antioxidant BHA in the DPPH assay.[2][3] This suggests that the presence of electron-donating groups, such as hydroxyl and methoxy, on the aryl amine moiety enhances the radical scavenging potential.

Another study by Bingül, M. explored Indole-3-carboxaldehyde thiosemicarbazone derivatives and assessed their antioxidant properties using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (Cupric Reducing Antioxidant Capacity) assays.

CompoundDPPH % Inhibition at 100 µMABTS % Inhibition at 100 µMCUPRAC Absorbance at 100 µM
3a ~75~98~1.2
3b ~60~95~0.8
3c ~20~30~0.2
3d ~55~90~0.7
BHT (Standard) ~85~99Not Reported
α-TOC (Standard) ~90~99Not Reported

Values are approximated from graphical data. BHT: Butylated Hydroxytoluene; α-TOC: α-Tocopherol.[1][4]

In this series, compound 3a , with an unsubstituted thiosemicarbazone, demonstrated the most potent antioxidant activity across the assays.[4]

Indole-3-carboxylic Acid and Indole-3-acetic Acid Analogues

Further research has explored the antioxidant potential of other this compound derivatives. For instance, novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues were synthesized and evaluated for their DPPH radical scavenging activity. Among the tested compounds, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyaniline (IVb ) showed good antioxidant activity with an IC50 of 57.46 µg/ml.[5][6]

Similarly, a series of Indole-3-acetic acid analogues were synthesized and their antioxidant activities were investigated using DPPH and lipid peroxidation assays. One compound, bearing an electron-donating methoxy group in addition to a phenolic moiety, showed predominant activity.[7]

Signaling Pathways in Antioxidant Action

The antioxidant effects of this compound analogues are not solely due to direct radical scavenging. They also modulate key signaling pathways involved in the cellular antioxidant response.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent studies have highlighted the role of the Aryl Hydrocarbon Receptor (AhR) in mediating the protective effects of certain indole derivatives.[8][9][10] Indole-3-carboxaldehyde (IAld), a tryptophan metabolite, can activate AhR. This activation can lead to the modulation of genes involved in the antioxidant system, thereby protecting cells from oxidative stress.[8][9][10] The canonical AhR signaling pathway involves the translocation of the ligand-activated AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic-responsive elements (XREs) in the promoter region of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole This compound Analogue AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Indole->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., NQO1, GSTs) XRE->Target_Genes Induces Antioxidant_Response Antioxidant Response Target_Genes->Antioxidant_Response

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators, including some indole derivatives, disrupts the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and translocation to the nucleus.[11] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of a battery of antioxidant and detoxification enzymes.[11]

Nrf2_Signaling_Pathway cluster_nucleus Nucleus Indole This compound Analogue / Oxidative Stress Keap1 Keap1 Indole->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Induces

Nrf2-Keap1 Antioxidant Response Pathway.

Experimental Protocols

To ensure the reproducibility and further investigation of the antioxidant properties of this compound analogues, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.[12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound analogues)

  • Positive control (e.g., Ascorbic acid, BHA, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[12]

  • Preparation of Test Samples: Dissolve the this compound analogues and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of the test sample or standard (e.g., 20 µL).[14]

    • Add the DPPH working solution to each well (e.g., 200 µL).[14]

    • Include a blank containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[12][14]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[12][14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically.[5][15][16]

Materials:

  • TBA (Thiobarbituric acid)

  • TCA (Trichloroacetic acid)

  • BHT (Butylated hydroxytoluene)

  • MDA standard (1,1,3,3-Tetramethoxypropane)

  • Tissue homogenate or cell lysate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like BHT to prevent further oxidation during the assay preparation.[5] Centrifuge to remove debris.[15][16]

  • Reaction Mixture:

    • To a specific volume of the sample supernatant, add a solution of TBA in an acidic medium (e.g., TCA).[5]

    • Prepare a standard curve using known concentrations of MDA.

  • Incubation: Incubate the reaction mixture at a high temperature (e.g., 95°C) for a specific time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.[17]

  • Cooling and Centrifugation: Cool the samples on ice to stop the reaction and centrifuge to precipitate any interfering substances.[17]

  • Measurement: Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).[15][16]

  • Calculation: The concentration of MDA in the sample is determined by comparing its absorbance with the standard curve. The results are often expressed as nmol of MDA per mg of protein.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogues Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution DPPH DPPH Radical Scavenging Assay Stock_Solution->DPPH LPO Lipid Peroxidation (MDA) Assay Stock_Solution->LPO Other_Assays Other Assays (ABTS, CUPRAC, etc.) Stock_Solution->Other_Assays Calculation Calculation of % Inhibition / IC50 DPPH->Calculation LPO->Calculation Other_Assays->Calculation Comparison Comparison with Standards Calculation->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

References

Evaluating Indole-3-Carboxylic Acid Derivatives as TIR1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of molecules that can modulate the auxin signaling pathway offers promising avenues for the development of novel herbicides and research tools. At the heart of this pathway lies the Transport Inhibitor Response 1 (TIR1) F-box protein, an auxin receptor that, upon binding to auxin, triggers the degradation of Aux/IAA transcriptional repressors. This guide provides a comparative evaluation of recently developed Indole-3-carboxylic acid (ICA) derivatives as antagonists of TIR1, comparing their performance with the established antagonist, auxinole. The information presented is supported by experimental data from peer-reviewed studies.

Performance Comparison of TIR1 Antagonists

The efficacy of TIR1 antagonists can be assessed through various metrics, including their ability to inhibit auxin-induced physiological responses in plants, such as root and shoot growth, and their direct binding affinity to the TIR1 receptor. While direct binding affinity data (e.g., Kᵢ or Kd values) for the novel ICA derivatives is not yet publicly available, their potent herbicidal activity provides a strong indication of their effectiveness as TIR1 antagonists.

CompoundTarget SpeciesConcentration (mg/L)Root Inhibition (%)Shoot Inhibition (%)Reference Compound
Novel ICA Derivative 10d Brassica napus (Rape)1009685
109278
Echinochloa crus-galli1008882
(Barnyard grass)108175
Novel ICA Derivative 10h Brassica napus (Rape)1009589
109381
Echinochloa crus-galli1009085
(Barnyard grass)108379
Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA)Arabidopsis thaliana2 µM IAA + Auxinole--IC100 for DR5::GUS expression

Table 1: Herbicidal Activity of Novel Indole-3-Carboxylic Acid Derivatives and Inhibitory Activity of Auxinole. Data for novel ICA derivatives is presented as the percentage of root and shoot growth inhibition in dicotyledonous rape and monocotyledonous barnyard grass at two different concentrations[1][2]. For Auxinole, the IC100 value represents the concentration required for complete inhibition of auxin-responsive DR5::GUS expression induced by 2 µM IAA[3][4]. A direct comparison of potency is challenging due to the different assays and metrics used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the evaluation of TIR1 antagonists.

Petri Dish Herbicidal Activity Assay[1][2]

This assay evaluates the effect of compounds on seed germination and seedling growth.

  • Preparation of Test Solutions: Dissolve the synthesized indole-3-carboxylic acid derivatives in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with distilled water to achieve the desired final concentrations (e.g., 10 mg/L and 100 mg/L). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth.

  • Plating: Place a filter paper in each petri dish (9 cm diameter) and add 5 mL of the test solution or a control solution (distilled water with the same concentration of DMSO).

  • Seeding: Place 15 surface-sterilized seeds of the target plant species (e.g., Brassica napus or Echinochloa crus-galli) onto the filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at a constant temperature (e.g., 25 ± 1 °C) with a defined photoperiod.

  • Data Collection: After a set period (e.g., 7 days), measure the root length and shoot height of the seedlings. Calculate the percentage of inhibition for each compound at each concentration relative to the control group.

In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction[5][6][7][8]

This assay is used to determine if a compound can inhibit the auxin-induced interaction between TIR1 and an Aux/IAA protein.

  • Protein Expression and Purification: Express and purify recombinant TIR1 protein (e.g., as a GST-fusion protein) and a domain of an Aux/IAA protein (e.g., domain II of IAA7, as a biotinylated peptide).

  • Binding Reaction: In a microcentrifuge tube, combine the purified GST-TIR1, the biotinylated Aux/IAA peptide, and the test compound at various concentrations. Include a positive control with auxin (e.g., IAA) and a negative control with no added ligand.

  • Pull-Down: Add streptavidin-coated magnetic beads to each tube to capture the biotinylated Aux/IAA peptide and any interacting proteins. Incubate the mixture with gentle rotation to allow for binding.

  • Washing: Use a magnetic rack to separate the beads from the supernatant. Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the eluates by SDS-PAGE and Western blotting using an anti-GST antibody to detect the presence of TIR1. A decrease in the amount of pulled-down TIR1 in the presence of the test compound indicates inhibition of the TIR1-Aux/IAA interaction.

Visualizing the Mechanism of Action

To understand the context in which these indole-3-carboxylic acid derivatives act, it is essential to visualize the TIR1 signaling pathway and the experimental workflows.

TIR1_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (e.g., IAA) TIR1 TIR1 Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes No Transcription ARF->Auxin_Responsive_Genes Activates Transcription Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression Antagonist Indole-3-Carboxylic Acid Derivative (Antagonist) Antagonist->TIR1 Blocks Auxin Binding

Caption: The TIR1 signaling pathway in the presence and absence of auxin, and the inhibitory action of Indole-3-Carboxylic Acid derivatives.

Experimental_Workflow cluster_herbicidal_assay Herbicidal Activity Assay cluster_pulldown_assay In Vitro Pull-Down Assay H1 Prepare Test Solutions of ICA Derivatives H2 Seed Sterilization and Plating on Treated Filter Paper H1->H2 H3 Incubation in Growth Chamber H2->H3 H4 Measure Root and Shoot Growth H3->H4 H5 Calculate Percent Inhibition H4->H5 end_herb Efficacy Data H5->end_herb P1 Express and Purify Recombinant Proteins (TIR1, Aux/IAA domain) P2 Incubate Proteins with ICA Derivatives P1->P2 P3 Pull-Down with Streptavidin Beads P2->P3 P4 Wash to Remove Non-specific Binding P3->P4 P5 Elute and Analyze by Western Blot P4->P5 end_pull Mechanism of Action Data P5->end_pull start Start Evaluation start->H1 start->P1

Caption: Workflow for evaluating Indole-3-Carboxylic Acid derivatives as TIR1 antagonists.

Conclusion

The evaluated novel indole-3-carboxylic acid derivatives demonstrate significant potential as TIR1 antagonists, exhibiting potent herbicidal activity against both monocotyledonous and dicotyledonous weeds[1][2]. While direct binding affinity data is needed for a more precise comparison with established antagonists like auxinole, the observed in vivo effects strongly suggest a high affinity for the TIR1 receptor. The experimental protocols provided herein offer a framework for the continued investigation and characterization of these and other potential TIR1 modulators. The development of such specific chemical tools is invaluable for both agricultural applications and for advancing our fundamental understanding of auxin biology.

References

Distinguishing N-Alkylation and N-Acylation Products of Methyl Indole-3-Carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the indole scaffold is a cornerstone of medicinal chemistry and drug development. Methyl indole-3-carboxylate is a versatile starting material, and understanding the distinct outcomes of N-alkylation and N-acylation at the indole nitrogen is critical for predictable and efficient synthesis. This guide provides a detailed comparison of the products of these two key reactions, supported by experimental data and protocols, to aid researchers in distinguishing between these important compound classes.

Executive Summary

N-alkylation and N-acylation of methyl this compound lead to products with distinct spectroscopic and chemical properties. The primary point of differentiation lies in the electronic nature of the substituent attached to the indole nitrogen. N-alkylation introduces an electron-donating alkyl group, while N-acylation attaches an electron-withdrawing acyl group. These electronic differences manifest in predictable shifts in NMR spectra and characteristic bands in IR spectroscopy, providing clear diagnostic markers for product identification.

Comparative Data Summary

The following tables summarize the key distinguishing features between the N-alkylated and N-acylated products of methyl this compound based on spectroscopic analysis.

Spectroscopic Feature Starting Material: Methyl this compound N-Alkylation Product (e.g., N-Methyl) N-Acylation Product (e.g., N-Acetyl)
¹H NMR: N-H Proton ~11.75 ppm (broad singlet)[1]AbsentAbsent
¹H NMR: N-substituent N/ASinglet, ~3.9 ppm (for N-CH₃)[2]Singlet, ~2.6 ppm (for N-COCH₃)
¹H NMR: H-2 Proton ~8.10 ppm[1]Downfield shift expectedSignificant downfield shift expected
¹³C NMR: N-substituent N/A~33 ppm (for N-CH₃)[2]~24 ppm (for N-COCH₃)
IR: N-H Stretch ~3300 cm⁻¹ (strong, broad)[1]AbsentAbsent
IR: Carbonyl Stretch (Ester) ~1680 cm⁻¹[1]Minor shiftMinor shift
IR: Carbonyl Stretch (Amide) N/AN/A~1700 cm⁻¹

Reaction Pathways and Product Differentiation

The choice of electrophile and reaction conditions dictates whether N-alkylation or N-acylation occurs.

Reaction_Pathways Indole Methyl this compound Alkylation_Product N-Alkyl Methyl This compound Indole->Alkylation_Product  Base (e.g., K₂CO₃) Alkylating Agent (e.g., DMC, CH₃I) Acylation_Product N-Acyl Methyl This compound Indole->Acylation_Product  Base (e.g., Et₃N, Pyridine) Acylating Agent (e.g., Ac₂O, AcCl)

Caption: General reaction pathways for N-alkylation and N-acylation of methyl this compound.

The resulting products can be readily distinguished through a logical workflow involving spectroscopic analysis.

Differentiation_Workflow Start Reaction Product IR_Analysis IR Spectroscopy Start->IR_Analysis NH_Check N-H stretch (~3300 cm⁻¹) present? IR_Analysis->NH_Check NMR_Analysis ¹H NMR Spectroscopy N_Substituent_Check Signal for N-substituent? NMR_Analysis->N_Substituent_Check Amide_Check Amide C=O stretch (~1700 cm⁻¹) present? NH_Check->Amide_Check No Starting_Material Starting Material NH_Check->Starting_Material Yes Amide_Check->NMR_Analysis No Acylation_Product N-Acylation Product Amide_Check->Acylation_Product Yes Alkylation_Product N-Alkylation Product N_Substituent_Check->Alkylation_Product Yes

Caption: Logical workflow for distinguishing between starting material, N-alkylation, and N-acylation products.

Experimental Protocols

N-Alkylation of Methyl this compound (N-Methylation)

This protocol is adapted from a known procedure for the N-methylation of methyl this compound using dimethyl carbonate (DMC), an environmentally benign methylating agent.[3]

Materials:

  • Methyl this compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add methyl this compound (5.0 g, 29 mmol), potassium carbonate (2.5 g), and N,N-dimethylformamide (35 mL).[3]

  • Add dimethyl carbonate (7.2 mL, 85 mmol) to the mixture.[3]

  • Heat the mixture to reflux (approximately 130 °C) with stirring for 3.5 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 3 °C.

  • Slowly add 100 mL of ice-cold water to precipitate the product.[3]

  • Collect the solid product by filtration, wash with water (2 x 50 mL), and dry under vacuum.[3]

Expected Yield: 96.3% (N-methyl-indole-3-carboxylate).[3]

N-Acylation of Methyl this compound (N-Acetylation)

This is a general protocol for the N-acylation of indoles, adapted for methyl this compound.

Materials:

  • Methyl this compound

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl this compound in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

  • Add a base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, such as acetic anhydride or acetyl chloride (1.1 equivalents), dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Spectroscopic Analysis in Detail

¹H NMR Spectroscopy

The most telling sign of a successful N-substitution is the disappearance of the N-H proton signal, which is typically observed as a broad singlet at around 11.75 ppm in the spectrum of methyl this compound.[1]

  • N-Alkylation: A new singlet corresponding to the N-alkyl group will appear. For an N-methyl group, this signal is expected around 3.9 ppm.[2]

  • N-Acylation: A new singlet for the N-acyl group protons will be present. For an N-acetyl group, this signal will appear further upfield, typically around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the indole ring, particularly the H-2 proton, will experience a significant downfield shift due to the strong electron-withdrawing nature of the acyl group.

¹³C NMR Spectroscopy
  • N-Alkylation: A new peak corresponding to the carbon of the N-alkyl group will be observed. For an N-methyl group, this is expected around 33 ppm.[2]

  • N-Acylation: Two new carbon signals will appear: one for the methyl group of the acetyl moiety (around 24 ppm) and another for the amide carbonyl carbon (around 168 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for distinguishing between the starting material and the acylated product.

  • Starting Material: A characteristic broad N-H stretching band is present around 3300 cm⁻¹.[1]

  • N-Alkylation Product: The N-H stretching band will be absent. The rest of the spectrum will be broadly similar to the starting material, with the addition of C-H stretching and bending vibrations from the new alkyl group.

  • N-Acylation Product: The N-H stretching band will be absent. A strong new absorption band corresponding to the amide carbonyl (C=O) stretch will appear around 1700 cm⁻¹. This is a key diagnostic peak for N-acylation.

By carefully analyzing the spectroscopic data and following these detailed protocols, researchers can confidently synthesize and characterize both N-alkylated and N-acylated derivatives of methyl this compound, facilitating the advancement of their research and development programs.

References

A Comparative Analysis of Indole-3-Acetic Acid Esters and Their Auxin Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Indole-3-acetic acid (IAA) esters and their corresponding auxin activities. The biological function of these synthetic and naturally occurring compounds is critically evaluated through experimental data from established bioassays. This document aims to serve as a valuable resource for researchers in plant biology, agriculture, and drug development by providing a clear and objective comparison of the performance of these IAA derivatives.

Introduction to Indole-3-Acetic Acid and its Esters

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that play a central role in regulating plant growth and development. IAA influences a wide array of physiological processes, including cell elongation, division, and differentiation. IAA esters are derivatives of IAA where the carboxylic acid group is esterified with an alcohol. These esters are generally considered to be inactive forms of auxin that can be hydrolyzed by endogenous plant esterases to release free, active IAA.[1] This slow-release mechanism makes IAA esters interesting subjects for research into auxin homeostasis, transport, and for applications in agriculture and horticulture where a sustained auxin response is desirable. The rate of hydrolysis, and therefore the biological activity of an IAA ester, is dependent on the structure of the ester group.[1]

Comparative Auxin Activity of IAA Esters

The auxin activity of IAA and its esters is commonly assessed using bioassays that measure physiological responses known to be regulated by auxins, such as cell elongation. The Avena coleoptile elongation test and the Arabidopsis root elongation inhibition assay are two of the most widely used methods.

While extensive quantitative data directly comparing a homologous series of simple aliphatic IAA esters (e.g., methyl, ethyl, propyl) is limited in publicly available literature, the general principle is that their activity is dependent on their hydrolysis to free IAA. The differential activity between esters is therefore largely attributed to the varying rates at which they are cleaved by plant esterases.

CompoundChemical StructureRelative Activity (Qualitative)Reference
Indole-3-acetic acid (IAA) High[2]
Methyl Indole-3-acetate (Me-IAA) Moderate to Low (dependent on hydrolysis)[1]
Ethyl Indole-3-acetate (Et-IAA) Moderate to Low (dependent on hydrolysis)General knowledge
Propyl Indole-3-acetate (Pr-IAA) Low (dependent on hydrolysis)General knowledge

Note: The relative activity is a qualitative assessment based on the principle of hydrolysis-dependent activation. The actual quantitative activity can vary depending on the plant species, tissue type, and the specific esterases present.

Experimental Protocols

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat seedlings.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Incubator or growth chamber with controlled temperature and humidity, kept in darkness

  • Test solutions of IAA and IAA esters at various concentrations

  • Control solution (buffer)

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for approximately 72 hours at 25°C.

  • Coleoptile Selection: Select uniform, straight coleoptiles that are approximately 20-30 mm in length.

  • Sectioning: Using a sharp razor blade, excise a 10 mm segment from the sub-apical region of each coleoptile (typically starting 3-5 mm below the tip).

  • Incubation: Float the coleoptile sections in Petri dishes containing the test solutions of different IAA esters or the control solution. Ensure the sections are fully submerged.

  • Incubation Conditions: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Measurement: After incubation, measure the final length of each coleoptile section using a ruler or digital caliper.

  • Data Analysis: Calculate the mean elongation for each treatment and compare it to the control. Dose-response curves can be generated to determine the concentration at which each compound produces its maximal effect.[3]

Arabidopsis Root Elongation Inhibition Assay

This assay is based on the principle that high concentrations of auxins inhibit primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Petri dishes containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Test solutions of IAA and IAA esters at various concentrations to be added to the MS medium

  • Growth chamber with controlled light and temperature

  • Stereomicroscope or scanner for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the surface of the MS medium in Petri dishes.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to new MS plates containing the different concentrations of IAA esters or a control with no added auxin.

  • Incubation: Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the medium.

  • Measurement: After 3-5 days of growth on the treatment plates, photograph the plates and measure the length of the primary root using image analysis software.

  • Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. Dose-response curves can be plotted to determine the EC50 value (the concentration that causes 50% inhibition of root elongation) for each compound.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of auxin action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin IAA / IAA from Ester Hydrolysis TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds IAA_ester IAA Ester Esterase Esterases IAA_ester->Esterase Hydrolysis Esterase->Auxin Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene activates transcription of Response Cellular Response (e.g., Elongation) Auxin_Responsive_Gene->Response

Caption: The canonical auxin signaling pathway, initiated by free IAA, which can be released from IAA esters through hydrolysis.

AvenaColeoptileAssay A Germinate Avena seeds in darkness B Select uniform coleoptiles (20-30 mm) A->B C Excise 10 mm sub-apical sections B->C D Incubate sections in test solutions (IAA esters, IAA, control) C->D E Incubate in darkness for 18-24 hours D->E F Measure final length of sections E->F G Analyze data and generate dose-response curves F->G

Caption: Experimental workflow for the Avena coleoptile elongation test.

ArabidopsisRootAssay A Sterilize and plate Arabidopsis seeds on MS medium B Stratify at 4°C for 2-4 days A->B C Germinate and grow for 4-5 days B->C D Transfer seedlings to MS plates with IAA esters or control C->D E Incubate vertically for 3-5 days D->E F Image plates and measure primary root length E->F G Calculate % inhibition and determine EC50 values F->G

Caption: Experimental workflow for the Arabidopsis root elongation inhibition assay.

Structure-Activity Relationship

The auxin activity of IAA esters is intrinsically linked to their susceptibility to enzymatic hydrolysis. The general structure-activity relationship suggests that the size and complexity of the alcohol moiety of the ester can influence the rate of hydrolysis and, consequently, the auxin activity.

  • Steric Hindrance: Bulky alcohol groups can sterically hinder the approach of the esterase enzyme, slowing down the rate of hydrolysis and thus reducing the observed auxin activity. For instance, it is expected that the rate of hydrolysis would decrease with increasing chain length of the alcohol (methyl > ethyl > propyl).

  • Electronic Effects: The electronic properties of the alcohol group can also influence the reactivity of the ester bond, although this is likely a secondary effect compared to steric hindrance for simple aliphatic esters.

  • Lipophilicity: Increasing the length of the alkyl chain increases the lipophilicity of the IAA ester. This may affect its uptake and transport within the plant tissue, which could also modulate its overall biological activity.

Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the auxin activity of novel IAA esters.

Conclusion

Indole-3-acetic acid esters represent a class of auxin prodrugs whose biological activity is primarily dependent on their enzymatic conversion to free IAA. Their potential for slow and sustained release of active auxin makes them valuable tools for both basic research and agricultural applications. The experimental protocols detailed in this guide provide a framework for the comparative assessment of novel IAA esters. Future research should focus on obtaining more quantitative data on the hydrolysis rates and auxin activities of a wider range of IAA esters to build a more comprehensive understanding of their structure-activity relationships. This will be instrumental for the rational design of new plant growth regulators with tailored properties for specific applications.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl Indole-3-carboxylate using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl indole-3-carboxylate, a key intermediate in the development of numerous pharmaceuticals, necessitates rigorous purity assessment to ensure the quality and reliability of downstream applications. This guide provides a comprehensive comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for evaluating the purity of synthesized methyl this compound. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Introduction to Purity Assessment Techniques

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative technique for monitoring the progress of a reaction and assessing the purity of a sample. It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture). The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LC-MS provides not only separation of components in a mixture but also their molecular weights, offering a high degree of specificity and sensitivity for impurity identification and quantification.

Experimental Protocols

Synthesis of Methyl this compound

A common method for the synthesis of methyl this compound is the Fischer-Speier esterification of indole-3-carboxylic acid.

Materials:

  • Indole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask containing indole-3-carboxylic acid, add an excess of anhydrous methanol to serve as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. The reaction progress can be monitored by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl this compound. The crude product can be further purified by recrystallization.[1]

Synthesis_Workflow Indole-3-carboxylic Acid Indole-3-carboxylic Acid Reaction (Reflux) Reaction (Reflux) Indole-3-carboxylic Acid->Reaction (Reflux) Methanol + H2SO4 (cat.) Methanol + H2SO4 (cat.) Methanol + H2SO4 (cat.)->Reaction (Reflux) Work-up & Extraction Work-up & Extraction Reaction (Reflux)->Work-up & Extraction Crude Product Crude Product Work-up & Extraction->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Pure Methyl this compound Pure Methyl this compound Purification (Recrystallization)->Pure Methyl this compound

Caption: Workflow for the synthesis of methyl this compound.

Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: 30% Ethyl Acetate in Hexane (v/v)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Dissolve a small amount of the crude and purified methyl this compound, as well as the starting material (indole-3-carboxylic acid), in a suitable solvent (e.g., ethyl acetate).

  • Using separate capillary tubes, spot each sample onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis Synthesized Methyl this compound Synthesized Methyl this compound Spot on TLC plate Spot on TLC plate Synthesized Methyl this compound->Spot on TLC plate Inject sample Inject sample Synthesized Methyl this compound->Inject sample Develop plate Develop plate Spot on TLC plate->Develop plate Visualize under UV Visualize under UV Develop plate->Visualize under UV Calculate Rf Calculate Rf Visualize under UV->Calculate Rf LC Separation (C18) LC Separation (C18) Inject sample->LC Separation (C18) MS Detection (ESI+) MS Detection (ESI+) LC Separation (C18)->MS Detection (ESI+) Analyze data Analyze data MS Detection (ESI+)->Analyze data

Caption: Experimental workflow for purity assessment.

Comparison of Purity Assessment Methods

The choice of purity assessment method depends on the specific requirements of the analysis, including the need for qualitative or quantitative data, speed, and cost.

ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Differential partitioning between a stationary and mobile phase.Separation by liquid chromatography followed by mass-based detection.
Data Obtained Retention factor (Rf) values.Retention time, mass-to-charge ratio (m/z), and peak area.
Purity Assessment Qualitative (presence of multiple spots indicates impurities).Quantitative (purity determined by peak area percentage).
Sensitivity Lower (microgram range).High (nanogram to picogram range).
Specificity Lower (relies on relative polarity).High (provides molecular weight information).
Speed Fast (typically < 30 minutes).Slower (run times can be 15-30 minutes per sample).
Cost Low.High (requires expensive instrumentation).

Expected Experimental Data

TLC Analysis Data

In a typical TLC analysis using 30% ethyl acetate in hexane as the mobile phase, the less polar methyl this compound will travel further up the plate than the more polar indole-3-carboxylic acid impurity.

CompoundExpected Rf Value (in 30% Ethyl Acetate/Hexane)Rationale
Methyl this compound ~0.4 - 0.5Less polar, weaker interaction with the silica gel. Based on an experimental Rf of 0.40 for a dibrominated analog in a similar solvent system.[2]
Indole-3-carboxylic acid ~0.1 - 0.2More polar due to the carboxylic acid group, stronger interaction with the silica gel.[3]
LC-MS Analysis Data

LC-MS analysis provides more definitive identification of the product and impurities based on their mass-to-charge ratios.

CompoundExpected Retention TimeExpected m/z ([M+H]⁺)
Methyl this compound Later eluting176.07
Indole-3-carboxylic acid Earlier eluting162.05

Alternative Purity Assessment Method: Melting Point Determination

A simple and traditional method for assessing the purity of a crystalline solid is melting point determination. A pure compound will have a sharp melting point range, while impurities will typically depress and broaden the melting range.

CompoundLiterature Melting Point (°C)
Methyl this compound 149-152[4]
Indole-3-carboxylic acid 164-168

Conclusion

Both TLC and LC-MS are valuable tools for assessing the purity of synthesized methyl this compound.

  • TLC is an excellent choice for rapid, qualitative monitoring of reaction progress and for a quick check of purity. Its low cost and speed make it ideal for routine laboratory use.

  • LC-MS provides a much more detailed and quantitative assessment of purity. Its high sensitivity and specificity are essential for identifying and quantifying trace impurities, which is critical in drug development and for compounds intended for biological testing.

For a comprehensive purity analysis, it is often recommended to use orthogonal methods. For instance, an initial purity assessment can be performed using TLC, followed by a more rigorous quantitative analysis using LC-MS for samples that appear pure by TLC. Combining these techniques with traditional methods like melting point determination provides a robust and reliable approach to ensuring the quality of synthesized methyl this compound.

References

A Comparative Guide to the Synthesis of Indole Derivatives: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of bioactive compounds. This guide provides an objective comparison of conventional and microwave-assisted synthesis methods for these vital heterocycles, supported by experimental data and detailed protocols.

The traditional methods for synthesizing indole derivatives, such as the Fischer, Larock, and Bischler-Möhlau syntheses, have long been the bedrock of organic chemistry. However, these techniques often necessitate long reaction times, high temperatures, and can result in moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a transformative alternative, promising dramatically reduced reaction times, improved yields, and a greener chemical footprint.[1][2][3][4]

This guide will delve into a direct comparison of these two methodologies through the lens of specific, well-established indole syntheses.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data from comparative studies on the synthesis of various indole derivatives, highlighting the significant advantages of microwave irradiation over conventional heating methods.

Target Molecule/Reaction TypeMethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
2-Phenylindole (Fischer Indole Synthesis) ConventionalPolyphosphoric Acid-100-12010 min (after hydrazone formation)~75[2]
MicrowaveEaton's Reagent-17010 min92[2][5]
1,2,3,4-Tetrahydrocarbazole (Fischer Indole Synthesis) ConventionalGlacial Acetic AcidEthanolReflux (~78)30 min (hydrazone formation) + reflux75.2[6][7]
Microwavep-TSA-Not specified3 min91
2,3-Disubstituted Indoles (Larock Indole Synthesis) ConventionalPd(OAc)₂/Na₂CO₃DMF10012-24 hComparable to MW[2]
MicrowavePd CatalystDMF60-11030-45 minComparable or Superior to Conventional[2]
Bis(indolyl)methanes (from Indole and Aldehydes) ConventionalGlacial Acetic AcidAcetic AcidRefluxSeveral hoursGood[8]
MicrowaveGlacial Acetic AcidAcetic AcidNot specified2-8 minExcellent[3][8]
Palladium-Catalyzed Indole Synthesis (from N-Aryl Enamines) ConventionalPd(OAc)₂/Cu(OAc)₂DMF8016 h73[9]
MicrowavePd(OAc)₂/Cu(OAc)₂DMF601 h90[9]

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding of the differences between the two methods, detailed experimental protocols for the Fischer indole synthesis of 2-phenylindole are presented below.

Conventional Synthesis of 2-Phenylindole

Stage 1: Preparation of Acetophenone Phenylhydrazone

  • In a 50 mL round-bottom flask, dissolve 2.0 g of acetophenone in 6 mL of ethanol.

  • With stirring, add 1.8 g of phenylhydrazine dropwise.

  • Add 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

  • Cool the flask in an ice bath to induce complete precipitation of the product.

  • Filter the solid hydrazone using a Buchner funnel and wash with ice-cold ethanol.

  • Dry the solid to obtain the acetophenone phenylhydrazone.[10]

Stage 2: Cyclization to 2-Phenylindole

  • Place 4.0 g of polyphosphoric acid in a 100 mL round-bottom flask.

  • Add 1.2 g of the prepared acetophenone phenylhydrazone.

  • Heat the mixture on a boiling water bath, maintaining a temperature of 100-120°C for 10 minutes. The reaction is exothermic.

  • After cooling, add 450 mL of cold water and stir to dissolve the polyphosphoric acid.

  • Filter the crude solid and wash with water.

  • Recrystallize the crude product from rectified spirit to obtain pure 2-phenylindole.[11]

Microwave-Assisted Synthesis of 2-Phenylindole
  • In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Isolate the product by filtration.[5]

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted synthesis, highlighting the key differences in the experimental setup and timeline.

G cluster_0 Conventional Synthesis Workflow A Reactant & Solvent Mixing B Setup for Reflux/Heating (Oil Bath, Heating Mantle) A->B C Prolonged Heating (Hours to Days) B->C D Cooling to Room Temperature C->D E Work-up & Purification D->E F Product E->F

Caption: Generalized workflow for conventional synthesis.

G cluster_1 Microwave-Assisted Synthesis Workflow MW_A Reactant & Catalyst Loading in Microwave Vial MW_B Sealing Vial & Placing in Microwave Reactor MW_A->MW_B MW_C Microwave Irradiation (Minutes) MW_B->MW_C MW_D Rapid Cooling MW_C->MW_D MW_E Work-up & Purification MW_D->MW_E MW_F Product MW_E->MW_F

Caption: Streamlined workflow for microwave-assisted synthesis.

The Underlying Principles: Why Microwaves Excel

Conventional heating relies on thermal conduction, where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. This process is often slow and can lead to uneven heating, resulting in the formation of byproducts.

Microwave irradiation, on the other hand, utilizes dielectric heating. Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and uniformly throughout the sample.[2] This direct and efficient energy transfer is responsible for the dramatic acceleration of reaction rates.[2][4]

Conclusion: A Clear Advantage for Modern Synthesis

The data and protocols presented unequivocally demonstrate the significant advantages of microwave-assisted synthesis for the preparation of indole derivatives. The dramatic reduction in reaction times, coupled with often superior yields and cleaner reaction profiles, makes MAOS an invaluable tool for accelerating drug discovery and development.[2] Furthermore, the energy efficiency and potential for solvent-free reactions align with the growing importance of green chemistry principles in the pharmaceutical industry.[1][7][12] While conventional methods remain foundational, the adoption of microwave technology offers a clear path toward more efficient, rapid, and sustainable chemical synthesis.

References

Validating the Role of Indole-3-carboxylate in Modulating Cytokine Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-carboxylate (ICOOH), a key metabolite derived from the microbial breakdown of tryptophan in the gut, is gaining significant attention for its role in modulating the host immune response. This guide provides a comprehensive comparison of ICOOH's effects on cytokine expression with other related indole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound and other indole derivatives primarily exert their immunomodulatory effects by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3][4] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This action initiates the transcription of target genes, including those that can suppress inflammatory signaling pathways such as NF-κB.[5][6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICOOH This compound AhR_complex Inactive AhR Complex ICOOH->AhR_complex Activation AhR AhR HSP90 HSP90 AIP AIP SRC SRC AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation ARNT ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Modulation Modulation of Inflammatory Response Target_Genes->Modulation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

In Vitro Performance: Inhibition of Pro-inflammatory Cytokines

In vitro studies consistently demonstrate the anti-inflammatory properties of this compound in various cell types, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Table 1: Effect of this compound on Cytokine Expression in LPS-Stimulated Chicken Macrophage Cells (CMCs)

CytokineTreatment Concentration (µg/mL)Fold Change vs. LPS ControlReference
IL-1β 1.0↓ Suppressed[1]
10.0↓ Suppressed[1]
IL-8 1.0↓ Suppressed[1]
10.0↓ Suppressed[1]

Data derived from graphical representations in the source material.

Experimental Protocol: In Vitro Cytokine Expression Analysis

This protocol outlines a typical experiment to assess the effect of this compound on cytokine expression in macrophage-like cells.

  • Cell Culture:

    • Seed chicken macrophage cells (CMCs) or a similar cell line (e.g., RAW 264.7) in 24-well plates at a density of 1 x 10⁶ cells/well.[2]

    • Culture overnight in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, and 10.0 µg/mL) or vehicle control (e.g., DMSO) for 1-2 hours.[2][6]

  • Inflammatory Challenge:

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[2][6]

    • Include an unstimulated control group (no LPS).

  • Incubation:

    • Incubate the cells for a predetermined time, typically 18-24 hours, to allow for cytokine production.[2]

  • Sample Collection & Analysis:

    • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

    • qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the transcript levels of target cytokines (e.g., IL-1β, IL-6, TNF-α, IL-8).[2] Normalize data to a housekeeping gene like GAPDH.[1]

    • ELISA: Collect cell culture supernatants to quantify secreted cytokine protein levels using enzyme-linked immunosorbent assay (ELISA) kits.

cluster_workflow In Vitro Experimental Workflow cluster_analysis Analysis A 1. Seed Macrophage Cells (e.g., CMCs) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate (18-24 hours) C->D E 5. Harvest Cells & Supernatant D->E F qRT-PCR (mRNA levels) E->F Cytokine Expression G ELISA (Protein levels)

Caption: Workflow for in vitro analysis of cytokine modulation by this compound.

In Vivo Performance: Attenuation of Intestinal Inflammation

Animal studies corroborate the in vitro findings, showing that dietary supplementation with this compound can reduce cytokine expression in the context of intestinal challenges.

Table 2: Effect of Dietary this compound on Jejunal Cytokine Expression in Chickens Challenged with Eimeria maxima

CytokineTreatment GroupRelative Expression vs. Infected ControlReference
IL-1β 10.0 mg/kg feed↓ Reduced[1][2]
IFN-γ 10.0 mg/kg feed↓ Reduced[1][2]
IL-10 10.0 mg/kg feed↓ Reduced[1][2]

Data based on findings reported in the source material at 6 days post-infection.

Experimental Protocol: In Vivo Intestinal Inflammation Model

This protocol describes an in vivo experiment to evaluate the effect of dietary this compound on intestinal cytokine expression in a disease model.

  • Animal Model & Acclimation:

    • Use day-old broiler chickens or a suitable rodent model (e.g., C57BL/6 mice for DSS-induced colitis).[2][7]

    • Acclimate animals for a period (e.g., 14 days) with standard housing and access to food and water.[2]

  • Dietary Groups:

    • Divide animals into treatment groups (n=6-10 per group):

      • Control: Basal diet, no infection.

      • Infected Control: Basal diet with infection.

      • ICOOH Low Dose: Basal diet + 1.0 mg/kg ICOOH with infection.[2]

      • ICOOH High Dose: Basal diet + 10.0 mg/kg ICOOH with infection.[2]

    • Provide respective diets throughout the experimental period.

  • Inflammatory Challenge:

    • On day 14, orally infect all groups except the control with a pathogen (e.g., 1.0 × 10⁴ oocysts of Eimeria maxima) or induce colitis with DSS in drinking water.[2]

  • Sample Collection:

    • At a specific time point post-infection (e.g., 6 days), euthanize the animals.[1]

    • Collect intestinal tissue samples (e.g., jejunum) for analysis.[2]

    • Blood can be collected for serum cytokine analysis.[7]

  • Analysis:

    • Transcriptomics: Extract RNA from intestinal tissue and perform qRT-PCR to measure cytokine gene expression (e.g., IL-1β, IFN-γ, IL-10).[1]

    • Histology: Fix tissue samples in formalin, embed in paraffin, and stain with H&E to assess inflammation and tissue damage.

cluster_workflow In Vivo Experimental Workflow A 1. Acclimatize Animals B 2. Assign Dietary Groups (Control, ICOOH) A->B C 3. Induce Intestinal Challenge (e.g., Infection) B->C D 4. Euthanize & Collect Jejunal Tissue C->D E 5. Analyze Cytokine Expression (qRT-PCR) D->E

Caption: Workflow for in vivo analysis of cytokine modulation by this compound.

Comparative Analysis with Other Indole Derivatives

This compound is part of a larger family of tryptophan metabolites with immunomodulatory activity. While direct comparative studies are limited, data from similar experimental models allow for an objective assessment of their relative effects on key pro-inflammatory cytokines.

Table 3: Comparison of this compound (ICOOH), Indole-3-carbinol (I3C), and Indole-3-carboxaldehyde (ICA) on Pro-inflammatory Cytokine Expression

CytokineICOOHI3CICA
Mechanism AhR Agonist[1]AhR Agonist[5]AhR Agonist[6]
IL-1β ↓ Reduced[1]↓ Reduced[5]↓ Reduced[7]
IL-6 Not Reported↓ Reduced[5][8]↓ Reduced[7]
TNF-α Not Reported↓ Reduced[5]↓ Reduced[7]
IL-8 ↓ Reduced[1]↓ Reduced[5]Not Reported

This comparison highlights that while all three indole derivatives demonstrate anti-inflammatory potential by reducing pro-inflammatory cytokine expression, likely through the AhR pathway, there are variations in the specific cytokines they have been reported to modulate. Indole-3-carbinol and Indole-3-carboxaldehyde have been studied more extensively and show a broader range of cytokine inhibition.

Conclusion

The available evidence strongly supports the role of this compound as a modulator of cytokine expression, primarily through the activation of the Aryl Hydrocarbon Receptor. It effectively reduces the expression of key pro-inflammatory cytokines such as IL-1β and IL-8 in vitro and IL-1β, IFN-γ, and IL-10 in vivo.[1][2] While its effects are comparable to other well-studied indole derivatives like Indole-3-carbinol and Indole-3-carboxaldehyde, further research is required to fully elucidate its specific downstream signaling pathways and to directly compare its potency against these other metabolites in standardized models. The data presented here validates this compound as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases.

References

Differentiating the Biological Functions of Indole-3-carboxylate from other Tryptophan Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptophan, an essential amino acid, is a critical precursor to a diverse array of bioactive metabolites with distinct and vital roles in human physiology and pathology. These metabolites are primarily generated through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, the latter being heavily influenced by the gut microbiota. Among the myriad of tryptophan derivatives, Indole-3-carboxylate (I3C) has emerged as a significant signaling molecule, particularly in the context of gut health, immune regulation, and as a ligand for the aryl hydrocarbon receptor (AhR). This guide provides a comprehensive comparison of the biological functions of this compound with other key tryptophan metabolites, supported by experimental data and detailed methodologies, to aid researchers in dissecting their unique contributions to health and disease.

Comparative Analysis of Biological Functions

The diverse biological activities of tryptophan metabolites are often dictated by their pathway of origin and their specific molecular targets. While some metabolites exert systemic effects, others, like many indole derivatives, act locally within the gut. This section provides a comparative overview of the primary functions of this compound alongside prominent metabolites from the kynurenine, serotonin, and other indole pathways.

Table 1: Quantitative Comparison of Aryl Hydrocarbon Receptor (AhR) Activation by Tryptophan Metabolites

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, gut barrier function, and cellular metabolism. Many tryptophan metabolites have been identified as AhR ligands, exhibiting a range of agonist and antagonist activities.

MetabolitePathwayCell LineAssay TypeEC50/IC50 (µM)Efficacy/EffectReference
This compound (I3C) IndoleHepG2 40/6Luciferase Reporter109.8 (EC25)Weak Agonist[1]
Kynurenic AcidKynurenineHepG2 40/6Luciferase Reporter0.0408 (EC25)Potent Agonist[1]
KynurenineKynurenineHepG2 40/6Luciferase Reporter1.76 (EC25)Agonist[1]
Indole-3-acetate (IAA)IndoleCaCo-2CYP1A1 mRNA induction>1000Weak Agonist[2]
Indole-3-acetate (IAA)IndoleHepG2 40/6Luciferase Reporter2.92 (EC25)Agonist[1]
TryptamineIndoleCaCo-2CYP1A1 mRNA induction48Agonist[2]
IndoleIndoleCaCo-2CYP1A1 mRNA induction>1000Weak Agonist/Antagonist[2]
Indole-3-propionate (IPA)IndoleHepG2 40/6Luciferase Reporter19.2 (EC25)Weak Agonist[1]
Indole-3-lactate (ILA)IndoleHepG2 40/6Luciferase Reporter25.9 (EC25)Weak Agonist[1]

EC25 represents the concentration required to achieve 25% of the maximal response.

Table 2: Comparative Immunomodulatory and Anti-inflammatory Effects

Tryptophan metabolites are key regulators of the immune system, influencing cytokine production, immune cell differentiation, and inflammatory responses.

MetabolitePathwayExperimental ModelKey Findings (Quantitative)Reference
This compound (I3C) IndoleLPS-stimulated chicken macrophage cells (CMCs)Suppressed gene expression of IL-1β and IL-8 at 1.0 and 10.0 µg/ml.[3][3]
This compound (I3C) IndoleTHP-1 macrophage-derived foam cellsIncreased IL-10 levels and decreased IL-6 levels.[4][4]
Kynurenic AcidKynurenineLPS-stimulated monocytesReduces TNF expression and secretion.[5][5]
Kynurenic AcidKynurenineMCF-7 cells (with IL-1β)Synergistically induces IL-6 expression at 100 nM.[6][6]
SerotoninSerotoninHuman macrophages and lymphocytes15 µg/ml significantly decreased IL-6 and TNFα production.[7][7]
Serotonin (agonist)SerotoninPrimary aortic smooth muscle cells(R)-DOI, a 5-HT2A agonist, inhibits TNF-α-mediated inflammation with an IC50 of 10-20 pM.[8][8]
Indole-3-aldehyde (IAld)IndoleLPS-stimulated RAW 264.7 cellsInhibited expression of pro-inflammatory cytokines IL-1β and IL-6.[9][9]
Indole-3-acetate (IAA)IndoleLPS-stimulated RAW 264.7 cellsNo significant effect on IL-1β and IL-6 expression.[9][9]
Indole-3-propionate (IPA)IndoleCo-cultures with LPS stimulationIncreased IL-10 production.[10][10]
MelatoninSerotoninLPS-stimulated mouse and rat macrophagesNo effect on IL-1β or TNF-α release.[11][11]
Table 3: Comparative Effects on Gut Barrier Function

Several tryptophan metabolites, particularly those produced by the gut microbiota, play a crucial role in maintaining the integrity of the intestinal epithelial barrier.

MetabolitePathwayExperimental ModelKey Findings (Quantitative)Reference
This compound (I3C) IndoleChicken intestinal epithelial cells (IECs)At 10.0 µg/ml, increased gene expression of occludin (2.0-fold), ZO-1 (2.4-fold), and MUC-2 (1.7-fold).[3][3]
Indole-3-aldehyde (IAld)IndoleCaco-2 cells20 and 40 μM concentrations significantly up-regulated the expression of ZO-1 and Occludin.[12][12]
Indole-3-acetate (IAA)IndoleMurine colitis modelSupplementation enhances intestinal mucin sulfation.[7][7]
Indole-3-propionate (IPA)IndoleCaco-2 cellsDecreased paracellular permeability and enhanced trans-epithelial electrical resistance.[12][12]
IndoleIndoleCaco-2 cellsStrengthened epithelial cell barrier properties by increasing tight junction resistance.[12][12]

Signaling Pathways and Experimental Workflows

To visually delineate the complex interactions and experimental approaches discussed, the following diagrams are provided.

Tryptophan_Metabolism_Pathways cluster_Tryptophan Tryptophan cluster_Serotonin Serotonin Pathway cluster_Kynurenine Kynurenine Pathway (~95%) cluster_Indole Indole Pathway (Gut Microbiota) Trp Tryptophan 5-HTP 5-Hydroxytryptophan Trp->5-HTP Tryptophan Hydroxylase Kynurenine Kynurenine Trp->Kynurenine IDO/TDO Indole Indole Trp->Indole Tryptophanase Tryptamine Tryptamine Trp->Tryptamine AADC Serotonin Serotonin 5-HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid I3A Indole-3-acetate Indole->I3A I3C This compound Indole->I3C IPA Indole-3-propionate Indole->IPA

Major metabolic pathways of tryptophan.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 AhR_ARNT AhR-ARNT AhR_complex->AhR_ARNT Translocation & Dimerization Ligand This compound (or other ligand) Ligand->AhR_complex Binding DRE DRE/XRE AhR_ARNT->DRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1, IL-10) DRE->Gene_expression Transcription

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental_Workflow_Cytokine A Immune Cell Culture (e.g., Macrophages, PBMCs) B Stimulation (e.g., LPS) A->B C Treatment with Tryptophan Metabolites (e.g., this compound) B->C D Incubation C->D E Collect Supernatant D->E F ELISA for Cytokine Quantification (e.g., IL-6, TNF-α, IL-10) E->F G Data Analysis F->G

Workflow for cytokine production analysis.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Luciferase Reporter Gene Assay for AhR Activation

This protocol is adapted from established methods for quantifying the activation of the Aryl Hydrocarbon Receptor (AhR) by ligand binding.[1][2]

1. Cell Culture and Transfection:

  • Culture a suitable reporter cell line (e.g., HepG2 40/6, AZ-AHR) containing a luciferase gene under the control of a Dioxin Response Element (DRE)-driven promoter.

  • Seed cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of treatment.

  • For transient transfection, co-transfect cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

2. Compound Treatment:

  • Prepare serial dilutions of the tryptophan metabolites (including this compound) and positive controls (e.g., TCDD) in the appropriate vehicle (e.g., DMSO).

  • Remove the culture medium from the cells and replace it with a medium containing the test compounds at various concentrations. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 4, 6, or 24 hours) at 37°C in a CO2 incubator.

3. Luciferase Assay:

  • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions.

  • If a co-reporter was used, measure its activity (e.g., Renilla luciferase) for normalization.

4. Data Analysis:

  • Normalize the firefly luciferase readings to the control reporter readings.

  • Calculate the fold induction by dividing the normalized values of treated cells by the normalized values of the vehicle control.

  • Plot the fold induction against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol outlines the general steps for measuring cytokine concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4][13]

1. Plate Coating:

  • Coat the wells of a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in a coating buffer.

  • Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate.

  • Add serial dilutions of the cytokine standard and the collected cell culture supernatants to the wells.

  • Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine.

  • Incubate for 1-2 hours at room temperature.

5. Enzyme and Substrate Reaction:

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

6. Data Acquisition and Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Western Blot Analysis for Tight Junction Proteins

This protocol describes the detection and relative quantification of tight junction proteins (e.g., Occludin, ZO-1) in cell lysates by Western blotting.[14][15][16]

1. Sample Preparation:

  • Culture intestinal epithelial cells (e.g., Caco-2) to form a confluent monolayer.

  • Treat the cells with the tryptophan metabolites of interest for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in a sample buffer.

  • Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the tight junction protein of interest (e.g., anti-Occludin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Conclusion

The metabolism of tryptophan gives rise to a complex and functionally diverse array of molecules. This compound, a product of the gut microbial indole pathway, demonstrates distinct biological activities, particularly as a weak agonist of the aryl hydrocarbon receptor, an immunomodulator with anti-inflammatory properties, and a promoter of intestinal barrier integrity. This guide highlights the importance of direct comparative studies to elucidate the specific roles of individual tryptophan metabolites. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to unravel the intricate contributions of these metabolites to human health and disease, and to explore their potential as therapeutic targets. Further research employing standardized experimental conditions and a broader range of metabolites is crucial for a more complete understanding of the complex interplay within the tryptophan metabolic network.

References

Safety Operating Guide

Proper Disposal of Indole-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Indole-3-carboxylate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage and dispose of this chemical waste safely.

Immediate Safety and Hazard Assessment

This compound and its parent acid, Indole-3-carboxylic acid, are considered hazardous materials. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Chemical safety goggles.

  • Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process. This compound waste must be collected at the point of generation and kept separate from incompatible materials to prevent dangerous chemical reactions.

  • Solid Waste: Collect dry this compound powder, contaminated weigh boats, and wipes in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Hazardous Waste Container Management

All containers used for the accumulation of this compound waste must adhere to the following standards:

  • Container Type: Use a container made of compatible materials (e.g., high-density polyethylene - HDPE) with a leak-proof, screw-on cap.

  • Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • The accumulation start date

    • The name of the principal investigator and laboratory location

    • An indication of the hazards (e.g., irritant)

  • Container Condition: Keep waste containers closed at all times, except when adding waste. Ensure the exterior of the container is clean and free of contamination.

Storage and Quantitative Disposal Limits

Designated Satellite Accumulation Areas (SAAs) are mandated for the safe storage of hazardous waste before its collection by Environmental Health and Safety (EHS) or a licensed contractor.

ParameterLimitRegulation Source
Maximum Storage Volume 55 gallons of hazardous waste per SAAResource Conservation and Recovery Act (RCRA)
Maximum Storage Time 90 days from the accumulation start dateResource Conservation and Recovery Act (RCRA)
Acutely Hazardous Waste 1 quart of liquid or 1 kg of solidResource Conservation and Recovery Act (RCRA)

Note: Local regulations may be more stringent. Always consult your institution's EHS department for specific guidance.

Experimental Protocols

Protocol 1: Preparation of Solid this compound Waste for Disposal

This protocol details the procedure for collecting and preparing solid this compound waste for disposal.

Materials:

  • Designated solid hazardous waste container with a lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spatula and weigh boats

  • Contaminated materials (e.g., gloves, wipes)

Procedure:

  • Don PPE: Before handling any chemical waste, put on your laboratory coat, safety goggles, and nitrile gloves.

  • Prepare Waste Container: Obtain a designated solid hazardous waste container. Ensure it is clean, dry, and properly labeled with a hazardous waste tag. Fill out all required information on the label except for the "full" date.

  • Transfer Waste: Carefully transfer the solid this compound waste into the container using a clean spatula. This includes excess material, spilled solids, and contaminated disposable items like weigh boats and wipes.

  • Avoid Dust Generation: Perform all transfers of solid waste within a chemical fume hood to minimize the inhalation of any dust.

  • Seal Container: Securely close the lid of the hazardous waste container immediately after adding the waste.

  • Clean Up: Decontaminate the spatula and the work area. Dispose of any cleaning materials (e.g., contaminated wipes) into the same hazardous waste container.

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).

Protocol 2: Preparation of Liquid this compound Waste for Disposal

This protocol outlines the steps for collecting and preparing liquid waste containing this compound.

Materials:

  • Designated liquid hazardous waste container (compatible material)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Funnel

Procedure:

  • Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.

  • Prepare Waste Container: Select a compatible liquid hazardous waste container with a screw-top cap. Affix a hazardous waste label and complete all necessary information.

  • Transfer Waste: Carefully pour the liquid waste containing this compound into the container using a funnel to prevent spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion.

  • Seal Container: Tightly screw the cap on the container.

  • Clean Up: Rinse the funnel with a small amount of a suitable solvent and collect the rinsate in the waste container. Wipe down the exterior of the container to remove any contamination.

  • Storage: Place the sealed container in secondary containment within your designated SAA.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid or Liquid) select_container Select Labeled, Compatible Hazardous Waste Container identify_waste->select_container ppe->identify_waste transfer_waste Transfer Waste to Container (Avoid Spills and Dust) select_container->transfer_waste seal_container Securely Seal Container After Each Addition transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area (SAA) seal_container->store_waste full_or_time Container Full or 90 Days Reached? store_waste->full_or_time full_or_time->store_waste No request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) full_or_time->request_pickup Yes end End: Waste Collected by EHS request_pickup->end

Caption: Workflow for the disposal of this compound waste.

Personal protective equipment for handling Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Indole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its common forms, such as Indole-3-carboxylic acid, are classified as irritants. Direct contact can cause skin, eye, and respiratory irritation.[1][2] Adherence to stringent PPE protocols is mandatory to minimize exposure risks.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.
Body Protection Full-length laboratory coatProtects skin from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling large quantities or if dust is generated, especially in poorly ventilated areas.

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidents.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a chemical fume hood is required.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Handling Procedures : Avoid all personal contact, including inhalation of dust. Wear the appropriate PPE at all times. Do not eat, drink, or smoke in the handling area.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is light-sensitive and should be protected from light. Keep away from strong oxidizing agents.

Experimental Protocols: Weighing and Solution Preparation

The following are step-by-step procedures for common laboratory tasks involving solid this compound.

Protocol 1: Weighing a Solid Sample

  • Preparation : Ensure the analytical balance is clean and calibrated. The weighing procedure should be performed inside a chemical fume hood.

  • Tare : Place a clean weigh boat on the balance and tare it.

  • Transfer : Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

  • Seal : Immediately close the main container securely.

  • Record : Record the exact weight.

Protocol 2: Preparing a Solution

  • Solvent Addition : In a chemical fume hood, add the weighed this compound to an appropriate volumetric flask.

  • Dissolution : Slowly add the desired solvent to the flask. Swirl gently or use a magnetic stirrer to ensure complete dissolution.

  • Volume Adjustment : Once dissolved, bring the solution to the final volume with the solvent.

  • Labeling : Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Evacuate the immediate area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled hazardous waste container.
Large Spill Evacuate the laboratory and alert others. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste, including contaminated gloves, weigh boats, and wipes, must be collected in a designated and clearly labeled hazardous waste container. Liquid waste (solutions) should be collected in a separate, labeled hazardous liquid waste container.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Final Disposal : All this compound waste must be disposed of through your institution's licensed hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

Visualization of a Relevant Biological Pathway

Indole-3-carboxylic acid, the acidic form of this compound, is involved in the biosynthesis of indolic secondary metabolites in plants like Arabidopsis thaliana. These compounds play a role in plant defense mechanisms.[3][4][5]

Indole3Carboxylate_Biosynthesis Biosynthetic Pathway of Indole-3-Carboxylic Acid Derivatives in Arabidopsis Tryptophan Tryptophan Indole_3_acetaldoxime Indole-3-acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 Indole_3_acetonitrile Indole-3-acetonitrile Indole_3_acetaldoxime->Indole_3_acetonitrile Indole_3_carbaldehyde Indole-3-carbaldehyde Indole_3_acetonitrile->Indole_3_carbaldehyde CYP71B6 Indole_3_carboxylic_acid Indole-3-carboxylic acid Indole_3_carbaldehyde->Indole_3_carboxylic_acid AAO1 ICHO_derivatives ICHO Derivatives Indole_3_carbaldehyde->ICHO_derivatives ICOOH_derivatives ICOOH Derivatives Indole_3_carboxylic_acid->ICOOH_derivatives

Caption: Biosynthesis of Indole-3-carboxylic acid in Arabidopsis.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。